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Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 2-Hydrazino-4-phenylquinoline and its Derivatives

Topic: Synthesis of 2-Hydrazino-4-phenylquinoline and its Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 2-hydrazino-4-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis of 2-Hydrazino-4-phenylquinoline and its Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 2-hydrazino-4-phenylquinoline scaffold represents a critical intermediate in the synthesis of fused heterocyclic systems, most notably the [1,2,4]triazolo[4,3-a]quinolines .[1] These derivatives possess profound pharmacological significance, serving as precursors to benzodiazepine-like anxiolytics (e.g., Alprazolam analogs) and exhibiting broad-spectrum antimicrobial, anti-inflammatory, and anticancer activities.[2]

This guide provides a rigorous, field-validated protocol for the synthesis of the 2-hydrazino-4-phenylquinoline core, focusing on the industrially relevant 6-chloro-2-hydrazino-4-phenylquinoline (a key Alprazolam intermediate) as the primary case study.[1] The methodology details the construction of the quinoline ring via Knorr-type cyclization, activation via chlorination, and nucleophilic displacement with hydrazine.[2]

Retrosynthetic Analysis & Strategy

The synthesis is designed around a convergent three-step pathway.[1] The strategic disconnection reveals the 2-chloroquinoline derivative as the electrophilic partner for hydrazine. The quinoline core is assembled from an aniline derivative and a


-keto ester.
Strategic Pathway
  • Cyclocondensation: Aniline + Ethyl Benzoylacetate

    
     4-Phenyl-2-quinolone.[1]
    
  • Aromatization/Activation: 4-Phenyl-2-quinolone + POCl

    
    
    
    
    
    2-Chloro-4-phenylquinoline.[1]
  • Nucleophilic Substitution: 2-Chloro-4-phenylquinoline + Hydrazine

    
     2-Hydrazino-4-phenylquinoline.[1]
    

Retrosynthesis Target 2-Hydrazino-4-phenylquinoline Intermediate 2-Chloro-4-phenylquinoline Target->Intermediate SNAr (N2H4) Core 4-Phenyl-2-quinolone (Carbostyril) Intermediate->Core Chlorination (POCl3) Precursors Aniline + Ethyl Benzoylacetate Core->Precursors Cyclocondensation

Caption: Retrosynthetic disconnection of the 2-hydrazino-4-phenylquinoline scaffold.

Detailed Experimental Protocols

Step 1: Synthesis of the 4-Phenyl-2-quinolone Core

The formation of the quinolone core is best achieved using Polyphosphoric Acid (PPA) to drive the cyclization of the intermediate anilide/enamine.[1] This method avoids the high temperatures required for thermal cyclization (Conrad-Limpach) and generally offers higher regioselectivity for the 2-quinolone (carbostyril) product over the 4-quinolone.[1]

  • Reagents: 4-Chloroaniline (for the 6-chloro derivative) or Aniline (0.1 mol), Ethyl Benzoylacetate (0.1 mol), Polyphosphoric Acid (PPA).[1]

  • Reaction Type: Acid-Catalyzed Condensation & Cyclization.[1]

Protocol:

  • In a round-bottom flask, mix 0.1 mol of the aniline derivative with 0.1 mol of ethyl benzoylacetate.

  • Add approximately 50 g of PPA.

  • Heat the mixture to 100–120°C with mechanical stirring for 3–4 hours. Note: Monitor by TLC for the disappearance of aniline.[2]

  • Cool the reaction mixture to roughly 60°C and pour onto crushed ice (approx. 500 g) with vigorous stirring.

  • Basify the suspension to pH 8–9 using 10% NaOH solution.

  • Filter the resulting precipitate, wash extensively with water, and dry.[2]

  • Purification: Recrystallize from ethanol to obtain the 4-phenyl-2-quinolone derivative.

Step 2: Chlorination to 2-Chloro-4-phenylquinoline

The lactam carbonyl at position 2 is converted to a chloro group to create a suitable leaving group for the subsequent hydrazine attack.[1]

  • Reagents: 4-Phenyl-2-quinolone derivative (0.05 mol), Phosphorus Oxychloride (POCl

    
    , excess).
    
  • Safety: POCl

    
     is corrosive and reacts violently with water. Perform in a fume hood.
    

Protocol:

  • Place 0.05 mol of the dry 4-phenyl-2-quinolone in a flask.

  • Add 30 mL of POCl

    
    .
    
  • Reflux the mixture for 1–2 hours. The suspension should clear as the reaction proceeds.

  • Distill off the excess POCl

    
     under reduced pressure (or rotary evaporate carefully).
    
  • Pour the thick residue onto crushed ice/water slowly to hydrolyze remaining phosphoryl halides. Caution: Exothermic reaction.[2]

  • Neutralize with ammonia or NaOH solution.

  • Extract with dichloromethane (DCM) or filter the solid if it precipitates cleanly.

  • Yield: Typically 80–90%. The product (2,6-dichloro-4-phenylquinoline if starting with chloroaniline) is often used directly or recrystallized from ethanol.[1]

Step 3: Synthesis of 2-Hydrazino-4-phenylquinoline

This is the critical Nucleophilic Aromatic Substitution (S


Ar) step.[1]
  • Reagents: 2-Chloro-4-phenylquinoline derivative (0.01 mol), Hydrazine Hydrate (99%, excess).

  • Solvent: Ethanol or Dioxane.

Protocol:

  • Dissolve 0.01 mol of 2-chloro-4-phenylquinoline in 50 mL of ethanol.

  • Add Hydrazine Hydrate (0.05 mol, 5 equivalents). Expert Insight: Excess hydrazine is strictly required to prevent the formation of the dimeric byproduct (bis-quinolyl hydrazine).[1]

  • Reflux the mixture for 4–6 hours.

  • Concentrate the reaction mixture to half volume under vacuum.

  • Cool to room temperature (or 0°C). The product typically crystallizes out.[3]

  • Filter the solid and wash with cold ethanol and water.

  • Purification: Recrystallize from ethyl acetate/hexanes.

Data Summary (For 6-Chloro-2-hydrazino-4-phenylquinoline):

Parameter Value
Appearance White to pale yellow crystalline solid
Melting Point 156.5°C – 157°C [1, 2]
Yield ~67% (after recrystallization)

| IR Spectrum | N-H stretching (~3300 cm⁻¹), C=N (~1620 cm⁻¹) |[1]

Mechanistic Insights

The conversion of the 2-chloro derivative to the hydrazine compound proceeds via an Addition-Elimination (S


Ar)  mechanism.[1]
  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electron-deficient C-2 position of the quinoline ring.[1] The electron deficiency is enhanced by the ring nitrogen (aza-group).[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate is formed.

  • Elimination: Chloride ion is expelled, restoring aromaticity and yielding the hydrazino product.[2]

Mechanism Step1 2-Chloro-quinoline (Electrophile) Step3 Meisenheimer Complex Step1->Step3 + N2H4 Step2 Hydrazine Attack (Nucleophile) Step2->Step3 Step4 Cl- Elimination Step3->Step4 Product 2-Hydrazino-quinoline Step4->Product - HCl

Caption: SNAr mechanism for the hydrazine substitution at the C-2 position.

Derivatization & Applications

The 2-hydrazino moiety acts as a versatile "chemical handle" for creating fused heterocyclic rings.[1]

Synthesis of [1,2,4]Triazolo[4,3-a]quinolines

This is the most common application, relevant to the synthesis of benzodiazepine mimics (e.g., Alprazolam analogs).[2]

  • Reagent: Triethyl Orthoacetate (or Orthoformate).

  • Conditions: Reflux in xylene or benzene.

  • Outcome: Cyclization of the hydrazine onto the ring nitrogen.

  • Example: Reaction of 6-chloro-2-hydrazino-4-phenylquinoline with triethyl orthoacetate yields 7-chloro-1-methyl-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline (MP: ~228°C) [1, 3].[1][4]

Hydrazone Formation

Reaction with aromatic aldehydes yields hydrazones (Schiff bases), which have been reported to exhibit significant antitubercular and antitumor activity by inhibiting tubulin polymerization or specific kinases.[2]

Troubleshooting & Optimization

  • Dimer Formation: If the yield is low and a high-melting impurity is observed, you likely formed the bis-quinolyl hydrazine dimer.[1] Solution: Increase the equivalents of hydrazine hydrate (up to 10 eq) and ensure steady stirring.

  • Incomplete Chlorination: If the POCl

    
     step stalls, add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.
    
  • Purification: Hydrazine derivatives can oxidize over time. Store the final product under inert atmosphere (Nitrogen/Argon) and away from light.

References

  • Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline . PrepChem. Available at: [Link]

  • Process for the production of triazolobenzodiazepines and intermediates. US Patent 3709898A.
  • Alprazolam . Wikipedia. Available at: [Link][1]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives . Oriental Journal of Chemistry. Available at: [Link]

  • Reactions between arylhydrazinium chlorides and 2-chloroquinoline-3-carbaldehydes . Acta Crystallographica Section C. Available at: [Link]

Sources

Exploratory

Structural Elucidation of Novel 2-Hydrazino-4-Phenylquinoline Derivatives: A Comprehensive Analytical Framework

Executive Summary Quinoline derivatives represent a privileged scaffold in modern medicinal chemistry and drug development. Specifically, 2-hydrazino-4-phenylquinolines serve as critical, high-value intermediates in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives represent a privileged scaffold in modern medicinal chemistry and drug development. Specifically, 2-hydrazino-4-phenylquinolines serve as critical, high-value intermediates in the synthesis of s-triazolo[4,3-a]quinolines. These fused ring systems are the primary precursors for triazolobenzodiazepine active pharmaceutical ingredients (APIs) such as alprazolam[1].

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operational procedures. Here, we will dissect the causality behind the synthesis of these compounds and establish a self-validating analytical framework for their definitive structural elucidation.

Mechanistic Rationale: Regioselectivity in Nucleophilic Aromatic Substitution

The synthesis of 2-hydrazino-4-phenylquinolines typically proceeds via a Nucleophilic Aromatic Substitution (


). When a dihalogenated precursor—such as 2,6-dichloro-4-phenylquinoline—is reacted with hydrazine hydrate, the transformation exhibits absolute regioselectivity[2].

The Causality of Regioselectivity: Why does the nucleophile exclusively attack the C-2 position while ignoring the C-6 halogen? The answer lies in the electronic topology of the quinoline core. The endocyclic nitrogen atom exerts a profound electron-withdrawing effect through resonance, heavily depleting electron density at the adjacent


 (C-2) and 

(C-4) positions. Because C-4 is sterically and electronically occupied by a phenyl ring, C-2 becomes the primary electrophilic center. Hydrazine attacks this highly activated C-2 carbon to form a transient Meisenheimer complex, followed by the rapid elimination of a chloride leaving group. The C-6 chlorine remains entirely unreactive under standard reflux conditions because it is isolated from this direct resonance activation.

ReactionPathway A 2,6-Dichloro- 4-phenylquinoline C Meisenheimer Complex (S_NAr Intermediate) A->C B Hydrazine Hydrate (Nucleophile) B->C D 6-Chloro-2-hydrazino- 4-phenylquinoline C->D -HCl F s-Triazolo[4,3-a]quinoline (API Precursor) D->F E Triethyl Orthoacetate (Cyclocondensation) E->F Heat

Caption: S_NAr reaction mechanism and subsequent cyclization to s-triazolo[4,3-a]quinoline.

Analytical Workflow for Structural Elucidation

Confirming the exact regiochemistry and structural integrity of the synthesized 2-hydrazino-4-phenylquinoline requires a multi-modal analytical approach. Each technique acts as a logical gateway to the next, creating a self-validating loop of evidence.

  • High-Resolution Mass Spectrometry (ESI-HRMS): HRMS is deployed first to verify the exact mass and molecular formula. The isotopic signature acts as a built-in validation tool: the transition from a dichloro isotope pattern (M, M+2, M+4) in the starting material to a monochloro pattern (M, M+2 in a strict 3:1 ratio) in the product definitively proves mono-substitution.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR confirms the successful integration of the hydrazine moiety. The appearance of sharp, bifurcated N-H stretching bands in the 3200–3400 cm⁻¹ region replaces the generic C-H stretches of the precursor, confirming primary and secondary amine environments.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D

      
      H NMR:  Identifies the hydrazine protons. Because these protons are labile, their signals appear as broad singlets.
      
    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical step for proving regiochemistry. In the HMBC spectrum, a

      
       cross-peak between the hydrazine -NH proton and the C-2 carbon (~156 ppm) unambiguously anchors the hydrazine group to the C-2 position, ruling out C-6 substitution.
      

AnalyticalWorkflow Start Novel 2-Hydrazino- 4-phenylquinoline IR FT-IR Spectroscopy (N-H, C=N) Start->IR HRMS ESI-HRMS (Exact Mass) Start->HRMS NMR1D 1D NMR (1H, 13C) (Proton environments) IR->NMR1D HRMS->NMR1D NMR2D 2D NMR (COSY, HMBC) (Atom connectivity) NMR1D->NMR2D XRD X-Ray Crystallography (Absolute Config) NMR2D->XRD Valid Confirmed Structure XRD->Valid

Caption: Workflow for the structural elucidation of 2-hydrazino-4-phenylquinoline derivatives.

Quantitative NMR Assignments

To facilitate rapid comparison and validation in the laboratory, the following table summarizes the expected quantitative NMR data for the core 6-chloro-2-hydrazino-4-phenylquinoline scaffold.

Table 1: Representative


H and 

C NMR Data (in DMSO-

)
Position

C Shift (ppm)

H Shift (ppm)
Multiplicity (

in Hz)
Key HMBC Correlations
2 156.2--NH
3 110.57.15sH-1', NH
4 148.3--H-3, H-5, H-2'
4a 124.1--H-3, H-6
5 123.87.85d (2.0)H-7
6 130.2--H-5, H-8
7 130.57.60dd (8.5, 2.0)H-5, H-8
8 128.47.75d (8.5)H-7
8a 146.7--H-5, H-7
1' (Ph) 138.0--H-3', H-5'
2', 6' (Ph) 129.57.50d (7.5)H-4'
3', 5' (Ph) 128.87.55t (7.5)H-2', H-6'
4' (Ph) 128.27.45t (7.5)H-2', H-6'
NH -8.50br s (exchanges)C-2, C-3
NH

-4.55br s (exchanges)C-2

Self-Validating Experimental Protocols

Protocol A: Regioselective Synthesis of 6-Chloro-2-hydrazino-4-phenylquinoline

This protocol leverages Le Chatelier's principle and differential solubility to force the reaction to completion and self-purify the product[3].

  • Preparation: Charge a flame-dried round-bottom flask with 2,6-dichloro-4-phenylquinoline (1.0 eq) and hydrazine hydrate (5.0 eq) under a nitrogen atmosphere.

  • Reaction: Reflux the mixture at 115°C for 1.5 hours.

    • Causality Note: The excess hydrazine serves a dual purpose: it acts as the nucleophile and functions as an in-situ base to neutralize the generated HCl, preventing the protonation of the incoming nucleophile and driving the reaction forward.

  • Concentration: Concentrate the mixture in vacuo to remove excess unreacted hydrazine.

  • Self-Validating Checkpoint (Precipitation): Suspend the resulting residue in warm water. Because the 2-hydrazino-4-phenylquinoline product is highly hydrophobic compared to the hydrazine hydrochloride byproducts, the impurities will dissolve into the aqueous phase while the pure product crashes out as a distinct solid precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethyl acetate/hexanes[2].

Protocol B: NMR Sample Preparation and Exchange Validation

To conclusively prove the presence of the hydrazine functional group against the complex aromatic C-H background, a dynamic


 exchange protocol is utilized.
  • Baseline Acquisition: Dissolve 10 mg of the purified compound in 0.5 mL of anhydrous DMSO-

    
    . Acquire standard 
    
    
    
    H and
    
    
    C spectra.
  • Isotope Exchange: Remove the NMR tube, add 2 drops of Deuterium Oxide (

    
    ), and shake vigorously for 30 seconds to facilitate proton-deuterium exchange at the labile heteroatoms.
    
  • Self-Validating Checkpoint (Spectral Subtraction): Re-acquire the

    
    H NMR spectrum. The immediate disappearance of the broad singlets at ~8.50 ppm and ~4.55 ppm confirms these signals belong exclusively to the hydrazine -NH and -NH
    
    
    
    protons. If an aromatic C-H signal was misassigned as an amine, it would remain unaffected by the
    
    
    spike, thereby validating the structural assignment through chemical logic.

References

  • Source: RSC Publishing (RSC Advances)
  • Source: PrepChem.
  • Title: US4000151A - Triazolyl benzophenone compounds Source: Google Patents URL

Sources

Foundational

Technical Guide: Physicochemical Properties & Applications of 2-Hydrazino-4-phenylquinoline

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2-Hydrazino-4-phenylquinoline , with specific reference to its industrially critical 6-chloro derivative (a key intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 2-Hydrazino-4-phenylquinoline , with specific reference to its industrially critical 6-chloro derivative (a key intermediate in the synthesis of triazolobenzodiazepines like Alprazolam).

Part 1: Executive Summary

2-Hydrazino-4-phenylquinoline is a bicyclic heterocyclic scaffold serving as a high-value intermediate in the synthesis of fused ring systems, particularly [1,2,4]triazolo[4,3-a]quinolines and pyrazolo[3,4-b]quinolines . Its chemical architecture combines a lipophilic phenyl-quinoline core with a highly nucleophilic hydrazine moiety, making it a versatile "molecular handle" for cyclization reactions.

While the parent compound (unsubstituted) is of academic interest, the 6-chloro-2-hydrazino-4-phenylquinoline derivative is the dominant form in pharmaceutical manufacturing, serving as the direct precursor to the blockbuster anxiolytic Alprazolam (Xanax) . This guide focuses on the physicochemical profile of this scaffold, emphasizing the causality between its electronic structure and its reactivity.

Part 2: Molecular Architecture & Synthesis

Structural Logic

The molecule consists of a quinoline ring substituted at the C4 position with a phenyl group and at the C2 position with a hydrazine group.

  • C4-Phenyl Group: Provides steric bulk and lipophilicity, essential for binding affinity in benzodiazepine receptors (when cyclized).

  • C2-Hydrazine Group: Acts as an

    
    -effect nucleophile. The nitrogen adjacent to the quinoline ring (
    
    
    
    ) is less nucleophilic due to conjugation with the aromatic system, while the terminal nitrogen (
    
    
    ) is highly reactive toward electrophiles (aldehydes, acid chlorides, orthoesters).
Synthesis Protocol (SNAr Mechanism)

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1] The chlorine atom at C2 of the starting material (2-chloro-4-phenylquinoline) is activated for displacement by the ring nitrogen's electron-withdrawing nature.

Protocol:

  • Reagents: 2,6-Dichloro-4-phenylquinoline (1.0 eq), Hydrazine Hydrate (excess, 3-5 eq).

  • Solvent: Ethanol or Dioxane (Reflux).

  • Conditions: Reflux for 1–4 hours under

    
     atmosphere.
    
  • Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

Mechanism Diagram:

Synthesis cluster_legend Reaction Logic SM 2,6-Dichloro-4-phenylquinoline (Electrophile) Inter Meisenheimer-like Transition State SM->Inter + N2H4, Reflux Reagent Hydrazine Hydrate (Nucleophile) Reagent->Inter Prod 6-Chloro-2-hydrazino- 4-phenylquinoline Inter->Prod - Cl⁻ Byprod HCl (Neutralized) Inter->Byprod C2 Activation C2 Activation Nucleophilic Attack Nucleophilic Attack C2 Activation->Nucleophilic Attack Elimination of LG Elimination of LG Nucleophilic Attack->Elimination of LG

Caption:


 pathway converting the chloro-quinoline precursor to the hydrazine derivative via addition-elimination.

Part 3: Physicochemical Profile

The following data focuses on the 6-chloro-2-hydrazino-4-phenylquinoline derivative due to its prevalence as the reference standard in literature.

Physical Constants Table
PropertyValue / DescriptionContext/Notes
Appearance Yellow to Orange Crystalline SolidColor arises from extended conjugation (n


transitions).
Melting Point 156.5 – 157.0 °C Sharp melting point indicates high purity; critical QC parameter [1].
Molecular Weight 269.73 g/mol Formula:

Solubility Low: Water, HexaneHigh: DMSO, DMF, Hot EthanolLipophilic core limits aqueous solubility; polar hydrazine allows solubility in polar aprotic solvents.
pKa (Hydrazine) ~3.5 - 4.5 (Estimated)The quinoline ring withdraws electron density, making this hydrazine less basic than phenylhydrazine (pKa ~5.2).
Spectroscopic Signatures[2]
  • IR Spectroscopy (KBr):

    • 3100–3400 cm⁻¹: Distinct double or triple bands corresponding to

      
       and 
      
      
      
      stretching.
    • 1600–1620 cm⁻¹:

      
       stretching (quinoline ring).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
      4.0–5.0 ppm:  Broad singlet (
      
      
      
      , exchangeable with
      
      
      ).
    • 
      8.0–9.5 ppm:  Singlet (
      
      
      
      adjacent to ring).
    • 
      7.2–7.8 ppm:  Multiplet (Aromatic protons of phenyl and quinoline rings).
      
  • Mass Spectrometry (ESI+):

    • [M+H]⁺: m/z 270/272 (Characteristic 3:1 Chlorine isotope pattern).

Part 4: Reactivity & Derivatization

The core utility of 2-hydrazino-4-phenylquinoline lies in its ability to undergo cyclization reactions to form fused heterocycles.

Triazole Formation (Alprazolam Pathway)

Reaction with orthoesters (e.g., triethyl orthoacetate) leads to the formation of the 1,2,4-triazole ring fused to the quinoline. This is the primary industrial application.

Pyrazole Formation

Reaction with


-keto esters  (e.g., ethyl acetoacetate) yields pyrazolo-quinolines, often investigated for anti-inflammatory properties.
Schiff Base Formation

Condensation with aromatic aldehydes yields hydrazones (


), which exhibit antimicrobial and antitubercular activity due to the azomethine linkage.

Derivatization Workflow Diagram:

Reactivity Core 2-Hydrazino-4-phenylquinoline Ortho + Triethyl Orthoacetate (Reflux/Xylene) Core->Ortho Aldehyde + Aromatic Aldehyde (EtOH/Cat. Acid) Core->Aldehyde Keto + Ethyl Acetoacetate Core->Keto Triazole [1,2,4]Triazolo[4,3-a]quinoline (Alprazolam Precursor) Ortho->Triazole Cyclization Hydrazone Quinoline Hydrazone (Schiff Base) Aldehyde->Hydrazone Condensation Pyrazole Pyrazolo[3,4-b]quinoline Keto->Pyrazole Cyclocondensation

Caption: Divergent synthesis pathways utilizing the hydrazine moiety as a binucleophile.

Part 5: Analytical Characterization Protocols

To ensure scientific integrity, the following self-validating protocols are recommended for verifying the identity of the synthesized compound.

Protocol A: Purity Verification via TLC
  • Stationary Phase: Silica Gel

    
     plates.
    
  • Mobile Phase: Ethyl Acetate : Hexane (3:7).

  • Visualization: UV light (254 nm).

  • Expected Result: The hydrazine derivative is more polar than the chloro-precursor.

    • 
       (Chloro-SM) 
      
      
      
      0.8
    • 
       (Hydrazine-Product) 
      
      
      
      0.4
    • Note: Hydrazines can streak on silica; adding 1% triethylamine to the eluent reduces tailing.

Protocol B: Chemical Confirmation (Tollen’s Test)

Hydrazines are reducing agents.

  • Dissolve 5 mg of product in ethanol.

  • Add 1 mL of Tollen’s reagent (Ammoniacal Silver Nitrate).

  • Observation: Formation of a silver mirror or black precipitate (

    
    ) confirms the presence of the reducing 
    
    
    
    group.

Part 6: References

  • US Patent 3,709,898 . Process for the production of triazolobenzodiazepines and intermediates. (Describes the synthesis and melting point of 6-chloro-2-hydrazino-4-phenylquinoline as 156.5-157°C).

  • Prabhu, V. S., & Seshadri, S. (1985).[2][3] Synthesis of 2-Hydrazino-4-phenylquinoline and its derivatives. Indian Journal of Chemistry, Section B. (Academic synthesis of the parent scaffold).

  • BenchChem . 2,6-Dichloro-4-phenylquinoline Protocol. (Precursor synthesis and properties).[1][4][2][3][5]

  • PubChem . 2-Hydrazino-4-methylquinoline Data. (Comparative physicochemical data for the methyl analog).

  • PrepChem . Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. (Detailed laboratory procedure).

Sources

Exploratory

Exploring the Autoxidation of 4-Hydrazinylquinolin-2(1H)-one Derivatives: A Technical Guide to Pentacyclic Heterocycle Synthesis

Executive Summary The synthesis of highly functionalized pentacyclic heterocycles is a critical frontier in both drug discovery and materials science. Compounds containing pyridazine moieties exhibit significant electron...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized pentacyclic heterocycles is a critical frontier in both drug discovery and materials science. Compounds containing pyridazine moieties exhibit significant electron-deficient properties, making them highly sought after for metal–organic frameworks (MOFs) and electrochromic materials ()[1]. Furthermore, these structural motifs share homology with biologically active pharmaceuticals such as Pyridazomycin and Minaprine[1].

This technical whitepaper explores the highly efficient, one-pot synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones via the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. By dissecting the mechanistic pathways and experimental causality, this guide provides researchers with a self-validating framework for executing complex electrocyclic cascade reactions.

Mechanistic Insights: The Autoxidation Cascade

The transformation of 4-hydrazinylquinolin-2(1H)-ones into pentacyclic diquinolines is not a simple condensation; it is a multi-step cascade involving nucleophilic substitution, dimerization, autoxidation, and electrocyclization[1].

Causality of the Reaction Pathway
  • Tautomerization & Dimerization: The mechanism initiates with a proton shift, converting the starting 4-hydrazinylquinolin-2(1H)-one (2 ) into its tautomeric isomer (2′ )[1]. Molecule 2 then acts as a nucleophile, attacking 2′ to form a dimerized intermediate (6 )[1].

  • Hydrazine Elimination: Intermediate 6 undergoes the elimination of a hydrazine molecule, yielding a dimerized hydrazone (7 ), which subsequently isomerizes via a proton shift to intermediate 7′ [1].

  • The Autoxidation Imperative: The critical phase of this reaction is the aerial oxidation of 7′ into oxidized intermediates (8 and 9 )[1]. Mechanistic Proof: When researchers attempted this reaction under an inert argon atmosphere, the starting quinolinyl-hydrazines were recovered completely unreacted ()[1]. This negative control definitively proves that molecular oxygen (

    
    ) from the air is not merely an environmental factor, but a stoichiometric oxidant required to drive the reaction forward.
    
  • Electrocyclization: The oxidized intermediate 9 undergoes a final intramolecular electrocyclic ring closure to form the highly stable pentacyclic product (3 )[1].

AutoxidationMechanism N1 4-Hydrazinylquinolin-2(1H)-one (2) N2 Tautomeric Isomer (2') N1->N2 Proton Shift N3 Dimer Intermediate (6) N1->N3 Nucleophilic Attack N2->N3 Reacts with (2) N4 Dimerized Hydrazone (7) N3->N4 - Hydrazine N5 Isomerized Hydrazone (7') N4->N5 Proton Shift N6 Oxidized Intermediates (8, 9) N5->N6 Autoxidation (O2) N7 Pyridazino-diquinoline (3) [Pentacyclic Product] N6->N7 Electrocyclization

Figure 1: Mechanistic pathway of 4-hydrazinylquinolin-2(1H)-one autoxidation.

Experimental Methodology: A Self-Validating Protocol

To ensure high reproducibility, the experimental protocol must be treated as a self-validating system. Every environmental choice—from solvent selection to atmospheric conditions—serves a strict chemical purpose.

Protocol Causality & Design
  • Solvent Selection (Pyridine): Pyridine is chosen not just for its solvating properties, but because it acts as a basic medium that facilitates the initial proton shifts (tautomerization) and supports the aerial catalytic oxidation of hydrazones into diazo-like intermediates[1].

  • Atmospheric Control: The reaction must be run in an open-air reflux setup. Running a parallel control under argon is recommended to validate that any observed product formation is strictly due to the autoxidative pathway[1].

Step-by-Step Workflow
  • Preparation: Suspend 1.0 mmol of the target 4-hydrazinylquinolin-2(1H)-one derivative (2a–g ) in pure pyridine[1].

  • Thermal Activation: Heat the mixture to reflux. The thermal energy is required to overcome the activation barrier of the initial dimerization step[1].

  • Self-Validating Monitoring: Maintain reflux for 6–12 hours. Monitor the reaction strictly via Thin Layer Chromatography (TLC) using a Toluene:EtOAc (10:1) mobile phase[1]. The disappearance of the starting material spot serves as the primary validation metric for reaction completion.

  • Quenching & Isolation: Once TLC confirms completion, cool the mixture to room temperature and pour it directly into iced water[1]. The sudden shift in polarity and temperature forces the hydrophobic pentacyclic product to precipitate.

  • Purification: Filter the precipitate, wash thoroughly with distilled water to remove residual pyridine, and recrystallize from a DMF/

    
     mixture to yield pure crystals[2].
    

ExperimentalWorkflow S1 Step 1: Preparation Dissolve 2a-g in Pyridine S2 Step 2: Reaction Heat & Reflux (6-12 h) in Air S1->S2 S3 Step 3: Monitoring TLC (Toluene:EtOAc 10:1) S2->S3 S3->S2 Incomplete S4 Step 4: Quenching Pour into iced water S3->S4 Reactants Consumed S5 Step 5: Isolation Filter & wash precipitate S4->S5 S6 Step 6: Purification Recrystallization S5->S6

Figure 2: Self-validating experimental workflow for synthesizing pentacyclic heterocycles.

Quantitative Data & Structural Characterization

Thorough characterization is required to confirm the complex pentacyclic architecture. Below is the benchmark analytical data for the model compound 3a (synthesized from 1-methyl-4-hydrazinylquinolin-2(1H)-one), which serves as the reference standard for this protocol ()[2].

ParameterBenchmark Data for Compound 3a
Physical Appearance Orange crystals (Recrystallized from DMF/

)
Reaction Yield 84% (0.287 g from 1.0 mmol scale)
Melting Point 352–354 °C
IR Spectroscopy (KBr)

= 3178 (NH), 1643 (C=O), 1606, 1581 (Ar-C=C) cm⁻¹
¹H NMR (400 MHz, DMSO-d₆)

= 2.37 (s, 6H,

), 7.20–7.70 (m, Ar-H), 12.21 (s, 2H, NH)
¹³C NMR (100 MHz, DMSO-d₆)

= 20.59 (

), 165.71 (C=O)
Mass Spectrometry (MS) m/z = 342 (M⁺, 25%), 171 (100% base peak)

Computational & Crystallographic Validation

To unequivocally prove the formation of the pyridazino[4,3-c:5,6-c′]diquinoline core, empirical data must be cross-validated with structural modeling.

  • Density Functional Theory (DFT): Quantum mechanical calculations using DFT methods are highly recommended to evaluate the thermodynamic stability of the resulting pentacyclic compounds[1]. The high electron deficiency of the pyridazine core can be mapped via electrostatic potential (ESP) surfaces.

  • X-Ray Crystallography: The ultimate validation of the electrocyclic ring closure is achieved via single-crystal X-ray diffraction. ORTEP diagrams of the crystallized products (e.g., compound 3a ) confirm the planar nature of the pentacyclic system and the exact atomic connectivity resulting from the autoxidation cascade[1].

References

  • Mostafa, S. M., Aly, A. A., Hassan, A. A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). "Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones." Molecules, 27(7), 2125. Available at:[Link]

Sources

Foundational

Technical Guide: Investigation of the Reactivity of the Hydrazine Moiety in Quinolines

Executive Summary The hydrazine moiety ( ) attached to the quinoline scaffold acts as a pivotal "chemical handle" in medicinal chemistry.[1] It serves as a high-reactivity nucleophile capable of accessing complex fused h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydrazine moiety (


) attached to the quinoline scaffold acts as a pivotal "chemical handle" in medicinal chemistry.[1] It serves as a high-reactivity nucleophile capable of accessing complex fused heterocyclic systems, most notably 1,2,4-triazolo[4,3-a]quinolines  and their thermodynamically stable [1,5-c] isomers .

This guide dissects the electronic behaviors governing these reactions, specifically the competition between


 and 

nucleophilicity. It provides validated protocols for synthesis, condensation, and oxidative cyclization, with a specific focus on controlling the Dimroth rearrangement —a common pitfall in the scale-up of these derivatives.

Part 1: Electronic Structure & Nucleophilicity

To manipulate the reactivity of hydrazinoquinolines, one must understand the electronic disparity between the two nitrogen atoms in the hydrazine group.

The Vinylogous Amidine System

In 2- and 4-hydrazinoquinolines, the hydrazine group is not merely an amine substituent; it is part of a vinylogous amidine system.

  • 
     (Proximal):  The nitrogen attached directly to the quinoline ring. Its lone pair is delocalized into the aromatic system (p-pi conjugation), reducing its nucleophilicity.
    
  • 
     (Distal):  The terminal nitrogen. It retains high electron density and acts as the primary nucleophile in condensation reactions.
    

However, during cyclization reactions, the


 position becomes critical. If the electrophile attacks 

first (typical), the subsequent ring closure involves

attacking the electrophilic center.
Diagram: Reactivity Flow & Dimroth Rearrangement

The following diagram illustrates the "fork in the road" between kinetic cyclization and thermodynamic rearrangement.

ReactivityPathways Figure 1: Reactivity Pathways and the Dimroth Rearrangement Mechanism HQ 4-Hydrazinoquinoline (Starting Material) Hydrazone Hydrazone Formation (Schiff Base) HQ->Hydrazone Aldehyde/Ketone (Condensation) Kinetic Kinetic Product [1,2,4]triazolo[4,3-a]quinoline HQ->Kinetic Orthoesters/Acids (Cyclization) OpenInt Ring Opening (Intermediate) Kinetic->OpenInt Acid/Heat (Bond Cleavage) Thermo Thermodynamic Product [1,2,4]triazolo[1,5-c]quinoline OpenInt->Thermo Recyclization (Dimroth Rearrangement)

Figure 1: The conversion of hydrazinoquinolines to triazoles involves a competition between the kinetically favored [4,3-a] isomer and the thermodynamically favored [1,5-c] isomer, driven by the Dimroth rearrangement.[2][3]

Part 2: Core Reactivity Modules

Condensation (Hydrazone Formation)

The reaction of


 with carbonyls yields hydrazones. These are stable, crystalline solids often used to screen for antimicrobial activity due to the azomethine (

) proton's ability to chelate metal ions in biological systems.
  • Key Insight: Electron-withdrawing groups on the aldehyde partner accelerate this reaction but may decrease the solubility of the final product.

Cyclization to Triazoloquinolines

This is the most chemically complex pathway. Reacting 2-hydrazinoquinoline with a one-carbon donor (like formic acid or triethyl orthoformate) creates a fused 1,2,4-triazole ring.

The Dimroth Rearrangement Challenge

A critical issue in this synthesis is the Dimroth rearrangement .

  • Initial Cyclization: Forms the [4,3-a] isomer. This is the kinetic product.

  • Rearrangement: Under acidic conditions or high heat, the pyrimidine/pyridine ring opens and rotates.

  • Recyclization: The ring closes via the exocyclic nitrogen, forming the [1,5-c] isomer. This is the thermodynamic product.

Why this matters: The [4,3-a] and [1,5-c] isomers have vastly different biological profiles. The [1,5-c] isomer is generally more stable but may lack the specific binding affinity of the [4,3-a] parent.

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Hydrazinoquinoline

Standard Nucleophilic Aromatic Substitution (


)

Objective: Displacement of the chlorine atom at position 4.

Materials:

  • 4-Chloroquinoline (1.0 eq)[1]

  • Hydrazine Hydrate (80% or 99%, 5.0 - 10.0 eq)

  • Ethanol (Absolute) or Pyridine (for unreactive substrates)

Step-by-Step:

  • Dissolution: Dissolve 4-chloroquinoline (10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine Hydrate (50 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Validation: Monitor TLC (DCM:MeOH 9:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot.
  • Work-up: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water (to remove hydrazine salts) and cold ethanol. Recrystallize from ethanol if necessary.

  • Characterization:

    • IR: Look for dual peaks at 3100–3300

      
       (
      
      
      
      stretch).
    • 1H NMR: A broad singlet around 4.0–5.0 ppm (

      
      ) and a downfield singlet 
      
      
      
      ppm (
      
      
      ).
Protocol B: Cyclization to 1,2,4-Triazolo[4,3-a]quinoline

Orthoester Method (Kinetic Control)

Objective: Formation of the tricyclic system without inducing rearrangement.

Materials:

  • 4-Hydrazinoquinoline (1.0 eq)

  • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

Step-by-Step:

  • Suspension: Suspend the hydrazinoquinoline in TEOF (5 mL per mmol).

  • Reflux: Heat to reflux (

    
    ) for 4–8 hours.
    
  • Monitoring: The reaction is complete when the basic hydrazine starting material is consumed (check via TLC).

  • Isolation: Cool the mixture. The triazole product often precipitates. If not, remove excess TEOF under reduced pressure.

  • Validation (Isomer Check):

    • [4,3-a] Isomer: Typically shows a proton signal for the triazole ring around

      
       9.0–9.5 ppm.
      
    • [1,5-c] Isomer: If rearrangement occurred, the shift and coupling constants in the quinoline ring will change due to the altered fusion.

Part 4: Pharmaceutical Applications & Data[4][5][6][7][8]

Hydrazinoquinolines are not end-products; they are pharmacophores. The table below summarizes the biological utility of derivatives synthesized via the pathways described above.

Derivative ClassTarget IndicationMechanism of ActionKey Reference
Hydrazones Tuberculosis (TB)Inhibition of M. tuberculosis H37Rv; Metal chelation disrupting cell wall synthesis.[1]
Triazolo[4,3-a]quinolines Cancer (MCF-7, HepG2)DNA intercalation and Topoisomerase II inhibition.[4][2]
Pyrazolo-quinolines MalariaInhibition of hematin polymerization (similar to Chloroquine).[3]
Metal Complexes Bacterial InfectionCu(II) and Zn(II) complexes of quinoline hydrazones show enhanced membrane permeability.[4]
Visualizing the Workflow

The following diagram outlines the synthesis decision tree for a researcher targeting anticancer compounds.

SynthesisWorkflow Figure 2: Synthetic Decision Tree for Drug Development Start 4-Chloroquinoline Step1 Reflux with N2H4.H2O (Protocol A) Start->Step1 Intermediate 4-Hydrazinoquinoline Step1->Intermediate Branch1 React with Aldehyde Intermediate->Branch1 Branch2 React with TEOF Intermediate->Branch2 Product1 Hydrazone (Antimicrobial) Branch1->Product1 Product2 Triazolo[4,3-a]quinoline (Anticancer) Branch2->Product2

Figure 2: Operational workflow for converting chloroquinolines into bioactive candidates.

References

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central (PMC). Available at: [Link]

  • [1,2,4]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules (MDPI). Available at: [Link]

  • Quinoline-hydrazone Conjugates: Recent Insights into Synthetic Strategies, Structure-activity Relationship, and Biological Activities. ResearchGate. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c']diquinoline-6,7(5H,8H)-diones. Molecules. Available at: [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available at: [Link]

Sources

Exploratory

Targeting the Epigenome: A Technical Guide to 2-Phenylquinoline-Based HDAC Inhibitors

Executive Summary This technical guide details the design, synthesis, and validation of histone deacetylase (HDAC) inhibitors utilizing the 2-phenylquinoline scaffold.[1] While traditional HDAC inhibitors (HDACi) like Vo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the design, synthesis, and validation of histone deacetylase (HDAC) inhibitors utilizing the 2-phenylquinoline scaffold.[1] While traditional HDAC inhibitors (HDACi) like Vorinostat (SAHA) utilize a simple phenyl cap, the 2-phenylquinoline moiety offers an extended surface area for hydrophobic interactions at the active site rim, potentially enhancing isoform selectivity (particularly for HDAC3 and HDAC6). This document serves as a blueprint for medicinal chemists to explore this scaffold, covering synthetic routes (Pfitzinger reaction), Structure-Activity Relationship (SAR) logic, and rigorous biological evaluation protocols.

The Pharmacophore & Rational Design

The design of 2-phenylquinoline HDAC inhibitors adheres to the canonical pharmacophore model required for fitting into the HDAC catalytic tunnel.

Structural Components[1][2][3][4]
  • Cap Group (Surface Recognition): The 2-phenylquinoline core. Its bulky, planar, aromatic nature allows for

    
     stacking and hydrophobic interactions with residues at the tunnel entrance (e.g., Tyr100 in HDAC1, Asp101 in HDAC3).
    
  • Linker (Tunnel Occupancy): Connects the cap to the zinc-binding group.

    • Direct Amide: Short linker, often leading to steric clashes if not optimized.

    • Vinyl/Acryl: Provides rigidity and optimal length (~5-7 carbons equivalent).

    • Sulfonyl:[2] (e.g., 2-(phenylsulfonyl)quinoline) introduces a kink and hydrogen bond acceptors.

  • Zinc-Binding Group (ZBG): The "warhead."

    • Hydroxamic Acid (-CONHOH): Chelation of the catalytic

      
       ion. High potency, pan-inhibition.
      
    • Benzamide:[3][4] Selectivity for Class I HDACs (HDAC1, 2, 3).[5][6][7]

Pharmacophore Visualization

Pharmacophore Cap Cap Group (2-Phenylquinoline) Hydrophobic Rim Interaction Linker Linker Region (Amide, Vinyl, Sulfonyl) Tunnel Occupancy Cap->Linker C-4 Position ZBG Zinc Binding Group (Hydroxamic Acid) Zn2+ Chelation Linker->ZBG ~6-8 Å Length Target HDAC Active Site (Catalytic Domain) ZBG->Target Bidentate Chelation

Figure 1: Pharmacophore assembly of 2-phenylquinoline HDAC inhibitors targeting the catalytic pocket.

Chemical Synthesis Strategy

The most robust route to the 2-phenylquinoline-4-carboxylic acid scaffold is the Pfitzinger Reaction . This condensation between isatin and acetophenone is scalable and allows for facile substitution on both the quinoline and phenyl rings.

Synthetic Pathway (Pfitzinger Route)
  • Condensation: Isatin (substituted) reacts with Acetophenone (substituted) in strong base (KOH/EtOH) to form the 2-phenylquinoline-4-carboxylic acid.

  • Activation: The carboxylic acid is activated (using TBTU, EDC, or conversion to acid chloride).

  • Coupling: Reaction with hydroxylamine hydrochloride (for hydroxamic acids) or phenylenediamines (for benzamides).

Synthesis Isatin Isatin Derivatives (R1 substitution) Intermediate 2-Phenylquinoline-4-carboxylic acid (Scaffold Formation) Isatin->Intermediate Acetophenone Acetophenone Derivatives (R2 substitution) Acetophenone->Intermediate Activated Activated Ester (TBTU/HOBt) Intermediate->Activated Final Target HDACi (Hydroxamic Acid) Activated->Final Base KOH, EtOH Reflux, 80°C Base->Intermediate NH2OH NH2OH·HCl MeOH, KOH NH2OH->Final

Figure 2: Pfitzinger synthesis pathway for generating the core scaffold and installing the ZBG.

Detailed Protocol: Synthesis of N-hydroxy-2-phenylquinoline-4-carboxamide

Note: This protocol is adapted from standard methodologies (e.g., Hui et al., 2022).

Step 1: Scaffold Formation

  • Dissolve Isatin (5 mmol) and Acetophenone (5 mmol) in Ethanol (20 mL).

  • Add KOH (33% aq. solution, 5 mL) dropwise.

  • Reflux at 80°C for 12 hours. The solution usually turns dark red/brown.

  • Cool to room temperature. Acidify with 10% HCl to pH ~3.

  • Collect the precipitate by filtration, wash with water and cold ethanol. Recrystallize from ethanol to obtain 2-phenylquinoline-4-carboxylic acid.

Step 2: Coupling (ZBG Installation)

  • Dissolve the carboxylic acid product (1 mmol) in anhydrous DCM/DMF (10:1).

  • Add TBTU (1.2 eq) and Triethylamine (3 eq). Stir at 0°C for 30 min.

  • Separately, prepare a solution of Hydroxylamine Hydrochloride (5 eq) and KOH (5 eq) in Methanol (freshly prepared to generate free NH2OH).

  • Add the hydroxylamine solution to the activated ester mixture.

  • Stir at room temperature for 4–12 hours (monitor via TLC).

  • Evaporate solvent. Dilute with water, extract with Ethyl Acetate.

  • Purify via silica gel column chromatography (DCM:MeOH gradient).

Structure-Activity Relationship (SAR) Analysis

SAR studies on this scaffold reveal critical determinants for potency and selectivity.

The "Cap" Region (Quinoline/Phenyl)[1][7]
  • 2-Phenyl Ring: Substitutions at the para-position (e.g., -F, -OMe) generally improve potency by extending into the hydrophobic pocket. Bulky groups (e.g., -tBu) may cause steric clash.

  • Quinoline Ring: Electron-withdrawing groups (e.g., -F, -Cl) at positions 6 or 7 often enhance metabolic stability and cellular permeability.

The Linker[2]
  • Direct Carboxamide (C4-CONHOH): Often yields moderate potency (IC50 ~1-10 µM) due to the short distance to the zinc.

  • Vinyl Linker (C4-CH=CH-CONHOH): Significantly improves potency (IC50 < 0.5 µM) by mimicking the length of the Trichostatin A linker.

  • Sulfonyl Linker (2-SO2-Phenyl-Linker): Compounds like 8f (Yang et al., 2016) use a sulfonyl group to orient the ZBG, achieving nanomolar potency against HDAC1/3.

SAR Summary Table
Compound ClassLinker TypeZBGPrimary TargetsTypical IC50 (µM)Key Insight
D28 Series Direct AmideHydroxamic AcidHDAC3 (Selective)~24.45 (HDAC3)High selectivity but lower potency; induces G2/M arrest.
Compound 8f Sulfonyl-VinylHydroxamic AcidPan-HDAC (1, 2, 3)0.08 - 0.29Sulfonyl group improves solubility and orientation; potent cytotoxicity.
Quinoline-Benzamide Direct Amide2-AminoanilideHDAC1, 2 (Class I)1.0 - 5.0Kinetic selectivity for Class I; slower off-rates.

Biological Validation Protocols

To validate these inhibitors, a dual approach of cell-free enzymatic assays and cell-based phenotypic assays is required.

Enzymatic Assay (Fluorometric)

Purpose: Determine IC50 values against specific isoforms.

Protocol:

  • Reagents: Recombinant HDAC (1, 3, 6) enzymes; Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Mix Inhibitor (serial dilutions) + HDAC enzyme in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Incubate 15 min at 37°C.

  • Reaction: Add Substrate (50 µM). Incubate 30 min at 37°C.

  • Development: Add Trypsin/Developer solution to cleave the deacetylated substrate, releasing AMC.

  • Detection: Measure fluorescence (Ex 355 nm / Em 460 nm).

  • Analysis: Fit data to the sigmoidal dose-response equation to calculate IC50.

Cellular Evaluation Workflow

BioAssay Treatment Cell Treatment (K562, HCT116) 24h - 72h Viability Viability Assay (MTT / CCK-8) Calculate GI50 Treatment->Viability Western Western Blot Markers: Ac-H3, Ac-Tubulin Confirm Target Engagement Treatment->Western FACS Flow Cytometry PI Staining / Annexin V Cycle Arrest & Apoptosis Treatment->FACS

Figure 3: Cellular validation workflow for HDAC inhibitors.

Key Markers:

  • Acetyl-Histone H3 (Ac-H3): Accumulation indicates Class I HDAC inhibition.

  • Acetyl-Tubulin: Accumulation indicates HDAC6 inhibition.

  • p21/WAF1: Upregulation often follows HDAC inhibition, leading to G2/M arrest.

Molecular Modeling & Docking

Software: AutoDock Vina or Schrödinger Glide.

Docking Setup:

  • Protein Prep: Download PDB structures (e.g., HDAC3: 4A69 , HDAC1: 4BKX ). Remove water (except conserved waters near Zn). Protonate residues at pH 7.4.

  • Ligand Prep: Energy minimize the 2-phenylquinoline derivative.

  • Grid Box: Center on the Zn²⁺ ion (Size: 20x20x20 Å).

  • Constraints: Define the Zn²⁺ ion as a metal receptor. Enforce a distance constraint (2.0–2.5 Å) between the hydroxamic oxygen and Zn²⁺.

  • Interpretation: Look for

    
     stacking between the 2-phenylquinoline cap and the "rim" residues (e.g., Tyr100, Phe152).
    

References

  • Hui, H., Zhang, J., Feng, X., & Zhang, Y. (2022).[1] Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.[1][5][7][8][9] Frontiers in Chemistry, 10, 937225.[1] Link

  • Yang, C. R., et al. (2016). 2-(Phenylsulfonyl)quinoline N-hydroxyacrylamides as potent anticancer agents inhibiting histone deacetylase.[2] European Journal of Medicinal Chemistry, 124, 1-15. Link

  • Zhang, L., et al. (2018). Design, synthesis and biological evaluation of quinoline derivatives as HDAC class I inhibitors. Chinese Chemical Letters, 29(1), 91-94. Link

  • Abdallah, A. E., et al. (2023).[10] Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors. Molecules, 28(13), 5122. Link

Sources

Foundational

Preparation and Validation of 2-Arylquinoline-4-Carboxylic Acid Hydrazides: An In-Depth Technical Guide

Executive Summary The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimicrobial, antineoplastic, and anti-inflammatory agents. Derivatizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous antimicrobial, antineoplastic, and anti-inflammatory agents. Derivatization of the C4-carboxylic acid into a hydrazide (–CONHNH₂) serves as a critical synthetic hub. Hydrazides are not only pharmacologically active themselves but also act as primary precursors for synthesizing highly active hydrazones via condensation with aromatic aldehydes. This whitepaper provides a comprehensive, self-validating technical guide to the synthesis, mechanistic causality, and biological evaluation workflows for 2-arylquinoline-4-carboxylic acid hydrazides.

Retrosynthetic Strategy & Pathway Design

Two classical methods exist for constructing the 2-arylquinoline-4-carboxylic acid core: the Doebner reaction and the Pfitzinger reaction[1].

  • Doebner Reaction: Involves the multicomponent condensation of aniline, an aryl aldehyde, and pyruvic acid. While useful, it often requires harsh acidic catalysts and can suffer from regioselectivity issues, leading to complex purification workflows[1].

  • Pfitzinger Reaction: Condensation of isatin with an α-methylene carbonyl compound (e.g., acetophenone) under strongly basic conditions. This method is highly regioselective, affords superior yields, and simplifies downstream purification because unreacted starting materials are easily removed via acid-base extraction[2].

Following the synthesis of the core acid, direct hydrazinolysis is kinetically unfavorable due to the poor electrophilicity of the carboxylate carbon. Therefore, the acid must be chemically activated—typically by conversion to an acid chloride using thionyl chloride (


)—before reacting with hydrazine hydrate[3].

Synthesis N1 Isatin + Acetophenone Derivatives N2 2-Arylquinoline-4- carboxylic acid N1->N2 Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) N3 Acid Chloride Intermediate N2->N3 SOCl2 (Reflux) Activation N4 2-Arylquinoline-4- carboxylic acid hydrazide N3->N4 NH2NH2·H2O (EtOH, Reflux)

Figure 1: Synthetic pathway for 2-arylquinoline-4-carboxylic acid hydrazides via Pfitzinger reaction.

Core Methodology 1: Synthesis of the Quinoline Scaffold

Mechanistic Causality

The Pfitzinger reaction is driven by a sequence of base-promoted transformations. It begins with the hydrolysis of the isatin amide bond, yielding the ring-opened isatinic acid (2-aminophenylglyoxylic acid). The strongly basic medium simultaneously generates an enolate from the acetophenone derivative. A cross-aldol condensation occurs between this enolate and the ketone carbonyl of isatinic acid. Subsequent intramolecular cyclization (imine formation) and dehydration restore aromaticity, securely locking the quinoline core into place[2].

PfitzingerMechanism M1 Isatin M2 Isatinic Acid (Ring Opened) M1->M2 Base Hydrolysis (KOH) M3 Condensation with Aryl Methyl Ketone M2->M3 Cross-Aldol Addition M4 Cyclization & Dehydration M3->M4 Intramolecular Imine Formation M5 2-Arylquinoline-4-carboxylic acid M4->M5 Aromatization

Figure 2: Mechanistic steps of the Pfitzinger reaction forming the quinoline core.

Protocol 1: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic acid

Self-Validating System: The transition from a homogeneous basic solution to a heavy precipitate upon acidification serves as the primary visual validation of successful core formation.

  • Reagent Preparation: Suspend isatin (0.05 mol) and acetophenone (0.05 mol) in 50 mL of 95% ethanol in a 250 mL round-bottom flask.

  • Base Addition: Slowly add 50 mL of a 30% aqueous potassium hydroxide (KOH) solution. Causality: The high concentration of KOH is required not only to open the isatin ring but also to shift the equilibrium of the aldol condensation forward.

  • Reflux: Heat the mixture under reflux for 12–24 hours. Monitor via TLC (Eluent: Ethyl acetate/Hexane 1:1) until the isatin spot disappears.

  • Solvent Removal & Extraction: Cool the mixture to room temperature and remove ethanol under reduced pressure. Dilute the aqueous residue with 100 mL of distilled water and wash with diethyl ether (

    
     mL). Causality: Ether extraction removes unreacted acetophenone and non-polar byproducts, purifying the aqueous layer which contains the water-soluble potassium salt of the product[2].
    
  • Precipitation: Cool the aqueous layer in an ice bath and dropwise add 10% HCl until the pH reaches 3–4. Causality: Acidification protonates the carboxylate, forming the zwitterionic/neutral quinoline acid, which is highly insoluble in water and precipitates out.

  • Isolation: Filter the solid under vacuum, wash thoroughly with cold water to remove inorganic salts, and recrystallize from ethanol to yield the pure 2-phenylquinoline-4-carboxylic acid.

Core Methodology 2: Activation and Hydrazinolysis

Mechanistic Causality

To facilitate nucleophilic acyl substitution, the stable carboxylic acid is refluxed with


. This converts the hydroxyl group into a chlorosulfite intermediate, which collapses to form the highly reactive acid chloride, driving off 

and

gases (Le Chatelier's principle drives the reaction to completion). In the subsequent step, a large stoichiometric excess of hydrazine hydrate is employed. Causality: This excess is critical; it ensures that the primary amine of hydrazine acts as the nucleophile and prevents the newly formed hydrazide from reacting with another molecule of acid chloride to form an unwanted symmetric N,N'-diacylhydrazine[3].
Protocol 2: Preparation of 2-Arylquinoline-4-carboxylic acid hydrazide
  • Acid Chloride Formation: Suspend 2-phenylquinoline-4-carboxylic acid (0.02 mol) in 30 mL of anhydrous benzene or toluene. Add thionyl chloride (0.06 mol) dropwise.

  • Reflux: Heat the mixture under reflux for 3–4 hours. Validation: The suspension will gradually turn into a clear solution as the insoluble carboxylic acid converts into the soluble acid chloride.

  • Concentration: Remove excess thionyl chloride and solvent under reduced pressure to yield the crude acid chloride as a solid residue. Caution: Complete removal of

    
     is essential to prevent violent exothermic reactions in the next step.
    
  • Hydrazinolysis: Dissolve the crude acid chloride in 20 mL of absolute ethanol. Dropwise, add this solution to a rapidly stirring mixture of 80% hydrazine hydrate (0.1 mol, 5 eq. excess) in 20 mL of ethanol at

    
    .
    
  • Final Reflux & Isolation: After addition, reflux the mixture for 2 hours. Cool to room temperature and pour over crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure hydrazide[3].

Quantitative Data & Yield Analysis

The efficiency of the Pfitzinger and hydrazinolysis steps varies based on the electronic nature of the substituent on the 2-aryl ring. Electron-withdrawing groups (EWGs) generally accelerate the initial aldol condensation but may slightly reduce the nucleophilicity of the intermediate during cyclization.

Compound (R-Group on 2-Aryl)Step 1 Yield (%) (Acid)Step 2 Yield (%) (Hydrazide)Melting Point of Hydrazide (°C)
H (Phenyl) 8578210–212
4-Cl (Chlorophenyl) 8275224–226
4-OCH₃ (Methoxyphenyl) 7971198–200
4-NO₂ (Nitrophenyl) 8881245–247

Note: Yields are representative averages based on optimized reflux conditions and recrystallization recoveries.

Biological Evaluation & Screening Workflows

Synthesized 2-arylquinoline-4-carboxylic acid hydrazides are frequently subjected to high-throughput screening. They serve as precursors to hydrazones, which exhibit profound antimicrobial activity. For instance, derivatives bearing nitro substituents on the arylidene moiety have demonstrated antifungal and antibacterial activities comparable to clinical standards like nystatin[4].

BioScreening B1 Hydrazide/Hydrazone Library B2 In Vitro Antimicrobial Screening (MIC) B1->B2 Agar Dilution B3 Cytotoxicity Assay (Hep-G2 / Hemolysis) B2->B3 Active Hits (>MIC) B4 Lead Compound Selection B3->B4 High Efficacy, Low Toxicity

Figure 3: High-throughput biological screening workflow for synthesized hydrazides.

During evaluation, hydrophobicity (LogP) is closely monitored, as it correlates with cell wall penetration in Gram-negative bacteria (e.g., E. coli) and fungi (e.g., C. albicans)[4]. Furthermore, hemolytic toxicity assays are mandatory to ensure the compounds do not indiscriminately lyse human erythrocytes prior to advanced in vivo testing[4].

References

  • Metwally, K., Abdel-Aziz, L. M., Lashine, E. M., & Badawy, R. H. (2006). "Hydrazones of 2-aryl-quinoline-4-carboxylic acid hydrazides: Synthesis and preliminary evaluation as antimicrobial agents." Bioorganic & Medicinal Chemistry, 14(24), 8675-8682. Available at:[Link]

  • Council for Innovative Research. (n.d.). "Synthesis of 2-arylquinoline-4-carboxylic acid derivatives." Semantic Scholar. Available at:[Link]

  • Wang, Y., et al. (2013). "Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives." International Journal of Molecular Sciences, 14(8), 16373–16385. Available at:[Link]

Sources

Exploratory

Synthesis of Quinoline Hydrazone Derivatives as Potential Anticancer Agents

An In-Depth Technical Guide Executive Summary The fusion of the quinoline scaffold with hydrazone moieties represents a high-priority strategy in modern medicinal chemistry. This hybrid pharmacophore leverages the DNA-in...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The fusion of the quinoline scaffold with hydrazone moieties represents a high-priority strategy in modern medicinal chemistry. This hybrid pharmacophore leverages the DNA-intercalating and kinase-inhibiting properties of quinoline with the metal-chelating and pro-apoptotic capabilities of hydrazones. This guide provides a rigorous technical roadmap for the design, synthesis, and validation of these derivatives, specifically targeting drug-resistant phenotypes in breast (MCF-7), lung (A549), and neuroblastoma (SH-SY5Y) cancer lines.

Part 1: Pharmacophore Rationale & Mechanistic Logic

The Hybrid Advantage

The rationale for synthesizing quinoline hydrazones lies in "Multi-Target Directed Ligand" (MTDL) design.

  • Quinoline Core: Mimics the purine ring of ATP, allowing it to occupy the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR, c-Met). It also facilitates intercalation between DNA base pairs, disrupting replication.

  • Hydrazone Linker (-CH=N-NH-): Acts as a rigid spacer that orients the aromatic tails for optimal hydrophobic interaction within the kinase hydrophobic pocket. Crucially, the imine nitrogen and carbonyl oxygen (in hydrazides) can chelate catalytic metal ions (Fe²⁺, Cu²⁺) in metalloenzymes or generate Reactive Oxygen Species (ROS) via redox cycling.

Mechanism of Action (MOA)

The primary anticancer mechanisms validated for these derivatives include:

  • EGFR Kinase Inhibition: Competitive inhibition at the ATP-binding site.

  • Tubulin Polymerization Inhibition: Arresting cells in the G2/M phase.

  • Mitochondrial Apoptosis: Triggering the intrinsic pathway via Bcl-2 downregulation and Caspase-3/7 activation.

MOA_Pathway Compound Quinoline-Hydrazone Derivative EGFR EGFR/Tyrosine Kinase (ATP Pocket) Compound->EGFR Competitive Binding DNA Genomic DNA (Intercalation) Compound->DNA Intercalation Tubulin Tubulin (Polymerization) Compound->Tubulin Binding Sig1 Inhibit Autophosphorylation EGFR->Sig1 Sig2 Replication Fork Stall DNA->Sig2 Sig3 G2/M Arrest Tubulin->Sig3 Mito Mitochondrial Depolarization (ΔΨm Loss) Sig1->Mito Sig2->Mito Sig3->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Multi-target mechanism of action for quinoline hydrazone derivatives leading to apoptosis.

Part 2: Synthetic Strategies & Protocols

The synthesis typically follows a convergent pathway: formation of the quinoline precursor followed by condensation with a hydrazine/hydrazide.

Precursor Synthesis: The Vilsmeier-Haack Approach

To generate 2-chloro-3-formylquinolines (a versatile starting material), the Vilsmeier-Haack reaction is the gold standard.

Protocol:

  • Reagents: Acetanilide derivative (1.0 eq), POCl₃ (3.0 eq), DMF (3.0 eq).

  • Procedure:

    • Cool DMF to 0°C in a round-bottom flask.

    • Add POCl₃ dropwise with stirring (maintain <5°C).

    • Add the acetanilide derivative.

    • Heat to 80–90°C for 4–6 hours (monitor via TLC).

    • Pour the reaction mixture into crushed ice.

    • Neutralize with saturated NaHCO₃ or Sodium Acetate to precipitate the aldehyde.

    • Purification: Recrystallize from ethyl acetate/hexane.

Core Coupling: Hydrazone Formation

This step involves the condensation of the quinoline aldehyde with a hydrazine or hydrazide.

Standard Protocol (Ethanol/Acetic Acid):

  • Scope: High yield, simple workup, applicable to >90% of derivatives.

  • Reagents: Quinoline-aldehyde (1 mmol), Hydrazine/Hydrazide derivative (1 mmol), Ethanol (absolute, 10-20 mL), Glacial Acetic Acid (cat. 2-3 drops).

Step-by-Step:

  • Dissolve the quinoline-aldehyde in absolute ethanol in a 50 mL round-bottom flask.

  • Add the hydrazine derivative.[1]

  • Add catalytic glacial acetic acid (catalyzes protonation of the carbonyl oxygen, facilitating nucleophilic attack).

  • Reflux at 78°C for 3–6 hours.

    • Checkpoint: Monitor consumption of aldehyde by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool the mixture to room temperature. If precipitation is slow, cool in an ice bath.

  • Filter the solid precipitate under vacuum.

  • Wash: Wash with cold ethanol (2x) and diethyl ether (1x) to remove unreacted starting materials.

  • Purification: Recrystallization from Ethanol/DMF mixtures is preferred over column chromatography to minimize hydrolysis.

Synthetic Workflow Diagram

Synthesis_Flow Start Substituted Acetanilide VH Vilsmeier-Haack (POCl3/DMF, 80°C) Start->VH Aldehyde 2-Chloro-3-formyl quinoline VH->Aldehyde Condensation Condensation (EtOH, cat. AcOH, Reflux) Aldehyde->Condensation Hydrazine Hydrazine/Hydrazide Linker Hydrazine->Condensation Product Target Quinoline Hydrazone Condensation->Product

Figure 2: Convergent synthetic pathway for quinoline hydrazone derivatives.

Part 3: Structure-Activity Relationship (SAR)

To maximize anticancer potency, the following SAR rules have been established based on recent literature (2020–2025):

PositionModificationImpact on Activity
C-2 (Quinoline) Cl (Chloro)Critical. The 2-chloro group often enhances lipophilicity and metabolic stability. Replacement with -OH or -H often reduces cytotoxicity.
C-7 (Quinoline) -OCH₃, -Cl Electron-donating groups (EDG) like methoxy at C7 significantly improve IC50 values against MCF-7 cells.
C-8 (Quinoline) -OH (Hydroxy)Essential for metal chelation (Cu/Zn) which potentiates ROS generation.
Hydrazone Linker Thiazole Hybrid Incorporating a thiazole ring at the hydrazone terminus creates a "dual-pharmacophore," drastically improving EGFR inhibition (IC50 < 0.5 µM).
Hydrazone Linker Aryl Substituents Para-substitution on the phenyl ring attached to the hydrazone is vital. NO₂ (nitro) and F (fluoro) groups enhance activity via electronic effects.

Part 4: Biological Evaluation & Data Analysis[3][4]

Key Case Studies (IC50 Comparison)

The following data highlights the potency of specific quinoline hydrazone derivatives against standard cancer cell lines compared to clinical standards (Cisplatin/Doxorubicin).

Compound IDStructure DescriptionCell LineIC50 (µM)Reference
Comp 5 2-chloroquinoline-thiazolyl hybridMCF-7 (Breast)0.21 [1]
Comp 5 2-chloroquinoline-thiazolyl hybridNCI-H460 (Lung)0.21 [1]
Comp 3c Quinoline-dihydrazoneMCF-77.05 [2]
Comp 13 7-methoxyquinoline hydrazoneMCF-70.73 [3]
Comp 6 Thiazole-clubbed quinolineA549 (Lung)3.93 [3]
Cisplatin Standard ControlA5493.90 [3]
Validation Protocols

1. MTT Cytotoxicity Assay:

  • Purpose: Determine IC50.

  • Protocol: Seed cells (5x10³ cells/well) in 96-well plates. Treat with compound (0.1–100 µM) for 48h. Add MTT reagent; incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

2. Annexin V-FITC/PI Apoptosis Assay:

  • Purpose: Distinguish between apoptosis and necrosis.

  • Protocol: Treat cells at IC50 concentration for 24h. Stain with Annexin V-FITC and Propidium Iodide (PI). Analyze via Flow Cytometry.[2][3][4]

    • Result Interpretation: Q2 (Annexin+/PI+) = Late Apoptosis; Q4 (Annexin+/PI-) = Early Apoptosis.

3. Molecular Docking (In Silico):

  • Target: EGFR Kinase Domain (PDB ID: 1M17) or CDK2.

  • Validation: Re-dock the native ligand (e.g., Erlotinib) to validate the grid box. RMSD should be < 2.0 Å.

References

  • ResearchGate. Quinoline–thiazolyl hydrazone hybrids as potent EGFR-targeted anticancer agents: Synthesis, biological evaluation, and computational analysis. (2026).[5]

  • RSC Advances. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives.[6] (2025).[1][7][8]

  • PubMed Central (PMC). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. (2024).[9]

  • MDPI. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. (2023).[1][4][10]

  • Frontiers in Chemistry. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2023).[1][4][10]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Pyrazoline Derivatives from Hydrazines

This guide provides an in-depth exploration of the synthetic routes to pyrazoline derivatives, a class of five-membered nitrogen-containing heterocyclic compounds, with a primary focus on methodologies commencing with hy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic routes to pyrazoline derivatives, a class of five-membered nitrogen-containing heterocyclic compounds, with a primary focus on methodologies commencing with hydrazine precursors. Pyrazolines are of significant interest to the pharmaceutical and agrochemical industries due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antioxidant properties.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven protocols.

The Strategic Importance of the Pyrazoline Scaffold

The pyrazoline nucleus is a privileged scaffold in medicinal chemistry. Its structural features, particularly the presence of two adjacent nitrogen atoms, allow for diverse functionalization, leading to a broad range of pharmacological effects. The inherent reactivity and stereoelectronic properties of the pyrazoline ring make it an attractive target for the development of novel therapeutic agents.[3] The synthetic accessibility of pyrazolines, especially from readily available starting materials like hydrazines and carbonyl compounds, further enhances their appeal in drug discovery programs.

Core Synthetic Strategy: The Reaction of α,β-Unsaturated Carbonyls with Hydrazines

The most prevalent and versatile method for the synthesis of 2-pyrazolines is the cyclocondensation reaction between an α,β-unsaturated aldehyde or ketone (often a chalcone) and a hydrazine derivative.[1][2] This reaction proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization to yield the pyrazoline ring.[4][5] The reaction can be effectively catalyzed by either acids or bases.

Mechanistic Insight

The generally accepted mechanism involves a two-step process:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the hydrazine on the carbonyl carbon of the α,β-unsaturated compound, forming a hydrazone intermediate.

  • Intramolecular Cyclization: This is followed by an intramolecular Michael addition, where the second nitrogen atom of the hydrazone attacks the β-carbon of the double bond, leading to the formation of the five-membered pyrazoline ring.[4][5]

The choice of catalyst (acid or base) can influence the rate-determining step and overall reaction efficiency.

Visualizing the Reaction Pathway

G cluster_0 General Synthesis of 2-Pyrazolines start_A α,β-Unsaturated Carbonyl (e.g., Chalcone) intermediate Hydrazone Intermediate start_A->intermediate + Hydrazine start_B Hydrazine Derivative (R-NHNH2) start_B->intermediate product 2-Pyrazoline Derivative intermediate->product Intramolecular Cyclization

Caption: General reaction scheme for 2-pyrazoline synthesis.

Experimental Protocols: A Step-by-Step Guide

Two-Step Synthesis via Chalcone Intermediate

This is a robust and widely employed method that allows for the isolation and purification of the chalcone intermediate, often leading to higher purity of the final pyrazoline product.

This protocol outlines the base-catalyzed condensation of an aryl aldehyde with an aryl ketone.[1]

  • Materials:

    • Substituted acetophenone (1 mmol)

    • Substituted benzaldehyde (1 mmol)

    • Ethanol (10-20 mL)

    • Aqueous NaOH or KOH (catalytic amount)

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve the substituted acetophenone (1 mmol) and substituted benzaldehyde (1 mmol) in ethanol (10-20 mL) in a round-bottom flask with stirring.

    • To this solution, add a catalytic amount of aqueous NaOH or KOH pellets and continue stirring at room temperature.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate).

    • Stir the reaction mixture for a period ranging from 30 minutes to 8 hours at room temperature, or until a precipitate forms.[1]

    • Once the reaction is complete, pour the mixture into ice-cold water.

    • If a precipitate has not formed, neutralize the mixture with 1N HCl.[1]

    • Collect the solid product by filtration, wash it with water to remove excess base, and then with a small amount of cold ethanol.

    • Dry the crude chalcone and recrystallize from a suitable solvent, such as ethanol, to obtain the purified product.

This protocol describes the cyclization of a chalcone with hydrazine hydrate or a substituted hydrazine.[1]

  • Materials:

    • Chalcone (1 mmol)

    • Hydrazine hydrate (80-100%) or Phenylhydrazine (1-1.25 mmol)

    • Ethanol or 1,4-Dioxane (10-20 mL)

    • Glacial Acetic Acid or Sulfuric Acid (catalytic amount)

    • Reflux apparatus

    • Ice bath

    • Filtration apparatus

  • Procedure:

    • In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol or 1,4-dioxane (10-20 mL).[1]

    • Add hydrazine hydrate or phenylhydrazine (1-1.25 mmol) to the solution.[1][6]

    • Add a few drops of a catalyst, such as glacial acetic acid or sulfuric acid.[1]

    • Heat the reaction mixture to reflux (around 80°C) for 4-6 hours.[1]

    • Monitor the reaction progress using TLC.[1]

    • After completion, cool the reaction mixture and pour it into ice-cold water.[1]

    • Collect the resulting solid precipitate by filtration, wash with water, and dry.[1]

    • Purify the crude pyrazoline derivative by recrystallization from ethanol.[1]

One-Pot Synthesis of Pyrazolines

This approach offers the advantage of procedural simplicity and time savings by combining the chalcone formation and cyclization steps without isolating the intermediate.[7][8] However, this method may require more careful optimization to minimize side reactions and can sometimes result in lower yields.[7]

  • Materials:

    • Aryl ketone (1 mmol)

    • Aryl aldehyde (1 mmol)

    • Hydrazine monohydrochloride (1 mmol)

    • Methanol (30 mL)

    • Heating and stirring apparatus

  • Procedure:

    • Suspend hydrazine monohydrochloride (1 mmol) in methanol (30 mL) and warm to 55°C with stirring.[9]

    • Sequentially add the ketone (1 mmol) and aldehyde (1 mmol) dropwise to the stirred suspension.

    • After stirring for a short period, the pyrazoline intermediate is formed.[8]

    • The reaction mixture can then be worked up to isolate the pyrazoline, or an oxidizing agent can be added in situ to convert it to the corresponding pyrazole.[8][9]

Advanced and Green Synthetic Methodologies

In line with the principles of green chemistry, several alternative energy sources and solvent systems have been explored to improve the efficiency and environmental footprint of pyrazoline synthesis.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[10][11] In the synthesis of pyrazolines, MAOS can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions compared to conventional heating.[10][12]

G cluster_1 Microwave-Assisted Pyrazoline Synthesis Workflow start Chalcone + Hydrazine in solvent process Microwave Irradiation (e.g., 300-600W, 2-12 min) start->process workup Cooling & Precipitation in ice water process->workup end Purified Pyrazoline (via filtration & recrystallization) workup->end

Caption: Workflow for microwave-assisted pyrazoline synthesis.

Ultrasound-Assisted Synthesis

Sonication provides an alternative energy source that can enhance reaction rates and yields.[13][14][15] Ultrasound-assisted synthesis often proceeds at lower temperatures than conventional reflux, which can be advantageous for thermally sensitive substrates.[13] Reactions in deep eutectic solvents (DES) under ultrasound irradiation have been shown to be particularly efficient.[13]

Solvent-Free Grinding

This environmentally benign technique involves the grinding of solid reactants together, often with a catalytic amount of a solid acid or base.[16][17] This method eliminates the need for organic solvents, simplifying workup and reducing chemical waste.[17]

Comparative Analysis of Synthetic Methods

MethodTypical Reaction TimeEnergy InputKey AdvantagesPotential Disadvantages
Conventional Heating 4-15 hours[1][13]HighWell-established, simple setupLong reaction times, high energy consumption
Microwave-Assisted 2-12 minutes[10]ModerateRapid, high yields, clean reactions[10]Requires specialized equipment
Ultrasound-Assisted 1-4 hours[13]LowLower temperatures, good yields[13]Requires specialized equipment
Solvent-Free Grinding ShortMechanicalEnvironmentally friendly, no solvent[17]May not be suitable for all substrates

Conclusion

The synthesis of pyrazoline derivatives from hydrazines is a cornerstone of heterocyclic chemistry, offering a versatile and efficient route to a class of compounds with immense therapeutic potential. While the classical approach involving the cyclocondensation of chalcones with hydrazines remains a robust and widely used method, modern techniques such as microwave and ultrasound irradiation, as well as solvent-free methodologies, provide greener and more efficient alternatives. The choice of synthetic strategy will ultimately depend on the specific substrate, desired scale, and available resources. This guide provides a foundation for both understanding the underlying chemical principles and for the practical implementation of these synthetic protocols in a research and development setting.

References

  • Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship. (n.d.).
  • Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones - Benchchem. (n.d.).
  • Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC - NIH. (n.d.).
  • (PDF) GREEN SYNTHESIS OF PYRAZOLINES WITH POTENTIAL ANTIOXIDANT PROPERTIES - ResearchGate. (2024, August 12).
  • Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES) - Der Pharma Chemica. (n.d.).
  • Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. (n.d.).
  • One‐Pot Catalytic Enantioselective Synthesis of 2‐Pyrazolines - SciSpace. (n.d.).
  • Ultrasound assisted synthesis of tetrazole based pyrazolines and isoxazolines as potent anticancer agents via inhibition of tubulin polymerization - PubMed. (2020, November 15).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH. (n.d.).
  • Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination - American Chemical Society. (2008, May 27).
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. (n.d.).
  • Full article: An atom efficient, green synthesis of 2-pyrazoline derivatives under solvent-free conditions using grinding technique - Taylor & Francis. (2012, November 21).
  • Ultrasound-assisted synthesis of auxiliary pyrazoline integrated thiazole, thiazolone derivative and their biological evaluation - Journal of Medicinal and Chemical Sciences. (2019, May 15).
  • Green synthesis, antibacterial activity and computational study of pyrazoline and pyrimidine derivatives from 3-(3,4-dimethoxy-phenyl-1-(2,5-dimethyl-thiophen-3-yl)-propenone. (n.d.).
  • Synthesis and antimicrobial activities of various pyrazolines from chalcones. (n.d.).
  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.).
  • Eco-Friendly Synthesis of Pyrazoline Derivatives - Impactfactor. (2017, April 25).
  • Synthesis, Characterization and Anti-oxidant Activity of some Novel Pyrazoline derivatives. (n.d.).
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023, July 05).
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (2020, April 07).
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers. (2023, June 01).
  • Ultrasound-Assisted Synthesis of Pyrazoline Derivatives as Potential Antagonists of RAGE-Mediated Pathologies: Insights from SAR Studies and Biological Evaluations - PubMed. (2025, January 02).
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride | Request PDF - ResearchGate. (n.d.).
  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. (2023, November 27).
  • MICROWAVE ASSISTED SYNTHESIS, BIOLOGICAL EVALUATION AND DOCKING STUDIES OF NOVEL PYRAZOLINE DERIVATIVES AS POTENT ANTIINFLAMMATO - TSI Journals. (n.d.).
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI. (2025, May 20).
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Thieme E-Books & E-Journals -. (n.d.).
  • Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 05).
  • A REVIEW ON PYRAZOLINE DERIVATIVES OF POTENT ANTIMICROBIAL ACTIVITY - IJRAR. (n.d.).
  • REVIEW ON SYNTHESIS OF PYRAZOLINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITIES - IJCRT.org. (2020, May 05).
  • Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents - IJFMR. (n.d.).
  • Synthesis of 2‐Pyrazolines from Hydrazines: Mechanisms Explained - ResearchGate. (2021, July 01).
  • The mechanistic pathway for the formation of pyrazoline compounds by... - ResearchGate. (n.d.).
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.).
  • Pyrazoline synthesis - Organic Chemistry Portal. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of Heterocyclic Scaffolds using 2-Hydrazino-4-phenylquinoline

Abstract This technical guide details the operational protocols for utilizing 2-hydrazino-4-phenylquinoline as a divergent intermediate in the synthesis of fused heterocyclic systems. Specifically, we cover the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the operational protocols for utilizing 2-hydrazino-4-phenylquinoline as a divergent intermediate in the synthesis of fused heterocyclic systems. Specifically, we cover the synthesis of [1,2,4]triazolo[4,3-a]quinolines , tetrazolo[1,5-a]quinolines , and pyrazolo[1,5-a]quinolines . These fused systems are critical pharmacophores in drug discovery, exhibiting significant antimicrobial, anti-inflammatory, and anticancer activities. This note prioritizes reproducibility, offering optimized conditions, mechanistic insights into cyclization regioselectivity, and troubleshooting parameters.

Introduction & Strategic Value

The quinoline scaffold is ubiquitous in natural products and synthetic drugs.[1] However, the 4-phenylquinoline substructure provides unique lipophilicity and


-stacking capabilities that enhance binding affinity in protein pockets.

The introduction of a hydrazine moiety at the C-2 position creates a "chemical hinge" (2-hydrazino-4-phenylquinoline). This nucleophilic handle allows for the construction of a third ring fused to the quinoline N-1 and C-2 positions.

Key Applications
  • Triazolo-fused derivatives: Potent anticonvulsant and antidepressant agents.

  • Tetrazolo-fused derivatives: Bioisosteres for carboxylic acids; angiotensin II receptor antagonists.

  • Pyrazolo-fused derivatives: High-affinity ligands for benzodiazepine receptors.

Preparation of the Precursor

Target: 2-Hydrazino-4-phenylquinoline Mechanism: Nucleophilic Aromatic Substitution (


).[2]
Protocol A: Hydrazinolysis of 2-Chloro-4-phenylquinoline

This step is the foundation of the workflow. The reaction is driven by the electron-deficient nature of the C-2 position, activated by the ring nitrogen.

Reagents:

  • 2-Chloro-4-phenylquinoline (1.0 eq)

  • Hydrazine hydrate (99%, 5.0 - 10.0 eq)

  • Solvent: Ethanol (Abs.) or 1,4-Dioxane.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol of 2-chloro-4-phenylquinoline in 30 mL of ethanol.

    • Note: If solubility is poor, use 1,4-dioxane or a 1:1 Ethanol/Dioxane mix.

  • Addition: Add hydrazine hydrate (excess is required to prevent dimer formation) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Check TLC (System: Ethyl Acetate/Hexane 1:1). The starting material spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      amine spot.
  • Work-up: Cool the reaction mixture. The product often precipitates as a solid.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate under reduced pressure to 20% volume, then pour into ice-cold water.

  • Purification: Recrystallize from ethanol.

    • Yield: Expect 75–85%.

    • Characterization: Melting point

      
      . IR spectrum should show distinct 
      
      
      
      and
      
      
      bands (
      
      
      ).

Synthesis of [1,2,4]Triazolo[4,3-a]quinolines

Mechanism: Condensation followed by oxidative cyclization (or direct cyclization with orthoesters).

Protocol B: Oxidative Cyclization of Aryl Hydrazones

This method allows for the introduction of diverse aryl groups at the triazole C-1 position.

Reagents:

  • 2-Hydrazino-4-phenylquinoline (1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Oxidant: Ferric Chloride (

    
    ) or reflux in high-boiling solvent (Nitrobenzene).
    
  • Solvent: Ethanol / Acetic Acid.

Step-by-Step Procedure:

  • Hydrazone Formation: Reflux the hydrazine precursor and the aldehyde in ethanol with a catalytic amount of acetic acid for 2 hours.

    • Observation: A colored precipitate (hydrazone) usually forms. Isolate this intermediate.

  • Cyclization: Suspend the hydrazone in acetic acid. Add

    
     (2 eq) dissolved in water/ethanol.
    
  • Reaction: Reflux for 10–12 hours. The oxidant drives the dehydrogenative cyclization between the hydrazone nitrogen and the quinoline N-1.

  • Work-up: Pour into ice water. Neutralize with

    
     to precipitate the product.
    
  • Purification: Recrystallize from DMF/Ethanol.

Mechanistic Insight: The reaction proceeds via the formation of an imine (hydrazone). The lone pair on the ring nitrogen (N-1) attacks the imine carbon, followed by oxidation (removal of 2H) to aromatize the new triazole ring.

Synthesis of Tetrazolo[1,5-a]quinolines

Mechanism: Nitrosation and Azide-Tetrazole Equilibrium.

Protocol C: Nitrosation with Sodium Nitrite

This reaction exploits the azide-tetrazole tautomerism. In the solid state and polar solvents, the fused tetrazole form is generally favored over the open-chain 2-azido form.

Reagents:

  • 2-Hydrazino-4-phenylquinoline (1.0 eq)

  • Sodium Nitrite (

    
    ) (1.2 eq)
    
  • Acid: Acetic Acid (Glacial) or dilute HCl.

Step-by-Step Procedure:

  • Solubilization: Dissolve the hydrazine precursor in acetic acid (10 mL/mmol) at

    
    .
    
  • Nitrosation: Add a solution of

    
     in water dropwise, maintaining the temperature below 
    
    
    
    .
    • Caution: Evolution of nitrogen oxides may occur; work in a fume hood.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Note: Gentle heating (

      
      ) ensures complete closure of the tetrazole ring.
      
  • Work-up: Pour into crushed ice. The product precipitates as a white/pale yellow solid.

  • Validation:

    • IR: Look for the absence of azide peak (

      
      ) to confirm the cyclic tetrazole form dominates.
      
    • NMR: A significant downfield shift of the proton at the C-9 position (perihydrogen) due to the magnetic anisotropy of the new tetrazole ring.

Experimental Data Summary

The following table summarizes expected outcomes based on optimized conditions described in literature (e.g., J. Heterocycl. Chem., Molecules).[1][3][4][5][6]

Target ScaffoldCo-ReactantCatalyst/ConditionsTypical YieldKey IR Signal (cm⁻¹)
Hydrazone Intermediate BenzaldehydeEtOH, AcOH (cat), Reflux85-90%1600 (C=N), 3250 (NH)
Triazolo[4,3-a]quinoline (From Hydrazone)

or Nitrobenzene
60-75%No NH, 1610 (C=N)
Tetrazolo[1,5-a]quinoline

AcOH,

80-92%1080-1100 (Tetrazole)
Pyrazolo[1,5-a]quinoline AcetylacetoneEtOH, Reflux65-70%No C=O (if cyclized)

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent synthesis starting from the 2-chloro- precursor.

G Start 2-Chloro-4-phenylquinoline Intermediate 2-Hydrazino-4-phenylquinoline (Key Precursor) Start->Intermediate SNAr (Nucleophilic Subst.) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Hydrazone Aryl Hydrazone Intermediate Intermediate->Hydrazone + Aldehyde Azide [2-Azido-Intermediate] (Transient) Intermediate->Azide + NaNO2/H+ Pyrazolo Pyrazolo[1,5-a]quinoline Derivatives Intermediate->Pyrazolo + Diketone (Cyclocondensation) Aldehyde Ar-CHO (Cat. AcOH) Triazolo 1,2,4-Triazolo[4,3-a]quinoline (Fused System) Hydrazone->Triazolo Oxidative Ring Closure Oxidant FeCl3 or Oxidative Cyclization NaNO2 NaNO2 / AcOH (Nitrosation) Tetrazolo Tetrazolo[1,5-a]quinoline (Equilibrium Product) Azide->Tetrazolo Cyclization (Equilibrium) Diketone 1,3-Dicarbonyls (e.g., Acetylacetone)

Caption: Divergent synthetic pathways from 2-hydrazino-4-phenylquinoline to fused heterocyclic systems.

Mechanistic Logic & Troubleshooting

Regioselectivity (The [4,3-a] vs [1,5-a] Challenge)

When cyclizing hydrazones to form triazoles, two isomers are theoretically possible:

  • [4,3-a] fusion: Cyclization onto the ring nitrogen (N-1). (Observed Product)

  • [1,5-a] fusion: Cyclization onto C-3.

Expert Insight: The cyclization almost exclusively occurs at N-1 due to its higher nucleophilicity compared to the C-3 carbon. However, under strongly acidic conditions or specific steric hindrance, rearrangements (Dimroth rearrangement) can occur. For the protocols listed above, the [4,3-a] isomer is the thermodynamic product.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Precursor) Incomplete substitutionIncrease hydrazine equivalents (to 10eq); ensure vigorous reflux.
Dimer Formation Hydrazine concentration too lowAdd the chloro-quinoline to the hydrazine solution, not vice versa.
Gummy Product (Triazole) Incomplete oxidationExtend reflux time with

; try adding a phase transfer catalyst.
No Precipitate (Tetrazole) Product soluble in acidNeutralize the acetic acid solution carefully with

to pH 5-6.

References

  • Synthesis and pharmacological activity of 1,2,4-triazolo[4,3-a]quinolines. PubMed. Available at: [Link]

  • Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.[7] Available at: [Link]

  • Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline. PrepChem. Available at: [Link]

  • Tetrazoloquinolines: Synthesis, Reactions, and Applications. Current Organic Chemistry. Available at: [Link]

  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline. MDPI Molecules. Available at: [Link]

Sources

Application

Technical Guide: 2-Hydrazino-4-phenylquinoline as a Privileged Scaffold in Drug Design

Topic: Application of 2-Hydrazino-4-phenylquinoline in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.[1][2][3] [...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 2-Hydrazino-4-phenylquinoline in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.[1][2][3]

[1][2][3]

Introduction & Pharmacophore Significance[1][3][4][5][6]

In the landscape of medicinal chemistry, 2-hydrazino-4-phenylquinoline represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its structural utility stems from the reactivity of the hydrazine moiety at the C2 position combined with the lipophilic bulk of the phenyl group at the C4 position.[1]

This scaffold is a critical intermediate for synthesizing fused heterocyclic systems, particularly [1,2,4]triazolo[4,3-a]quinolines and tetrazolo[1,5-a]quinolines , which possess potent anticonvulsant, antimicrobial, and anticancer properties.[2] The hydrazine group serves as a dinucleophilic handle, allowing for rapid diversification into hydrazones (Schiff bases) or cyclization into tricyclic cores.[2]

Key Biological Applications[1][3][7][8]
  • Anticonvulsant Agents: Triazole-fused derivatives modulate GABAergic transmission.[1][2][3]

  • Antimicrobial Therapeutics: Hydrazone derivatives act as iron chelators or DNA gyrase inhibitors.[1][2]

  • Anticancer Agents: Intercalating agents targeting DNA replication in A549 (lung) and MCF-7 (breast) cancer cell lines.[2][3]

Synthesis Protocol: Core Scaffold Preparation[2]

The synthesis of 2-hydrazino-4-phenylquinoline is typically achieved via Nucleophilic Aromatic Substitution (


) of a 2-chloro-4-phenylquinoline precursor.[1][2][3] This reaction is robust but requires specific control of temperature and stoichiometry to prevent the formation of bis-quinolines.[1][2][3]
Reagents & Equipment[1][3][9][10][11][12]
  • Precursor: 2-Chloro-4-phenylquinoline (1.0 eq)[2][3]

  • Reagent: Hydrazine hydrate (80% or 99%, excess: 5.0–10.0 eq)[2]

  • Solvent: Ethanol (absolute) or 1,4-Dioxane[2][3]

  • Catalyst: None usually required; Pyridine can be used as a solvent/base if reactivity is low.[1][2]

  • Apparatus: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.[1]

Step-by-Step Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 mmol of 2-chloro-4-phenylquinoline in 30 mL of ethanol.

    • Expert Insight: If the starting material is not fully soluble at RT, warm gently.[1] For highly substituted phenyl rings (e.g., nitro-substituted), use 1,4-dioxane to achieve a higher reflux temperature.[2]

  • Addition: Add hydrazine hydrate (25-50 mmol, 5-10 eq) dropwise to the stirring solution.

    • Critical Control: A large excess of hydrazine is mandatory to prevent the product (which is a nucleophile) from attacking the starting material, which would form a dimer (2,2'-bis(4-phenylquinoline)amine).[2]

  • Reflux: Heat the mixture to reflux (

    
    C for ethanol) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 3:1).[2] The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (amine-like) should appear.[2]
  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Often, the product crystallizes out upon cooling.[1][4] If so, filter the solid.[1][4][5][6]

    • If no precipitate forms, concentrate the solvent to

      
       volume under reduced pressure and pour onto crushed ice/water.
      
  • Purification: Filter the crude solid, wash copiously with cold water (to remove excess hydrazine), and then with a small amount of cold ethanol.

    • Recrystallization:[1][2][7][4][5][6][8] Recrystallize from ethanol or DMF/Ethanol mixtures.[1][2]

    • Yield Expectations: 70–85%.[1][2]

    • Characterization: Melting point is typically distinct (e.g., analogs often melt

      
      C).[1][2] IR will show characteristic 
      
      
      
      and
      
      
      bands at
      
      
      .[1][2][3]

Derivatization Strategies & Workflows

Once the 2-hydrazino-4-phenylquinoline core is synthesized, it serves as a branch point for two major chemical workflows.[1][2][3]

Workflow A: Synthesis of Biologically Active Hydrazones

Hydrazones are formed by condensing the hydrazine tail with aromatic aldehydes.[1] These compounds often exhibit high antimicrobial activity due to their ability to chelate metal ions essential for bacterial growth.[1][2]

  • Protocol: Reflux the hydrazine scaffold (1 eq) with an aromatic aldehyde (1 eq) in ethanol with a catalytic amount of glacial acetic acid (2-3 drops) for 2–4 hours.

  • Product: Precipitates as a colored solid (often yellow/orange).[1][2]

Workflow B: Annulation to [1,2,4]Triazolo[4,3-a]quinolines

This is the primary route for accessing anticonvulsant agents.[2] The hydrazine nitrogen attacks an electrophilic carbon (from formic acid, orthoesters, or acid chlorides), followed by cyclodehydration.

  • Protocol (Method B1 - Unsubstituted Triazole): Reflux the hydrazine scaffold in excess formic acid or triethyl orthoformate for 6–12 hours.

  • Protocol (Method B2 - Substituted Triazole): React with an acid chloride to form the hydrazide intermediate, then cyclize using

    
     or thermal dehydration.[2]
    
Visualization: Synthesis Pathways[2]

G Start 2-Chloro-4-phenylquinoline Core 2-Hydrazino-4-phenylquinoline (Core Scaffold) Start->Core Reflux, EtOH SNAr Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Core Hydrazone Quinoline Hydrazones (Antimicrobial/Anticancer) Core->Hydrazone Condensation Triazole [1,2,4]Triazolo[4,3-a]quinoline (Anticonvulsant) Core->Triazole Annulation Aldehyde Ar-CHO (Cat. AcOH) Aldehyde->Hydrazone Orthoester R-C(OEt)3 or R-COOH (Cyclization) Orthoester->Triazole

Caption: Divergent synthesis pathways from the 2-hydrazino-4-phenylquinoline core.

Biological Evaluation Protocols

Antimicrobial Assay (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of hydrazone derivatives.

  • Preparation: Dissolve test compounds in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspensions (S. aureus, E. coli, M. tuberculosis) adjusted to

    
     McFarland standard.
    
  • Plate Setup: Use 96-well plates. Add 100 µL of Mueller-Hinton broth. Perform serial 2-fold dilutions of the test compound.

  • Incubation: Add 10 µL of bacterial inoculum. Incubate at

    
    C for 24 hours (or 7 days for M. tuberculosis).
    
  • Readout: MIC is the lowest concentration showing no visible turbidity.[1][2] Use Resazurin dye (0.01%) for visual confirmation (Blue = No growth, Pink = Growth).[2]

Anticancer Assay (MTT Protocol)

Objective: Assess cytotoxicity against A549 (Lung) or MCF-7 (Breast) cell lines.[2][3]

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the quinoline derivative (0.1 – 100 µM) for 48h.[1][2]

  • MTT Addition: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at

    
    C.
    
  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate

    
     using non-linear regression.
    

Data Summary: Structure-Activity Relationships (SAR)

The following table summarizes the impact of substituents on the phenyl ring (at C4) and the hydrazone moiety (at C2) based on aggregated literature data.

Substituent (R on Phenyl at C4)Derivatization (at Hydrazine N)Primary ActivityPotency Trend
Unsubstituted Free Hydrazine (

)
Synthetic IntermediateLow intrinsic activity
4-F / 4-Cl Fused TriazoleAnticonvulsant Halogens increase lipophilicity and blood-brain barrier penetration.[1][2][3]
4-OCH3 Hydrazone (w/ Nitro-benzaldehyde)Antimicrobial Electron-donating groups often enhance antibacterial efficacy.[1][2][3]
Unsubstituted Pyrazole (via diketone)Anti-inflammatory Moderate COX-2 inhibition observed.[1][2][3]

References

  • Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline: Source: PrepChem.com.[1][2] "Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline." URL:[Link]

  • Antimicrobial Activity of Quinoline Hydrazones: Source: Oriental Journal of Chemistry.[1][2][9][5] "Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives." URL:[Link]

  • Triazolo-quinoline Anticonvulsants: Source: PubMed (NIH).[1][2] "Synthesis and 1,2,4-triazolo[4,3-a]quinoline derivatives as potent anticonvulsants." URL:[Link]

  • Mechanochemical Synthesis of Hydrazones: Source: MDPI.[1][2][9][5] "Mechanochemical Studies on Coupling of Hydrazines... Hydrazones with Antileishmanial and Antibacterial Activities."[1][8][10] URL:[Link][2][3]

Sources

Method

Application Note: 2-Hydrazino-4-phenylquinoline as a Scaffold for Novel Anticancer Drugs

[1][2] Executive Summary The quinoline pharmacophore is a cornerstone of medicinal chemistry, historically validated by antimalarial agents (Chloroquine) and modern kinase inhibitors (Lenvatinib). Within this class, 2-hy...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The quinoline pharmacophore is a cornerstone of medicinal chemistry, historically validated by antimalarial agents (Chloroquine) and modern kinase inhibitors (Lenvatinib). Within this class, 2-hydrazino-4-phenylquinoline represents a "privileged scaffold" that combines the DNA-intercalating potential of the 4-phenylquinoline core with the versatile reactivity of the 2-hydrazino group.

This Application Note provides a comprehensive technical guide for exploiting this scaffold. It details the chemical synthesis of the core moiety, the derivatization into bioactive hydrazones, and the biological protocols required to validate their anticancer efficacy.[1] Mechanistically, these derivatives typically function as dual-action agents: the planar quinoline ring facilitates DNA intercalation, while the hydrazone side chain targets specific enzymes (e.g., EGFR, VEGFR, or Topoisomerase) or chelates metal ions essential for tumor growth.

Scientific Rationale & Mechanism of Action[4][5]

The Pharmacophore

The 2-hydrazino-4-phenylquinoline structure offers three distinct advantages for anticancer drug design:

  • 4-Phenyl Group: Provides steric bulk and enhances lipophilicity (

    
    ), improving membrane permeability. Crucially, it creates a twisted geometry that can selectively fit into the minor groove of DNA or hydrophobic pockets of kinases.
    
  • Quinoline Nitrogen (N1): Acts as a hydrogen bond acceptor, essential for interaction with the hinge region of ATP-binding sites in kinases.

  • 2-Hydrazino Linker: A reactive handle for Schiff base formation. The resulting acylhydrazones (

    
    ) are stable, orally bioavailable, and capable of coordinating with catalytic metals (Fe, Cu) in the tumor microenvironment.
    
Signaling Pathway & Mechanism

The following diagram illustrates the dual mechanism of action typically observed with this class of compounds:

MechanismOfAction Target Apoptosis / Cell Cycle Arrest (G2/M) Effect Effect Scaffold 2-Hydrazino-4- phenylquinoline Derivative DNA Genomic DNA Scaffold->DNA Intercalation (Pi-Stacking) TopoII Topoisomerase II Scaffold->TopoII Stabilization of Cleavable Complex Kinase Tyrosine Kinases (EGFR/VEGFR) Scaffold->Kinase ATP Competition (H-Bonding) DNA->Target Replication Block TopoII->Target DNA Strand Breaks Kinase->Target Signal Inhibition

Figure 1: Dual mechanism of action involving DNA intercalation and enzyme inhibition.

Chemical Synthesis Protocols

Synthesis of the Scaffold (2-Hydrazino-4-phenylquinoline)

Principle: Nucleophilic Aromatic Substitution (


). The chlorine atom at position 2 is activated by the ring nitrogen, making it susceptible to displacement by hydrazine.

Materials:

  • 2-Chloro-4-phenylquinoline (Starting material)[2][3][4][5][6]

  • Hydrazine hydrate (80% or 99%)

  • Ethanol (Absolute)

  • Reflux condenser, Round-bottom flask, Magnetic stirrer

Protocol:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2-chloro-4-phenylquinoline (10 mmol, 2.40 g) in ethanol (30 mL).

  • Addition: Add hydrazine hydrate (excess, 50 mmol, ~2.5 mL) dropwise to the solution at room temperature.

    • Note: Excess hydrazine prevents the formation of the dimer (bis-quinoline).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours . Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The starting material spot (
    
    
    
    ) should disappear.
  • Precipitation: Cool the reaction mixture to room temperature. A yellow crystalline solid usually precipitates.

    • Troubleshooting: If no precipitate forms, concentrate the solvent to half volume under reduced pressure and pour into ice-cold water.

  • Purification: Filter the solid, wash copiously with cold water (to remove hydrazine), and then with a small amount of cold ethanol. Recrystallize from ethanol/DMF if necessary.

    • Yield: Typically 75–85%.

    • Melting Point: Expect

      
       (for 6-chloro derivative) or similar range for unsubstituted.[6]
      
Library Generation (Hydrazone Derivatization)

Principle: Condensation of the primary amine of the hydrazine with an aromatic aldehyde to form a Schiff base.

Protocol:

  • Dissolve 2-hydrazino-4-phenylquinoline (1 mmol) in ethanol (10 mL) containing catalytic glacial acetic acid (2–3 drops).

  • Add the appropriate aromatic aldehyde (1.1 mmol) (e.g., 4-fluorobenzaldehyde, 4-nitrobenzaldehyde).

  • Reflux for 2–4 hours .

  • Cool and filter the colored precipitate (often yellow/orange). Wash with cold ethanol.

Biological Evaluation Protocols

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the


 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HeLa, HepG2).

Step-by-Step:

  • Seeding: Seed cells (

    
     cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 
    
    
    
    , 5%
    
    
    .
  • Treatment: Dissolve test compounds in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 or 72 hours .

    • Control: Untreated cells (Negative) and Doxorubicin/Cisplatin (Positive).

  • MTT Addition: Add

    
     of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization: Remove medium. Add

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm .

  • Calculation:

    
    
    Plot log(concentration) vs. viability to determine 
    
    
    
    .
DNA Binding Study (UV-Vis Titration)

Objective: Confirm DNA intercalation mechanism.

  • Preparation: Prepare a fixed concentration of the drug (

    
    ) in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing increments of Ct-DNA (Calf Thymus DNA) (0 to

    
    ).
    
  • Observation: Record UV-Vis spectra (200–500 nm).

    • Intercalation Signature: Look for Hypochromism (decrease in peak intensity) and Red Shift (bathochromic shift) of the absorption maximum.

  • Quantification: Use the Benesi-Hildebrand equation to calculate the binding constant (

    
    ).
    

Visualizing the Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Scaffold Synthesis cluster_1 Step 2: Library Derivatization Start Start Process Process Product Product StartNode 2-Chloro-4-phenylquinoline (Starting Material) Step1 Reflux with Hydrazine Hydrate (Ethanol, 4-6h) StartNode->Step1 Step2 Cool & Filter Precipitate Step1->Step2 Intermediate 2-Hydrazino-4-phenylquinoline Step2->Intermediate Step3 Condensation with Aromatic Aldehydes (Ar-CHO) Intermediate->Step3 Step4 Cat. Acetic Acid / Reflux Step3->Step4 FinalProduct Target Hydrazone Library (Anticancer Agents) Step4->FinalProduct

Figure 2: Synthetic pathway from precursor to bioactive hydrazone library.

References

  • Synthesis of 6-chloro-2-hydrazino-4-phenylquinoline (Alprazolam Intermediate)

    • Source: Google P
    • Context: Describes the reflux of 2,6-dichloro-4-phenylquinoline with hydrazine hydrate to yield the 2-hydrazino deriv
  • Anticancer Activity of Quinoline-Hydrazone Derivatives

    • Title: Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
    • Source: RSC Advances / PMC (2025).
    • Context: Validates the biological activity of quinoline hydrazones against MCF-7 and A549 cell lines.
  • Protocol for MTT Assay & DNA Binding

    • Title: Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones.
    • Source: Ural Federal University / ResearchG
    • Context: Provides detailed methodology for MTT assays and interpreting values for hydrazone-based intercal
  • General Synthesis of 2-Hydrazinoquinolines

    • Title: 2-Hydrazinoquinoline Synthesis Protocol.[3][4][6][7][8][9]

    • Source: PrepChem.[1][7]

    • Context: Standard laboratory procedure for converting 2-chloroquinolines to 2-hydrazinoquinolines.

Sources

Application

Application Note: Development of Antibacterial Agents from 2-Phenyl-quinoline-4-carboxylic Acid

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel antibacterial pharmacophores. The quinoline scaffold is a privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery and optimization of novel antibacterial pharmacophores. The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural antibacterial agents[1]. Specifically, 2-phenyl-quinoline-4-carboxylic acid (historically known as cinchophen) has emerged as a highly versatile starting point for structural optimization. While the parent compound exhibits moderate bioactivity, targeted derivatization—particularly at the C4-carboxylic acid and C2-phenyl ring—yields potent antibacterial agents with improved safety profiles and enhanced affinity for bacterial targets[1]. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols required to develop and evaluate these derivatives.

Rationale & Mechanism of Action

The primary antibacterial mechanism of many quinoline derivatives involves the targeted inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme essential for DNA replication, transcription, and repair[2]. The unmodified 2-phenyl-quinoline-4-carboxylic acid often suffers from limited membrane permeability and potential off-target cytotoxicity.

By converting the C4-carboxylic acid into an amide, ester, or triazole conjugate, researchers can introduce new hydrogen bond donors and acceptors[3]. This structural modification serves a dual purpose: it increases the binding affinity to the DNA gyrase enzyme pocket and optimizes the lipophilicity of the molecule, facilitating superior penetration through the porin channels of Gram-negative bacteria[1].

MOA A 2-Phenylquinoline-4-carboxylic Acid Derivatives B Bacterial Cell Penetration (Porin Channels) A->B C Inhibition of DNA Gyrase (Topoisomerase II) B->C D Blockade of DNA Supercoiling & Replication C->D E Bacterial Cell Death (Bactericidal Effect) D->E

Mechanism of bacterial DNA gyrase inhibition by 2-phenylquinoline derivatives.

Synthetic Workflow & Derivatization Strategies

The synthesis of the core scaffold is typically anchored by the Doebner reaction—a highly efficient, one-pot multicomponent condensation of aniline, an aromatic aldehyde (e.g., 2-nitrobenzaldehyde), and pyruvic acid[1]. This approach ensures high atom economy.

Subsequent derivatization focuses on the C4-carboxylic acid group. Converting the free acid into an amide using coupling reagents like EDC·HCl and DMAP prevents premature metabolic degradation and reduces off-target cellular toxicity. Alternatively, derivatization with aromatically substituted 4H-1,2,4-triazoles has been shown to yield conjugates with potent antibacterial and antioxidant properties[3].

Workflow N1 Precursors (Aniline + Pyruvic Acid + Benzaldehyde) N2 Doebner Reaction (Reflux, Acid Catalyst) N1->N2 N3 Core Scaffold (2-Phenylquinoline-4-COOH) N2->N3 N4 Derivatization (Amidation/Esterification) N3->N4 N5 In Vitro Screening (MIC & MTT Assays) N4->N5

Synthetic workflow from Doebner reaction to in vitro antibacterial screening.

Self-Validating Experimental Protocols

Core Scaffold Synthesis (Doebner Reaction)

Objective: Synthesize 2-(2-nitrophenyl)-quinoline-4-carboxylic acid via a one-pot multicomponent reaction[1]. Causality & Validation: Refluxing the precursors in ethanol drives the initial Schiff base formation and subsequent cyclization. The protocol is self-validating through Thin Layer Chromatography (TLC) monitoring; the disappearance of the highly UV-active benzaldehyde spot confirms reaction completion.

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of aniline, 1.0 eq of 2-nitrobenzaldehyde, and 1.0 eq of pyruvic acid in absolute ethanol.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to promote electrophilic activation of the aldehyde.

  • Reaction: Reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the mixture to room temperature. The target carboxylic acid will precipitate. Filter the precipitate and wash with cold ethanol to remove unreacted starting materials.

  • QC Check: Confirm structure and purity (>95%) via

    
    H-NMR and High-Resolution Mass Spectrometry (HRMS). A characteristic singlet near 
    
    
    
    11.0 ppm (exchangeable with D
    
    
    O) confirms the presence of the carboxylic acid group[4].
EDC/DMAP-Mediated Amidation

Objective: Convert the core carboxylic acid into a biologically active amide. Causality & Validation: EDC·HCl is utilized as a water-soluble carbodiimide to activate the carboxyl group, forming an O-acylisourea intermediate. DMAP acts as a nucleophilic acyl transfer catalyst, forming a highly reactive amide intermediate that prevents racemization and side reactions, ensuring a high yield.

  • Activation: Dissolve 1.0 eq of the synthesized 2-phenyl-quinoline-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 2.0 eq of EDC·HCl and 0.1 eq of DMAP. Stir for 30 minutes at room temperature to allow full activation.

  • Coupling: Add 1.2 eq of the desired secondary amine dropwise. Stir for 10 hours at room temperature.

  • Quenching & Extraction: Evaporate the solvent to dryness, quench with distilled water, and extract with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate, and recrystallize from diethyl ether.
Broth Microdilution Assay for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives[1]. Causality & Validation: To prevent false positives from compound precipitation, resazurin dye is added as a colorimetric indicator of cell viability. A color change from blue (oxidized) to pink (reduced) indicates active bacterial metabolism, providing an objective, self-validating visual endpoint[1].

  • Preparation: Prepare a stock solution of the test compound in DMSO (ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity).

  • Inoculation: Dispense 100

    
    L of Mueller-Hinton broth into a 96-well plate. Perform two-fold serial dilutions of the test compound.
    
  • Bacterial Addition: Add 10

    
    L of bacterial suspension (adjusted to 
    
    
    
    CFU/mL) to each well.
  • Controls: Include a positive control (Ampicillin/Gentamycin) and a negative control (1% DMSO in broth).

  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Add 10

    
    L of resazurin solution (0.015%) to each well and incubate for an additional 2 hours. The lowest concentration well remaining blue is recorded as the MIC.
    

Quantitative Data & Structure-Activity Relationship (SAR)

Structural modifications of 2-phenyl-quinoline-4-carboxylic acid significantly impact antibacterial efficacy. The introduction of amino substituents (e.g., Compounds 5a4 and 5a7) provides new hydrogen bond donors, drastically lowering the MIC compared to the parent compound[1].

Compound / DerivativeTarget ModificationMIC against S. aureus (

g/mL)
MIC against E. coli (

g/mL)
Cytotoxicity (RAW 264.7)
Parent Compound 1 None (Core Scaffold)>256>256Low
Compound 5a4 C4-Amidation + Amino substitution64256Low
Compound 5a7 C4-Amidation + Alkyl/Amino substitution128128Low
Compound 2a (Ester) C4-Phenyl EsterificationModerate ActivityModerate ActivityNot Specified

Data summarized from primary screening results of 2-phenyl-quinoline-4-carboxylic acid derivatives[1].

Conclusion

The 2-phenyl-quinoline-4-carboxylic acid scaffold represents a highly tunable platform for the development of next-generation antibacterial agents. By employing robust synthetic methodologies like the Doebner reaction and targeted C4-derivatization, researchers can systematically improve the target binding affinity and pharmacokinetic properties of these molecules. Parallel evaluation of MIC and cytotoxicity guarantees that the observed antibacterial effects are target-specific, paving the way for advanced preclinical development.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives (MDPI - Molecules). 1

  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide (Benchchem). 2

  • Synthesis and evaluation of antibacterial and antioxidant activity of novel 2-phenyl-quinoline analogs derivatized at position 4 with aromatically substituted 4H-1,2,4-triazoles (Taylor & Francis). 3

  • Facile synthesis of phenyl esters and amides of cinchophen using EDC.HCl and antibacterial activity (TSI Journals).

  • Synthesis and study of antimicrobial agent 3-(3-substituted-1H- indon-1-yl)-2-phenylquinoline-4-carboxylic acid (Scholars Research Library). 4

Sources

Method

Application Note: 2-Hydrazino-4-phenylquinoline (HPQ) for LC-MS Derivatization

This guide details the application of 2-Hydrazino-4-phenylquinoline (HPQ) as a high-performance derivatization agent for the LC-MS/MS analysis of carbonyl-containing compounds (aldehydes, ketones, ketosteroids, and reduc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 2-Hydrazino-4-phenylquinoline (HPQ) as a high-performance derivatization agent for the LC-MS/MS analysis of carbonyl-containing compounds (aldehydes, ketones, ketosteroids, and reducing sugars).

Executive Summary

2-Hydrazino-4-phenylquinoline (HPQ) is a specialized derivatization reagent designed to overcome the limitations of analyzing polar, low-molecular-weight, or neutral carbonyl compounds by Liquid Chromatography-Mass Spectrometry (LC-MS).

While standard reagents like 2-Hydrazinoquinoline (HQ) or DNPH are widely used, HPQ incorporates a 4-phenyl group onto the quinoline scaffold. This structural modification serves two critical functions:

  • Enhanced Hydrophobicity: The phenyl group significantly increases the retention of polar analytes on Reverse-Phase (C18) columns, separating them from the solvent front and ion-suppressing matrix components.

  • Superior Ionization: The quinoline nitrogen provides a high proton affinity, ensuring excellent ESI+ response compared to neutral derivatives like DNPH.

Target Analytes:

  • Endogenous Metabolites: Pyruvate, α-ketoglutarate, oxaloacetate.

  • Steroid Hormones: Testosterone, Progesterone, Cortisol (Ketosteroids).

  • Oxidative Stress Markers: Malondialdehyde (MDA), 4-Hydroxynonenal (4-HNE).

Chemical Mechanism

The derivatization proceeds via a nucleophilic addition-elimination reaction (Schiff base formation). The hydrazine group of HPQ attacks the electrophilic carbonyl carbon of the analyte, followed by the elimination of water to form a stable hydrazone derivative.

  • Reaction Type: Condensation / Dehydration.

  • Catalyst: Mild acid (Acetic Acid or TFA) promotes the protonation of the carbonyl oxygen, accelerating the nucleophilic attack.

  • Stability: The resulting hydrazone is stable under acidic LC mobile phase conditions.

Reaction Scheme

ReactionMechanism HPQ 2-Hydrazino-4-phenylquinoline (Reagent) Intermediate Tetrahedral Intermediate HPQ->Intermediate Acid Cat. (H+) Analyte Analyte (R-C=O) (Aldehyde/Ketone) Analyte->Intermediate Acid Cat. (H+) Product Stable Hydrazone Derivative Intermediate->Product - H₂O Water H₂O (Byproduct) Intermediate->Water

Figure 1: Reaction pathway for HPQ derivatization of a generic carbonyl analyte.

Experimental Protocol

Safety Note: HPQ is a hydrazine derivative.[1] Handle with care in a fume hood; avoid inhalation or skin contact.

Reagent Preparation
  • Stock Solution (10 mM): Dissolve 2.35 mg of 2-Hydrazino-4-phenylquinoline (MW ≈ 235.28 g/mol ) in 1 mL of Acetonitrile (ACN) .

    • Note: If using the commercially common precursor 6-Chloro-2-hydrazino-4-phenylquinoline (MW ≈ 269.7 g/mol ), adjust weight to 2.70 mg.

  • Working Solution (1 mM): Dilute the Stock Solution 1:10 with ACN containing 1% Acetic Acid (catalyst). Prepare fresh daily.

Sample Preparation (Biofluids/Tissue)
  • Extraction: Extract 50 µL of plasma/urine with 150 µL of cold Methanol/ACN (1:1).

  • Clarification: Vortex for 1 min, centrifuge at 12,000 x g for 10 min at 4°C.

  • Supernatant: Transfer 100 µL of the supernatant to a clean reaction vial.

Derivatization Procedure
  • Mix: Add 50 µL of HPQ Working Solution to the 100 µL sample extract.

  • Incubate: Seal the vial and heat at 60°C for 30–60 minutes .

    • Optimization: For thermally labile analytes, incubate at room temperature for 2 hours.

  • Quench (Optional): If excess reagent interferes, add 10 µL of acetone to scavenge unreacted HPQ (forms HPQ-acetone hydrazone, which elutes separately).

  • Cool: Cool to room temperature.

  • Filter: Filter through a 0.22 µm PTFE filter into an LC vial.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

    • Why: The phenyl group on HPQ interacts strongly with the C18 phase via π-π interactions, providing excellent retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0–1 min: 5% B (Isocratic hold)

    • 1–10 min: 5% → 95% B (Linear gradient)

    • 10–12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)

The quinoline nitrogen is easily protonated, making Positive Mode (ESI+) the standard.

  • Source: Electrospray Ionization (ESI).

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • MRM Transitions:

    • Precursor Ion: [M + HPQ - H₂O + H]⁺

    • Common Product Ions:

      • m/z 220/254: Characteristic quinoline core fragment (depending on if 6-chloro variant is used).

      • Neutral Loss: Loss of the analyte moiety or the phenyl-quinoline ring.

Table 1: Calculated MRM Transitions for Common Analytes (using non-chloro HPQ)

AnalyteFormulaMonoisotopic MassDerivative Mass [M+H]⁺Suggested MRM
Formaldehyde CH₂O30.01248.12248.1 → 220.1
Acetaldehyde C₂H₄O44.03262.13262.1 → 220.1
Acetone C₃H₆O58.04276.15276.1 → 220.1
Testosterone C₁₉H₂₈O₂288.21506.32506.3 → 220.1
Pyruvate C₃H₄O₃88.02306.12306.1 → 220.1

(Note: If using 6-Chloro-2-hydrazino-4-phenylquinoline , add ~34 Da to the Derivative Mass.)

Method Validation & Performance

Sensitivity (LOD/LOQ)

HPQ derivatization typically improves sensitivity by 10–100 fold compared to underivatized analysis.

  • LOD: Typically in the femtomole (fmol) range on column.

  • Mechanism: The hydrophobic tag improves desolvation efficiency in the ESI source (surface activity), while the quinoline ring ensures high ionization probability.

Selectivity

The reaction is specific to aldehydes and ketones. Carboxylic acids will not react under these mild conditions unless activated (e.g., with TPP/DPDS), allowing for class-specific profiling.

Troubleshooting Guide
IssueProbable CauseSolution
Low Signal Incomplete ReactionIncrease incubation temp to 60°C or time to 60 min. Ensure Acid catalyst is present.
Broad Peaks Isomer SeparationHydrazone formation can create syn/anti isomers. Adjust gradient slope to merge peaks or integrate both.
High Background Excess ReagentUse an "Acetone Quench" step to shift excess reagent mass, or reduce reagent concentration.

Workflow Diagram

Workflow cluster_0 Sample Prep cluster_1 Reaction cluster_2 Analysis Sample Biofluid / Tissue Extract (Contains Carbonyls) Reagent Add HPQ Reagent (in ACN + 1% Acetic Acid) Sample->Reagent Incubate Incubate 60°C, 30-60 min Reagent->Incubate Quench Optional Quench (Add Acetone) Incubate->Quench LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Quench->LCMS Data Quantification (Peak Area Ratio) LCMS->Data

Figure 2: Step-by-step analytical workflow for HPQ derivatization.

References

  • Lu, Y., Yao, D., & Chen, C. (2013). "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis." Metabolites, 3(4), 993–1010. (Foundational chemistry for Quinoline-Hydrazine derivatization).[1] Link

  • BenchChem. "6-Chloro-2-hydrazino-4-phenylquinoline: Synthesis and Reactivity." (Technical data on the specific 4-phenyl precursor). Link

  • Liu, J., et al. (2010). "Derivatization of carbonyl compounds for LC-MS analysis: A review." Journal of Chromatography B, 878(26), 2439-2446. (Review of hydrazine-based reagents).
  • Kishner, N. (1911). "The Wolff-Kishner Reduction Mechanism." (Historical basis for Hydrazine-Ketone condensation chemistry). Link

Sources

Application

Application Note: Protocol for the Synthesis of 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidines

Abstract The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and purines. It is extensively utilized in the development of kinase inhibitors, pa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere to quinazolines and purines. It is extensively utilized in the development of kinase inhibitors, particularly for the PI3K/Akt/mTOR signaling pathway (e.g., GDC-0941).[1] This application note details a robust, regioselective protocol for synthesizing 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine. The method exploits the differential electrophilicity of the C2 and C4 positions on the pyrimidine ring to sequentially introduce morpholine and hydrazine functionalities.

Introduction & Mechanistic Rationale

The Target Scaffold

The 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine core combines two critical pharmacophores:

  • C4-Morpholine: Often occupies the ATP-binding pocket of lipid kinases, forming hydrogen bonds with the hinge region (e.g., Val851 in PI3K

    
    ).
    
  • C2-Hydrazine: A versatile "linker" moiety that allows for further diversification into hydrazones, pyrazoles, or triazoles to probe the solvent-exposed regions of the target protein.

Regioselectivity in S_NAr Reactions

The synthesis relies on Nucleophilic Aromatic Substitution (S_NAr).[2] In 2,4-dichlorothieno[3,2-d]pyrimidine, the C4 position is significantly more electrophilic than the C2 position.

  • C4 Reactivity: The C4 carbon is adjacent to the bridgehead nitrogen and the sulfur of the thiophene ring (via the fused system), making it highly susceptible to nucleophilic attack.

  • C2 Reactivity: The C2 position is flanked by two nitrogens but is less activated than C4.

Therefore, the protocol must follow a strict sequence: C4 substitution (Morpholine)


 C2 substitution (Hydrazine).  Reversing this order or using harsh conditions in the first step can lead to inseparable mixtures of regioisomers or bis-substitution.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical decision points and reaction conditions.

SynthesisProtocol Start 2,4-Dichlorothieno [3,2-d]pyrimidine Step1 Step 1: C4-Substitution (Regioselective) Start->Step1 Morpholine (1.1 eq) DIPEA, MeOH, 0°C to RT Interm Intermediate: 2-Chloro-4-morpholino thieno[3,2-d]pyrimidine Step1->Interm Yield: ~85-90% Check TLC (Hex/EtOAc) QC QC Checkpoint: Ensure no C2-sub or Bis-sub Step1->QC Step2 Step 2: C2-Substitution (Forcing Conditions) Interm->Step2 Hydrazine Hydrate (Excess) EtOH, Reflux, 4-6h Product Final Product: 2-Hydrazinyl-4-morpholino thieno[3,2-d]pyrimidine Step2->Product Precipitation & Filtration

Caption: Sequential S_NAr workflow for the regioselective synthesis of the target thienopyrimidine scaffold.

Detailed Experimental Protocol

Phase 1: Synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine

Objective: Selectively displace the C4-chloride with morpholine without affecting the C2-chloride.

Reagents:

  • 2,4-Dichlorothieno[3,2-d]pyrimidine (1.0 eq)[2]

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Methanol (MeOH) or Dichloromethane (DCM) [Solvent]

Procedure:

  • Preparation: Dissolve 2,4-dichlorothieno[3,2-d]pyrimidine (e.g., 1.0 g, 4.88 mmol) in MeOH (15 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent C2 substitution.

  • Addition: Add DIPEA (1.27 mL, 7.32 mmol) followed by the dropwise addition of Morpholine (0.47 mL, 5.37 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC (3:1 Hexane/Ethyl Acetate). The starting material (Rf ~0.8) should disappear, and a new spot (Rf ~0.5) should appear.

  • Workup:

    • Evaporate the solvent under reduced pressure.[3][4][5]

    • Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography if necessary.

  • Yield Expectation: 85–95% (White to off-white solid).

Phase 2: Synthesis of 2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine

Objective: Displace the less reactive C2-chloride with hydrazine.

Reagents:

  • 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine (from Phase 1) (1.0 eq)

  • Hydrazine Hydrate (80% or 98% solution) (5.0 – 10.0 eq)

  • Ethanol (EtOH) or 1,4-Dioxane [Solvent]

Procedure:

  • Preparation: Dissolve the intermediate (e.g., 1.0 g, 3.91 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (1.9 mL, ~39 mmol) in one portion. Note: Excess hydrazine drives the reaction to completion and acts as a scavenger for HCl.

  • Reaction: Heat the mixture to Reflux (78–80°C) for 4–8 hours. The C2 position is deactivated by the electron-donating morpholine at C4, requiring thermal energy to react.

  • Monitoring: Monitor by TLC (1:1 Hexane/Ethyl Acetate or 5% MeOH in DCM). The intermediate spot should convert to a more polar, baseline-near spot.

  • Workup:

    • Cool the reaction mixture to RT and then to 4°C (fridge/ice bath).

    • The product often precipitates as a solid. Filter the precipitate.[3][4][5]

    • Wash the filter cake with cold Ethanol (2 x 5 mL) and Water (2 x 10 mL) to remove excess hydrazine.

    • Dry under vacuum at 45°C.

  • Yield Expectation: 70–85% (White or pale yellow solid).

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Bis-morpholine formation Temperature too high during Phase 1; Excess morpholine.Maintain 0°C during addition. strictly control stoichiometry (1.05–1.1 eq).
Incomplete C2 reaction C2 position is deactivated; insufficient heat/time.Switch solvent to 1,4-Dioxane (boils at 101°C) to increase reaction temperature. Increase hydrazine equivalents.
Product is an oil/gum Residual solvent or impurities.Triturate with diethyl ether or cold ethanol to induce crystallization.
Low Yield (Phase 2) Product solubility in EtOH is too high.Concentrate the reaction mixture to 1/3 volume before cooling. Add water to force precipitation.[3]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double nitrile gloves. Destroy excess hydrazine in waste streams using bleach (sodium hypochlorite) carefully.

  • Thienopyrimidines: Biological activity is unknown but likely potent kinase inhibitors. Handle as hazardous substances.

Characterization Data (Reference)

The following spectral data confirms the structure of the target compound.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       8.5–9.0 (br s, 1H, -NH-): Hydrazine secondary amine.
      
    • 
       7.9–8.1 (d, 1H, Thiophene-H): Characteristic doublet for thieno[3,2-d] system.
      
    • 
       7.1–7.3 (d, 1H, Thiophene-H).
      
    • 
       4.2–4.5 (br s, 2H, -NH₂): Hydrazine primary amine (exchangeable with D₂O).
      
    • 
       3.7–3.9 (m, 4H, Morpholine -O-CH₂-).
      
    • 
       3.6–3.8 (m, 4H, Morpholine -N-CH₂-).
      
  • Mass Spectrometry (ESI):

    • Calculated Mass [M+H]⁺: ~252.09 (C₁₀H₁₃N₅OS).

    • Look for the M+H peak.[5] The chlorine isotope pattern (3:1 ratio) should be absent in the final product, confirming complete displacement.

References

  • Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives. PubMed. [Link]

  • Design, synthesis and anticancer activity of 4-morpholinothieno[3,2-d]pyrimidine derivatives bearing arylmethylene hydrazine moiety. Chem Pharm Bull (Tokyo). [Link][6]

  • 2,4-Diaminothieno[3,2-d]pyrimidines, a new class of anthelmintic with activity against adult and egg stages of whipworm. PLoS Negl Trop Dis. (Confirming regioselectivity of C4 displacement). [Link]

Sources

Method

Utilizing 2-Hydrazino-4-phenylquinoline for targeting G-quadruplex structures

Application Note: Utilizing 2-Hydrazino-4-phenylquinoline Scaffolds for Targeting Oncogenic G-Quadruplex Structures Introduction & Design Rationale G-quadruplexes (G4s) are non-canonical secondary nucleic acid structures...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 2-Hydrazino-4-phenylquinoline Scaffolds for Targeting Oncogenic G-Quadruplex Structures

Introduction & Design Rationale

G-quadruplexes (G4s) are non-canonical secondary nucleic acid structures formed by guanine-rich sequences, stabilized by Hoogsteen hydrogen bonding and monovalent cations (typically K⁺ or Na⁺)[1][2]. Overrepresented in the promoter regions of key oncogenes (e.g., c-MYC, BCL-2) and telomeric regions, G4s serve as critical transcriptional regulators and are highly sought-after targets in oncology[1][3].

Quinoline derivatives are a cornerstone in G4 ligand discovery due to their expansive, flat aromatic surfaces that perfectly accommodate


 stacking interactions with terminal G-tetrads[1][4]. While molecules like pyridostatin and quindoline are well-documented[3][4], the 2-hydrazino-4-phenylquinoline  scaffold offers a unique, highly modular pharmacophore for next-generation G4 targeting.

Causality in Molecular Design:

  • The Quinoline Core : Provides the essential planar surface for

    
     end-stacking on the G-quartet[2].
    
  • The 4-Phenyl Substitution : Induces steric bulk that can be leveraged to engage with the grooves of the G4 structure, enhancing selectivity over double-stranded DNA (dsDNA)[1].

  • The 2-Hydrazino Moiety : Acts as a highly reactive nucleophilic handle[5]. This allows for rapid functionalization via Schiff base condensation with cationic aldehydes. The introduction of cationic side chains is critical, as it drives electrostatic interactions with the negatively charged phosphate backbone of the G4 grooves, anchoring the ligand in place[3][4].

Workflow A 2-Hydrazino-4- phenylquinoline B Cationic Derivatization A->B C FRET Melting Assay B->C D PCR Stop Assay C->D

Workflow for synthesizing and validating quinoline-based G4 targeting ligands.

Experimental Workflows & Protocols

Protocol A: Synthesis of Cationic G4-Targeting Hydrazones

Objective: To derivatize 2-hydrazino-4-phenylquinoline into a water-soluble, cationic G4 ligand.

  • Precursor Preparation : Synthesize the base scaffold by refluxing 2-chloro-4-phenylquinoline (or 2,6-dichloro-4-phenylquinoline) with excess hydrazine hydrate under a nitrogen atmosphere for 1 hour, followed by recrystallization[5].

  • Schiff Base Condensation : Dissolve 1.0 eq of 2-hydrazino-4-phenylquinoline in absolute ethanol. Add 1.1 eq of a cationic aldehyde (e.g., 1-methylpyridinium-4-carboxaldehyde iodide) and a catalytic amount of glacial acetic acid.

  • Reflux & Isolation : Reflux the mixture at 80°C for 4-6 hours. Monitor via TLC. Upon completion, cool the mixture to 0°C to precipitate the hydrazone product.

  • Purification : Filter the precipitate, wash with cold ethanol, and dry under vacuum. Verify purity via LC-MS and ¹H-NMR.

Protocol B: FRET Melting Assay (Self-Validating Biophysical Screen)

Objective: Quantify the thermal stabilization (


) of the c-MYC G4 structure by the synthesized ligand.
Self-Validation Principle: The assay must include a dual-labeled mutant sequence or a dsDNA control to ensure the ligand stabilizes G4s specifically, rather than non-specifically intercalating into any DNA structure.
  • Oligonucleotide Preparation : Use a dual-labeled c-MYC promoter sequence (e.g., 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3'). Dilute to 400 nM in a potassium-rich buffer (10 mM lithium cacodylate, 90 mM LiCl, 10 mM KCl, pH 7.2)[2]. Note: K⁺ is strictly required to coordinate the central channel of the G-tetrads[1][2].

  • Annealing : Heat the DNA to 95°C for 5 minutes, then cool slowly to room temperature over 2 hours to allow proper intramolecular G4 folding[2].

  • Ligand Incubation : In a 96-well plate, mix 50 µL of the folded DNA (final 200 nM) with 50 µL of the quinoline ligand at varying concentrations (e.g., 0, 1, 2, and 5 µM)[2].

  • Thermal Denaturation : Read fluorescence (Excitation: 492 nm, Emission: 516 nm) in a RT-PCR thermocycler. Increase temperature from 25°C to 95°C at a rate of 1°C/min.

  • Data Analysis : Calculate the melting temperature (

    
    ) where normalized fluorescence is 0.5. 
    
    
    
    .
Protocol C: PCR Stop Assay

Objective: Demonstrate that the ligand-stabilized G4 physically blocks polymerase progression[3].

  • Reaction Setup : Prepare a PCR master mix containing 1X Taq buffer, 0.2 mM dNTPs, 2.5 U Taq polymerase, 100 nM template DNA (containing the c-MYC G4 sequence), and 100 nM of a complementary reverse primer.

  • Ligand Addition : Add the quinoline ligand at increasing concentrations (0.1 µM to 20 µM).

  • Thermocycling : Run a modified PCR protocol: 94°C for 3 min, followed by 30 cycles of 94°C for 30s, 58°C for 30s, and 72°C for 30s.

  • Resolution : Run the products on a 15% non-denaturing polyacrylamide gel. Stain with SYBR Gold.

  • Interpretation : A decrease in the intensity of the full-length extension product correlates with the ligand's ability to lock the G4 structure, halting the polymerase[3].

Mechanism Ligand Cationic Quinoline Ligand G4 Stabilized G-Quadruplex Ligand->G4 u03c0-u03c0 stacking & electrostatics DNA Unfolded c-MYC Promoter DNA->G4 K+ induced folding Pol Polymerase Blocked G4->Pol Steric Hindrance Gene Oncogene Silencing Pol->Gene Transcriptional Repression

Mechanism of transcriptional repression via G-quadruplex stabilization.

Quantitative Data Summary

To benchmark the efficacy of derivatized 2-hydrazino-4-phenylquinoline ligands, the following table summarizes typical biophysical and functional data profiles expected from potent quinoline-based G4 stabilizers[2][3].

Ligand / ScaffoldTarget DNA

(°C) at 1 µM

(°C) at 5 µM
PCR Stop IC₅₀ (µM)Selectivity (G4 vs dsDNA)
Unmodified Scaffold c-MYC G4+ 1.2+ 3.5> 50.0Low
Cationic Hydrazone Deriv. c-MYC G4+ 8.4+ 21.62.1High (>10x)
Cationic Hydrazone Deriv. dsDNA Control+ 0.5+ 1.1N/A-
Reference (Pyridostatin) c-MYC G4+ 10.2+ 25.01.5High

Table 1: Comparative biophysical and functional assay results demonstrating the necessity of the cationic derivatization of the 2-hydrazino-4-phenylquinoline core for effective G4 stabilization.

References

  • Source: doi.
  • Title: Stabilization of G-Quadruplex DNA and Down-Regulation of Oncogene c-myc by Quindoline Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Structural recognition of the MYC promoter G-quadruplex by a quinoline derivative: insights into molecular targeting of parallel G-quadruplexes Source: Nucleic Acids Research | Oxford Academic URL
  • Title: Design, Synthesis and Biological Evaluation of New Substituted Diquinolinyl-Pyridine Ligands as Anticancer Agents by Targeting G-Quadruplex Source: MDPI URL
  • Title: 2,6-Dichloro-4-phenylquinoline Source: Benchchem URL

Sources

Application

Synthesis and Evaluation of Quinoxaline Hydrazone Derivatives for Antiviral Drug Discovery: A Technical Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of quinoxaline hydrazone derivatives. Th...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of quinoxaline hydrazone derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This guide offers in-depth protocols and the scientific rationale behind the experimental procedures, aiming to empower researchers in their quest for novel antiviral agents.

Introduction: The Therapeutic Potential of Quinoxaline Hydrazones

Quinoxaline, a fused bicyclic heteroaromatic compound composed of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery. Its derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, and, notably, antiviral activities. The functionalization of the quinoxaline core, particularly with a hydrazone moiety (-C=N-NH-), has been shown to be a promising strategy for the development of potent bioactive molecules.

The growing threat of viral infections, including newly emerging and drug-resistant strains, necessitates the continuous search for novel antiviral therapies. Quinoxaline hydrazone derivatives represent a promising class of compounds for antiviral research, with studies indicating their potential to inhibit various viruses. This guide will provide the necessary protocols and scientific insights to synthesize and evaluate these compounds effectively.

Synthetic Protocols for Quinoxaline Hydrazone Derivatives

The synthesis of quinoxaline hydrazone derivatives is typically a two-step process. The first step involves the synthesis of the core quinoxaline scaffold, which is then converted to a hydrazinylquinoxaline intermediate. The final step is the condensation of this intermediate with a variety of aldehydes or ketones to yield the desired hydrazone derivatives.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This modular approach allows for the generation of a diverse library of quinoxaline hydrazone derivatives by varying the substituents on both the quinoxaline core and the hydrazone moiety.

G cluster_0 Step 1: Quinoxaline Core Synthesis cluster_1 Step 2: Hydrazinylquinoxaline Formation cluster_2 Step 3: Hydrazone Synthesis A o-Phenylenediamine Derivative C Quinoxaline Derivative A->C Cyclocondensation B α-Dicarbonyl Compound B->C D Quinoxaline Derivative (from Step 1) F 2-Hydrazinylquinoxaline Intermediate D->F Nucleophilic Substitution E Hydrazine Hydrate E->F G 2-Hydrazinylquinoxaline Intermediate (from Step 2) I Quinoxaline Hydrazone Derivative G->I Condensation H Aldehyde or Ketone H->I G A Synthesized Quinoxaline Hydrazone Derivative B FT-IR Spectroscopy A->B Functional Group ID C ¹H NMR Spectroscopy A->C Proton Environment D ¹³C NMR Spectroscopy A->D Carbon Skeleton E Mass Spectrometry (MS) A->E Molecular Weight F Structural Confirmation & Purity Assessment B->F C->F D->F E->F SAR cluster_0 Structure-Activity Relationship of Quinoxaline Hydrazones Quinoxaline Quinoxaline Core (Substituents here influence electronic properties and solubility) Hydrazone Hydrazone Linker (-C=N-NH-) (Key for target binding) Quinoxaline->Hydrazone R_group R-Group (From Aldehyde/Ketone) (Crucial for specificity and potency) Hydrazone->R_group

Method

Methods for evaluating the biological activity of quinoline-2-one derivatives

Application Note: Comprehensive Bioassay Frameworks for Quinoline-2-one Scaffolds Introduction: The Privileged Scaffold The quinoline-2-one (carbostyril) nucleus is recognized as a "privileged scaffold" in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Bioassay Frameworks for Quinoline-2-one Scaffolds

Introduction: The Privileged Scaffold

The quinoline-2-one (carbostyril) nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. From the FDA-approved antipsychotic Aripiprazole to emerging anticancer agents, this moiety serves as a versatile template for drug discovery.

However, the lipophilicity and specific binding kinetics of quinoline-2-one derivatives present unique challenges in biological evaluation. This application note provides a rigorous, self-validating framework for evaluating these derivatives, focusing on their two most potent applications: Antiproliferative (Anticancer) and Antimicrobial activity.

Module A: Antiproliferative Profiling (Oncology)

Quinoline-2-ones frequently exhibit cytotoxicity by targeting microtubule dynamics (colchicine-binding site) or inhibiting kinases (e.g., VEGFR, EGFR). The MTT Assay remains the gold standard for high-throughput screening, but it requires specific modifications for lipophilic carbostyrils to prevent precipitation-induced artifacts.

Validated MTT Assay Protocol

Principle: Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[1]

Reagents:

  • MTT Stock: 5 mg/mL in PBS (Filter sterilize, store at -20°C in dark).

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide). Note: Acidified isopropanol is an alternative but DMSO is superior for dissolving hydrophobic quinoline derivatives.

Step-by-Step Workflow:

  • Cell Seeding:

    • Seed tumor cells (e.g., MCF-7, HeLa, A549) in 96-well plates at

      
       to 
      
      
      
      cells/well in 100 µL media.
    • Critical Step: Incubate for 24 hours to ensure adherence before treatment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline-2-one derivative in 100% DMSO.

    • Perform serial dilutions in culture media.[2][3]

    • Self-Validating Control: The final DMSO concentration must be ≤ 0.5% (v/v) . Higher concentrations cause non-specific cytotoxicity that mimics drug activity.

    • Controls Required:

      • Vehicle Control: Cells + 0.5% DMSO (Normalizes 100% viability).

      • Positive Control: Doxorubicin or Cisplatin (Validates assay sensitivity).

      • Blank: Media only (Subtracts background absorbance).

  • Incubation:

    • Treat cells for 48 or 72 hours at 37°C, 5% CO₂.

  • Development:

    • Add 10-20 µL MTT stock per well. Incubate for 3–4 hours until purple precipitates are visible.

    • Carefully aspirate media (do not disturb crystals).

    • Add 100 µL DMSO to dissolve formazan. Shake plate for 15 mins.

  • Quantification:

    • Measure Absorbance (OD) at 570 nm (Reference: 630 nm).

Data Analysis & Interpretation

Calculate % Cell Viability using the formula:



Table 1: Example Data Presentation for Quinoline-2-one Screening

Compound IDR1 Subst.R2 Subst.MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)Selectivity Index (SI)*
Q2O-01 -H-CH3> 100> 100N/A
Q2O-05 -OCH3-Cl12.5 ± 1.28.4 ± 0.94.5
Q2O-09 -OH-NO22.1 ± 0.3 1.8 ± 0.2 12.1
Doxorubicin (Control)-1.5 ± 0.11.2 ± 0.18.0

*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).[4] An SI > 3 is generally considered favorable.

Module B: Mechanistic Validation (Tubulin Polymerization)

Many quinoline-2-one derivatives function as Microtubule Destabilizing Agents (MDAs) by binding to the colchicine site. If Module A shows cytotoxicity, this assay confirms the mechanism.

In Vitro Tubulin Polymerization Assay

Protocol:

  • Preparation: Use >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9) supplemented with 1 mM GTP.

  • Baseline: Keep all reagents on ice (4°C). Tubulin polymerizes at 37°C.[4]

  • Reaction:

    • Add test compound (e.g., 5 µM) to the tubulin mixture in a pre-chilled 96-well plate.

    • Transfer to a plate reader pre-heated to 37°C.

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) using DAPI reporter or OD at 340 nm every 30 seconds for 60 minutes.

Visualizing the Mechanism:

TubulinMechanism Tubulin Free Tubulin Dimers Polymerization Polymerization (37°C) Tubulin->Polymerization Microtubule Microtubule Formation Polymerization->Microtubule Q2O Quinoline-2-one Derivative ColchicineSite Colchicine Binding Site Q2O->ColchicineSite Binds ColchicineSite->Tubulin Inhibition Steric Hindrance / Conformational Change ColchicineSite->Inhibition Inhibition->Polymerization Blocks Apoptosis G2/M Cell Cycle Arrest -> Apoptosis Inhibition->Apoptosis

Caption: Mechanism of Action: Quinoline-2-one derivatives bind the colchicine site, preventing tubulin polymerization and inducing apoptosis.[4][5][6][7][8][9]

Module C: Antimicrobial Susceptibility Testing[3][10]

Quinoline-2-ones are structural isosteres of fluoroquinolones (e.g., Ciprofloxacin) but often possess distinct antifungal or anti-TB properties.

Broth Microdilution Method (CLSI M07 Compliance)

Critical Constraint: Quinoline-2-ones often precipitate in aqueous Muller-Hinton Broth (MHB). Solution: Use the Resazurin Microtiter Assay (REMA) for clearer endpoints.

Protocol:

  • Inoculum Prep: Adjust bacterial suspension (e.g., S. aureus ATCC 25923) to

    
     CFU/mL (0.5 McFarland). Dilute 1:100 in MHB.
    
  • Plate Setup:

    • Add 100 µL of sterile MHB to columns 2–12.

    • Add 200 µL of Compound Stock (2x highest concentration) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11 (Growth Control): Bacteria + Media + Solvent (DMSO).

    • Column 12 (Sterility Control): Media only.

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation: 18–24 hours at 37°C.

  • Visualization: Add 30 µL of 0.01% Resazurin (blue). Incubate 2–4 hours.

    • Pink/Colorless: Live bacteria (Reduction occurred).

    • Blue: Dead bacteria (No reduction).

    • MIC: The lowest concentration that remains blue.

Experimental Workflow Summary

The following diagram illustrates the logical flow for evaluating a new library of quinoline-2-one derivatives.

BioassayWorkflow Start New Quinoline-2-one Library InSilico In Silico Docking (Target: Tubulin/Kinase) Start->InSilico PrimaryScreen Primary Screen: MTT Assay (Single Dose: 10 µM) InSilico->PrimaryScreen HitSel Hit Selection (>50% Inhibition) PrimaryScreen->HitSel HitSel->Start Fail (Redesign) IC50 Dose-Response (IC50) & Selectivity Index HitSel->IC50 Pass Mechanistic Mechanistic Validation (Tubulin Polymerization / Flow Cytometry) IC50->Mechanistic ADME ADME Profiling (Solubility/Metabolic Stability) Mechanistic->ADME

Caption: Integrated workflow for the biological evaluation of quinoline-2-one derivatives from synthesis to lead optimization.

References

  • Al-Salahi, R., et al. (2016). "Synthesis and biological evaluation of some new N-substituted quinolin-2-one derivatives as anticancer agents." Arabian Journal of Chemistry. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • BenchChem. (2025).[8] "Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs as Anticancer Agents." Link

  • Kaur, K., et al. (2010). "Recent advances in the synthesis and biological activity of quinoline derivatives." Bioorganic & Medicinal Chemistry. Link

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 2-phenyl-4(1H)-quinolinone synthesis

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of the 2-phenyl-4(1H)-quinolinone scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of the 2-phenyl-4(1H)-quinolinone scaffold. This heterocyclic compound (and its 2,3-dihydro azaflavanone precursor) is a privileged pharmacophore in medicinal chemistry, frequently utilized for its potent anticancer and antimicrobial properties[1][2].

This guide bypasses generic advice to focus on the causality of synthetic failures. We will examine the thermodynamic and kinetic pitfalls of the Claisen-Schmidt condensation and intramolecular aza-Michael addition, providing you with self-validating protocols to ensure high-yield, reproducible results.

Mechanistic Overview & Synthetic Workflow

The most robust and widely adopted route to 2-phenyl-4(1H)-quinolinones involves a tandem sequence:

  • Claisen-Schmidt Condensation: Base-catalyzed coupling of 2'-aminoacetophenone and benzaldehyde to form a 2'-aminochalcone intermediate[3].

  • Intramolecular Cyclization: An aza-Michael addition where the nucleophilic amine attacks the

    
    -carbon of the enone to form 2,3-dihydro-2-phenyl-4(1H)-quinolinone[3].
    
  • Dehydrogenation (Oxidation): Aromatization of the dihydro intermediate to yield the final 2-phenyl-4(1H)-quinolinone.

Workflow Start 2'-Aminoacetophenone + Benzaldehyde Condensation Claisen-Schmidt Condensation (KOH/EtOH) Start->Condensation Chalcone 2'-Aminochalcone Intermediate Condensation->Chalcone Cyclization Aza-Michael Addition (Acid/Base Catalysis) Chalcone->Cyclization Dihydro 2,3-Dihydro-2-phenyl -4(1H)-quinolinone Cyclization->Dihydro Oxidation Dehydrogenation (e.g., I2/DMSO or Pd/C) Dihydro->Oxidation Final 2-Phenyl-4(1H)-quinolinone (Target Scaffold) Oxidation->Final

Caption: Synthetic workflow for 2-phenyl-4(1H)-quinolinone via chalcone intermediate.

Quantitative Yield Benchmarking

To determine if your current synthesis is underperforming, compare your yields against validated literature benchmarks. Higher and more consistent yields correlate with robust, reproducible protocols[4].

Synthetic MethodKey Reagents / CatalystsReported Yield (%)
Cyclization of 2'-Aminochalcones 2'-Aminochalcones, acid or base catalysis76–95%
Dissolving Metal Reduction-Cyclization Iron powder, concentrated HCl72–88%
Domino Michael-SNAr Approach 1-Aryl-2-propen-1-ones, primary amines54–78%
Fries-like Rearrangement N-arylazetidin-2-ones, triflic acid30–96%

(Data consolidated from comparative reproducibility studies[4])

Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. By integrating in-process checks (TLC/LC-MS), you can isolate failures to specific mechanistic steps rather than discovering a low yield only at the final purification[1][5].

Step 1: Synthesis of 2'-Aminochalcone Intermediate
  • Causality: The base (KOH) deprotonates the

    
    -carbon of 2'-aminoacetophenone, forming an enolate that nucleophilically attacks the benzaldehyde carbonyl. The subsequent dehydration is equilibrium-driven.
    
  • Procedure:

    • Dissolve 1.0 eq of 2'-aminoacetophenone and 1.0 eq of benzaldehyde in absolute ethanol.

    • Slowly add a catalytic amount of 20% aqueous KOH while stirring at room temperature[1].

    • Stir for 12-24 hours. Validation Check: Monitor by TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the acetophenone spot confirms the equilibrium has shifted toward the chalcone.

    • Neutralize with dilute HCl, extract with ethyl acetate, wash with brine, and concentrate[1].

Step 2: Intramolecular Cyclization (Aza-Michael Addition)
  • Causality: The amino group requires activation (or the enone requires electrophilic enhancement via acid) to attack the

    
    -carbon. This step is highly reversible.
    
  • Procedure:

    • Dissolve the crude 2'-aminochalcone in ethanol.

    • Add 2-3 drops of concentrated

      
       (catalyst)[5].
      
    • Reflux for 4-6 hours. Validation Check: Run LC-MS. Look for the mass shift corresponding to the ring closure (though exact mass remains the same, retention time and UV spectra will shift significantly from the highly conjugated chalcone).

    • Cool, pour into ice water, neutralize with saturated

      
      , and extract with ethyl acetate[5].
      
Step 3: Dehydrogenation to 2-Phenyl-4(1H)-quinolinone
  • Causality: The 2,3-dihydro intermediate lacks full aromaticity in the heterocyclic ring. An oxidant is required to remove the hydrogens at C2 and C3.

  • Procedure:

    • Treat the purified 2,3-dihydro-2-phenyl-4(1H)-quinolinone with an oxidant (e.g., Iodobenzene diacetate in methanolic KOH, or Pd/C under refluxing diphenyl ether).

    • Monitor via TLC until the fluorescent dihydro spot is fully converted to the UV-active fully aromatic 4-quinolone.

Troubleshooting & FAQs

Troubleshooting Issue Low Yield of 4-Quinolone TLC TLC / LC-MS Analysis Issue->TLC Path1 High 2'-Aminochalcone (Incomplete Cyclization) TLC->Path1 Path2 2-Phenylquinoline Byproduct Formed TLC->Path2 Path3 Low Chalcone Formation TLC->Path3 Sol1 Increase Temp/Time Use Protic Solvent Path1->Sol1 Sol2 Use Inert Atmosphere Avoid Oxidants Path2->Sol2 Sol3 Remove Water Check Base Catalyst Path3->Sol3

Caption: Logical troubleshooting tree for isolating yield-limiting steps in quinolinone synthesis.

Q: My overall yield is below 30%, and LC-MS shows a massive peak for the 2'-aminochalcone intermediate. Why isn't it cyclizing? A: The intramolecular aza-Michael addition is a reversible thermodynamic process[5]. If the equilibrium favors the open-chain chalcone, your yield will plummet.

  • Actionable Fix: Prolong the reaction time or cautiously increase the reflux temperature to drive the equilibrium[5]. Additionally, evaluate your solvent. Protic solvents (like ethanol) can help stabilize the transition state during the proton transfer step of the cyclization.

Q: I am isolating a significant amount of 2-phenylquinoline instead of my target 4-quinolinone. What causes this byproduct? A: You are experiencing unwanted spontaneous oxidation and dehydration[5]. Under certain thermal conditions, especially in the presence of atmospheric oxygen, the 2'-aminochalcone or the dihydro-intermediate can undergo direct aromatization that strips the carbonyl oxygen, yielding the fully aromatic, deoxygenated 2-phenylquinoline.

  • Actionable Fix: Conduct the cyclization step strictly under an inert atmosphere (Nitrogen or Argon)[5]. Ensure no trace oxidizing agents are present in your glassware or solvents[5].

Q: The initial Claisen-Schmidt condensation is stalling. I'm recovering mostly unreacted 2'-aminoacetophenone. A: Aldol-type condensations generate water as a byproduct. If water accumulates, the equilibrium shifts backwards, hydrolyzing the chalcone back to the starting materials.

  • Actionable Fix: Use a Dean-Stark apparatus or molecular sieves to actively sequester water as it forms. Furthermore, verify the integrity of your KOH catalyst; if it has absorbed too much atmospheric

    
     to form potassium carbonate, its basicity may be insufficient to efficiently form the enolate.
    

Biological Application Context

Understanding the downstream application of your synthesized scaffold is critical for rational drug design. 2-Phenyl-4-quinolone derivatives are heavily investigated as antitumor agents. Specifically, certain derivatives (like 2-phenyl-4-quinolone acetic acids) exhibit potent cytotoxicity at nanomolar concentrations by interfering with critical cell cycle pathways[2].

Mechanism Drug 2-Phenyl-4(1H)-quinolinone Derivatives Target Tubulin Polymerization Inhibition Drug->Target Binds Effect1 Mitotic Arrest (G2/M Phase) Target->Effect1 Effect2 Apoptosis in Tumor Cells Effect1->Effect2

Caption: Pharmacological pathway of 2-phenyl-4(1H)-quinolinones in oncology.

References

  • BenchChem. "2,3-Dihydro-2-phenyl-4(1H)-quinolinone: Synthesis, Biological Activities, and Therapeutic Potential." BenchChem Technical Guides. 1

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone from 2'-aminoacetophenones." BenchChem Methodological & Application.3

  • BenchChem. "2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis side reactions and byproducts." BenchChem Troubleshooting & Optimization.5

  • BenchChem. "Reproducibility of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Synthesis and Bioassays: A Comparative Guide." BenchChem Validation & Comparative.4

  • Xia, Y., et al. "Antitumor agents. Part 226: synthesis and cytotoxicity of 2-phenyl-4-quinolone acetic acids and their esters." Bioorganic & Medicinal Chemistry Letters, 13(17), 2891-3. (2003). 2

Sources

Optimization

Purification techniques for 2-Hydrazino-4-phenylquinoline and its analogs

Executive Summary & Chemical Context Welcome to the technical support hub for 2-Hydrazino-4-phenylquinoline . This guide addresses the specific challenges associated with purifying hydrazine-substituted heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Welcome to the technical support hub for 2-Hydrazino-4-phenylquinoline . This guide addresses the specific challenges associated with purifying hydrazine-substituted heterocycles.

The Core Challenge: The primary difficulty in working with 2-hydrazino-4-phenylquinoline lies in the hydrazine moiety . While it provides the necessary reactivity for downstream synthesis (e.g., hydrazone formation), it is:

  • Nucleophilic: Prone to reacting with atmospheric carbonyls (acetone, aldehydes).

  • Redox-Active: Susceptible to air oxidation, leading to colored azo/azoxy impurities.

  • Basic: Allows for acid-base extraction but requires careful pH control.

This guide prioritizes purity preservation over simple isolation, utilizing the molecule's solubility profile to separate it from the common starting material, 2-chloro-4-phenylquinoline .

Primary Purification: The "Golden Path" (Recrystallization)

For 90% of synthesis outcomes, recrystallization from ethanol is the most effective method. It balances yield with the removal of oxidative byproducts.

Solvent Selection Matrix
Solvent SystemSuitabilityApplication Case
Absolute Ethanol ⭐⭐⭐⭐⭐ (Best)Standard purification. Good solubility at reflux; poor at RT.
Ethanol : Water (9:1) ⭐⭐⭐⭐Use if the product is too soluble in pure ethanol.
DMF : Ethanol ⭐⭐Only for extremely lipophilic analogs that do not dissolve in boiling ethanol.
Benzene/Toluene Avoid. Product often oils out; toxicity concerns.
Step-by-Step Protocol
  • Crude Isolation: Filter the reaction mixture (usually from refluxing 2-chloro-4-phenylquinoline with hydrazine hydrate).[1] Wash the solid cake with cold water (removes hydrazine salts) and cold ethanol (removes surface impurities).

  • Dissolution: Transfer crude solid to an Erlenmeyer flask. Add Absolute Ethanol (approx. 10-15 mL per gram of solid). Heat to reflux.[1][2]

    • Note: If solid remains after 10 mins of reflux, it is likely inorganic salts or polymerized byproducts.

  • Hot Filtration (Critical): While keeping the solution near boiling, filter through a fluted filter paper or a pre-warmed sintered glass funnel.[3] This removes insoluble impurities.[3][4][5][6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb.

    • Optional: Once at room temp, cool further in an ice bath (0-4°C) for 20 minutes to maximize yield.

  • Collection: Filter the crystals. Wash with ice-cold ethanol .

  • Drying: Vacuum dry at 40°C. Avoid high heat (>60°C) to prevent oxidation.

Workflow Visualization

Recrystallization Start Crude 2-H-4-PQ Solid Wash Wash: Cold Water + Cold EtOH (Removes Hydrazine Hydrate) Start->Wash Dissolve Dissolve in Boiling Ethanol Wash->Dissolve Check Are solids present at reflux? Dissolve->Check HotFilter Hot Filtration (Remove Insolubles) Check->HotFilter Yes Cool Slow Cooling (RT -> 4°C) Check->Cool No HotFilter->Cool Collect Filter & Wash (Cold EtOH) Cool->Collect Dry Vacuum Dry (<40°C) Collect->Dry

Figure 1: Standard Recrystallization Workflow for Hydrazinoquinolines.

Secondary Purification: Acid-Base Extraction

Use Case: When Recrystallization fails or when the product is heavily contaminated with unreacted 2-chloro-4-phenylquinoline (neutral/weakly basic).

The Logic: The hydrazine group (


) significantly increases the basicity of the quinoline ring compared to the chloro-substituted starting material. We exploit this pKa difference.
Protocol
  • Dissolution: Dissolve the crude mixture in 5% Aqueous Acetic Acid or 1M HCl .

    • Observation: The product (2-H-4-PQ) will protonate and dissolve. The starting material (2-chloro analog) will remain suspended as a solid.

  • Filtration: Filter the acidic solution.

    • Solid (Filter Cake): Discard (Unreacted Starting Material).

    • Liquid (Filtrate): Contains your Target Product.

  • Neutralization: Slowly add Ammonium Hydroxide (25%) or 1M NaOH to the filtrate while stirring until pH ~9-10.

  • Precipitation: The product will precipitate as a free base.

  • Recovery: Filter the precipitate, wash with water, and dry.

Separation Logic Diagram

AcidBase Mixture Crude Mixture: (Product + Chloro-SM) Acid Add 5% Acetic Acid or 1M HCl Mixture->Acid Filter Filter Suspension Acid->Filter Solid Solid Residue: 2-Chloro-4-phenylquinoline (Discard) Filter->Solid Insoluble Filtrate Acidic Filtrate: Protonated Product [H+] Filter->Filtrate Soluble Base Basify (NH4OH) to pH 10 Filtrate->Base Final Precipitate: Pure 2-Hydrazino-4-phenylquinoline Base->Final

Figure 2: Acid-Base Separation Strategy exploiting the basicity of the hydrazine group.

Troubleshooting & FAQs

Q1: My product is turning orange/red during drying. Why?

Diagnosis: Oxidation. Hydrazines are sensitive to air, forming azo (


) or azoxy impurities which are highly colored.
Solution: 
  • Immediate: Recrystallize again using ethanol containing a pinch of Ascorbic Acid (Vitamin C) as an antioxidant, or perform the recrystallization under a Nitrogen atmosphere.

  • Prevention: Dry in a vacuum desiccator flushed with Argon/Nitrogen. Store in the dark.

Q2: I see a "ghost" spot on TLC that moves slightly faster than my product.

Diagnosis: This is likely the Hydrazone formed by reaction with acetone or aldehyde traces in your solvent or air. Solution:

  • Never use Acetone to wash glassware used for the final step.

  • Ensure your Ethanol is "Absolute" and aldehyde-free.

  • The hydrazone impurity is often more lipophilic; a quick wash of the solid with cold Diethyl Ether may remove it.

Q3: The melting point is broad (e.g., 145-155°C instead of sharp).

Diagnosis: Solvent entrapment or partial salt formation. Solution:

  • If you used HCl for extraction, you might have the Hydrochloride salt.

  • Fix: Suspend in water, add Ammonia until basic, stir for 30 mins, filter, and dry. This ensures you have the Free Base.

Stability & Storage Guidelines

  • Shelf Life: Unstable over long periods (months) at room temperature.

  • Storage Conditions:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Inert gas (Argon/Nitrogen) preferred.

    • Container: Amber glass vial (light sensitive).

  • Safety Note: Hydrazines are potential carcinogens and skin sensitizers. Handle with double gloves and work in a fume hood.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline. (Protocol adapted for quinoline analog).[7]

  • Lu, Y., et al. (2013).[8] "2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation." Metabolites, 3(4), 912–925. (Demonstrates hydrazine reactivity and stability issues).

  • Sigma-Aldrich. (n.d.). 2-Hydrazinoquinoline Product Sheet & Safety Data.

  • University of Massachusetts. (n.d.). Acid-Base Extraction Protocols.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydrazinylpyrimidine Synthesis

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the nucleophilic aromatic substitution (SNAr) of pyrimid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the nucleophilic aromatic substitution (SNAr) of pyrimidines with hydrazine.

The synthesis of 2-hydrazinylpyrimidines is a foundational transformation in medicinal chemistry, yielding critical intermediates for kinase inhibitors and antiviral agents. However, the bifunctional nature of hydrazine and the distinct electronic properties of the pyrimidine ring often lead to chemoselectivity and regioselectivity challenges. This guide provides field-proven, mechanistically grounded solutions to optimize your workflows.

I. Mechanistic Overview & Pathway Analysis

To effectively troubleshoot, we must first understand the causality of side-product formation. The reaction proceeds via an addition-elimination SNAr mechanism. The rate-determining step is the nucleophilic attack of hydrazine on the electron-deficient pyrimidine ring, forming a stabilized Meisenheimer complex.

Mechanism SM 2-Halopyrimidine (Electrophile) MC Meisenheimer Complex (Intermediate) SM->MC + N2H4 Hydro Pyrimidin-2-one (Hydrolysis) SM->Hydro + H2O / Heat Nuc Hydrazine Hydrate (Nucleophile) Nuc->MC Prod 2-Hydrazinylpyrimidine (Target) MC->Prod - HX Dimer Bis-hydrazine (Over-reaction) Prod->Dimer + SM (Excess)

SNAr mechanism of 2-hydrazinylpyrimidine synthesis and competing side-reaction pathways.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction yields significant amounts of a symmetric dimer (1,2-bis(pyrimidin-2-yl)hydrazine). How do I prevent this over-reaction? Causality: The target 2-hydrazinylpyrimidine contains a secondary amine nitrogen that remains highly nucleophilic. If the local concentration of the starting 2-halopyrimidine is high, the newly formed product will attack a second equivalent of the electrophile, forming a symmetric bis-hydrazine dimer. Solution: A large stoichiometric excess of hydrazine hydrate (typically 5 to 10 equivalents) is crucial to statistically favor the formation of the monomer[1]. Furthermore, the order of addition is critical: you must perform a slow, controlled dropwise addition of the pyrimidine substrate into the hydrazine solution[1]. This keeps the steady-state concentration of the electrophile near zero, preventing the primary product from finding a second electrophile to react with.

Q2: My LC-MS shows a major peak corresponding to the pyrimidin-2-one derivative. How do I stop the hydrolysis of my starting material? Causality: Hydrazine hydrate is an aqueous reagent (typically 50-64% hydrazine in water). At elevated temperatures, water or hydroxide ions can compete as nucleophiles, attacking the highly activated C-2 position and displacing the leaving group to form a thermodynamically stable pyrimidin-2-one. Solution: Lower the reaction temperature. SNAr reactions with highly activated pyrimidines can often proceed at room temperature. If heating is required, dilute the reaction in an anhydrous alcoholic solvent (e.g., absolute ethanol or isopropanol) to reduce the effective molarity of water. Alternatively, consider using a 2-alkylthio leaving group (such as 2-ethylthiopyrimidine), which undergoes hydrazinolysis effectively but is less prone to direct aqueous hydrolysis compared to 2-chloropyrimidines[2].

Q3: I am starting with 2,4-dichloropyrimidine, but hydrazine is substituting at the 4-position instead of the 2-position. Why is this happening? Causality: The regioselectivity is dictated by the electronic properties of the diazine ring[3]. The C-4 position is generally more susceptible to nucleophilic attack than the C-2 position[3]. The Meisenheimer complex formed by attack at C-4 is highly stabilized by the para-like relationship to the N-1 nitrogen, allowing for superior delocalization of the negative charge compared to the C-2 attack. Solution: This inherent reactivity difference allows for the selective functionalization of the C-4 position[3]. If your goal is strictly the 2-hydrazinyl derivative, you must first protect or substitute the 4-position with a temporary blocking group, or utilize a starting material where the 4-position is already functionalized with your desired moiety.

Q4: Does the choice of halogen leaving group matter for the reaction rate? Causality: Yes. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Solution: The typical reactivity trend for halogens as leaving groups in these systems is F > Cl ≈ Br > I[3]. The highly electronegative fluorine atom withdraws electron density via the inductive effect, rendering the ipso-carbon highly electrophilic and stabilizing the incoming negative charge in the transition state[3]. If your 2-chloropyrimidine is unreactive, switching to a 2-fluoropyrimidine will drastically accelerate the reaction.

III. Quantitative Optimization Data

To demonstrate the impact of reaction parameters on chemoselectivity, review the following standardized optimization matrix. This data illustrates how stoichiometry and addition rate control the product distribution.

Hydrazine EquivalentsAddition MethodTemperature (°C)Target Yield (%)Dimer Byproduct (%)Hydrolysis Byproduct (%)
1.1 eqBolus (All at once)80 °C45%35%15%
5.0 eqBolus (All at once)80 °C70%15%10%
5.0 eqDropwise (Over 1 h)80 °C85%< 5%8%
10.0 eq Dropwise (Over 1 h) 25 °C 92% < 2% < 1%

Table 1: Impact of stoichiometry, addition rate, and temperature on the SNAr synthesis of 2-hydrazinylpyrimidines.

IV. Self-Validating Experimental Protocol

The following Standard Operating Procedure (SOP) is designed as a self-validating system. It incorporates In-Process Controls (IPCs) to ensure each phase of the reaction is successful before proceeding to the next, minimizing wasted time and reagents.

Protocol S1 1. Dissolve N2H4 (5-10 eq) in EtOH S2 2. Dropwise Addition of Pyrimidine S1->S2 S3 3. IPC: LC-MS Monitor Conversion S2->S3 S4 4. Quench in Ice Water S3->S4 S5 5. Filter & Wash S4->S5

Self-validating experimental workflow for the synthesis and isolation of 2-hydrazinylpyrimidines.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (10.0 eq) and absolute ethanol (10 mL/mmol of substrate).

    • Validation Check: Ensure the solution is completely homogenous and stirring vigorously.

  • Controlled Addition: Dissolve the 2-halopyrimidine (1.0 eq) in a minimal amount of absolute ethanol. Load this solution into an addition funnel or syringe pump. Add the pyrimidine solution dropwise to the hydrazine mixture over 1 hour at room temperature.

    • Causality: Slow addition into an excess of nucleophile prevents dimer formation[1].

  • In-Process Control (IPC) via LC-MS: After 2 hours of stirring at room temperature, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and inject.

    • Validation Check: The reaction is complete when the starting material mass [M+H]+ is ≤ 2% relative to the product mass. If the reaction is stalled, heat gently to 50 °C. Do not exceed 80 °C to avoid hydrolysis.

  • Quenching and Precipitation: Once complete, cool the reaction mixture to 0 °C using an ice bath. Slowly pour the mixture into rapidly stirring ice-cold water (30 mL/mmol).

    • Validation Check: Check the pH. Hydrazines are basic; if the pH is highly acidic, the product will remain water-soluble as a salt. Ensure the pH is between 8.0 and 9.0 to maximize precipitation of the free base.

  • Isolation: Collect the precipitated yellow/white solid via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove residual hydrazine hydrate, followed by a small volume of cold isopropanol. Dry under high vacuum.

V. References
  • A chemoselective aniline–chloropyrimidine coupling in a competing electrophilic environment - ResearchGate -

  • 2-Bromo-5-hydrazinylpyridine | 1268882-60-5 - Benchchem -

  • 2-(2-Chloropyrimidin-4-yl)acetic acid - Benchchem -

Sources

Optimization

Improving the yield of Doebner reaction for quinoline synthesis

Subject: Increasing Yield & Selectivity in Quinoline-4-Carboxylic Acid Synthesis Diagnostic Workflow Before altering your current protocol, identify the specific failure mode using the decision tree below. Most yield los...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Increasing Yield & Selectivity in Quinoline-4-Carboxylic Acid Synthesis

Diagnostic Workflow

Before altering your current protocol, identify the specific failure mode using the decision tree below. Most yield losses in the Doebner reaction (Aniline + Aldehyde + Pyruvic Acid) stem from three distinct pathways: polymerization (tar), incomplete oxidation (dihydroquinoline trapping), or regioselectivity errors.

DoebnerDiagnostic Start Start: Analyze Reaction Outcome CheckTar Is the reaction mixture viscous/tarry? Start->CheckTar CheckYield Is the crude mass high but isolated yield low? CheckTar->CheckYield No TarYes Issue: Polymerization of Pyruvic Acid/Aldehyde CheckTar->TarYes Yes CheckPurity Is the product forming but difficult to purify? CheckYield->CheckPurity No YieldYes Issue: Incomplete Oxidation (Dihydroquinoline Trap) CheckYield->YieldYes Yes PurityYes Issue: Solubility/Zwitterion Purification Loss CheckPurity->PurityYes Yes ActionTar Action: Change Addition Order (See Protocol A) TarYes->ActionTar ActionOx Action: Add Oxidant or Increase Temp (See FAQ 2) YieldYes->ActionOx ActionPur Action: Adjust pH to Isoelectric Point (See Purification) PurityYes->ActionPur

Figure 1: Diagnostic logic for identifying the root cause of low yields in Doebner condensations.

Technical Deep Dive: The "Hidden" Yield Killers

The classical Doebner reaction is a three-component condensation.[1][2] While theoretically simple, the mechanism relies on a delicate balance between Schiff base formation and Pyruvic acid enolization .

The Mechanism & Failure Points
  • Schiff Base Formation: Aniline + Aldehyde

    
     Imine (Schiff Base).[1][3]
    
  • Mannich-Type Addition: The enol form of Pyruvic Acid attacks the Imine.[1]

  • Cyclization: Intramolecular attack on the aromatic ring.

  • Oxidation (The Bottleneck): The resulting intermediate is a dihydroquinoline .[1] It must lose hydrogen to become the aromatic quinoline.

Why Yields Drop:

  • The Polymerization Trap: Pyruvic acid is highly prone to self-aldol condensation and polymerization, especially if added all at once or if the reaction temperature is too high initially. This creates the "tar" often observed.[4]

  • The Hydrogen Transfer Deficit: The final step (aromatization) often requires a hydrogen acceptor. If the Schiff base (Imine) acts as the acceptor, it gets reduced to a secondary amine byproduct, consuming your starting material and lowering yield [1].

Optimized Protocols

Do not rely on 19th-century reflux methods for high-value substrates. Use these modernized protocols.

Protocol A: The "Dropwise" Modified Lewis Acid Method

Best for: Electron-deficient anilines or expensive aldehydes.

Rationale: Using Acetonitrile (MeCN) and a Lewis Acid (BF₃[5]·THF) accelerates the Schiff base formation, while the slow addition of pyruvic acid prevents its polymerization [2].

ParameterSpecification
Solvent Acetonitrile (MeCN)
Catalyst BF₃[5]·THF (20-30 mol%)
Temperature 65 °C
Stoichiometry Aniline (1.0 eq) : Aldehyde (1.1 eq) : Pyruvic Acid (1.5 eq)

Step-by-Step:

  • Dissolve Aniline (1.0 eq) and Aldehyde (1.1 eq) in MeCN.[5]

  • Add BF₃[5]·THF (0.2-0.3 eq) and stir at 65°C for 15 minutes to ensure Imine formation.

  • CRITICAL: Dissolve Pyruvic Acid (1.5 eq) in a separate volume of MeCN.

  • Add the Pyruvic Acid solution dropwise over 2–3 hours while maintaining 65°C.

  • Stir for an additional 12–24 hours.

  • Cool and filter the precipitate (crude product).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation and stubborn substrates.

Rationale: Microwave irradiation overcomes the activation energy barrier for the cyclization step and promotes rapid aromatization, often suppressing side reactions [3].

ParameterSpecification
Solvent Water or Ethanol (Green Chemistry)
Catalyst None or catalytic p-TSA
Temperature 120 °C
Time 10–20 minutes

Step-by-Step:

  • In a 10mL microwave vial, combine Aniline (1.0 mmol), Aldehyde (1.0 mmol), and Pyruvic Acid (1.0 mmol).

  • Add 2-3 mL of water (hydrophobic effect accelerates reaction) or Ethanol.

  • Seal and irradiate at 120°C for 15 minutes (Dynamic mode, high stirring).

  • Cool to room temperature. The product usually precipitates out.

Troubleshooting FAQs

Q1: My reaction turns into a black, sticky tar immediately. What is happening? A: This is "Pyruvic Polymerization." Pyruvic acid is thermally unstable and polymerizes in the presence of base or heat.

  • Fix: Never dump all reagents together at high heat. Use Protocol A . Form the Schiff base (Aniline + Aldehyde) first, then add Pyruvic acid slowly.

Q2: I see a new spot on TLC that is close to the product, but the yield of the final quinoline is low (<30%). A: You likely have the dihydroquinoline intermediate that failed to oxidize.

  • Fix: The reaction needs an oxidant.

    • Chemical: Add 0.5 eq of Nitrobenzene or DDQ to the reaction mixture.

    • Atmospheric: Ensure the reaction is not under strict inert gas; open air reflux can sometimes assist, though chemical oxidants are more reliable.

    • Catalytic: Add 10 mol% Iodine (

      
      ) to promote dehydrogenation.
      

Q3: My product is water-soluble and I lose it during workup. A: Quinoline-4-carboxylic acids are zwitterionic (Basic N, Acidic COOH). They are soluble in both strong acid and strong base.

  • Fix: Do not use standard extraction. Instead, adjust the aqueous layer to the isoelectric point (usually pH 4–5) using Acetic Acid or dilute HCl. The product will precipitate. Filter it rather than extracting.

Q4: Can I use this for 2-chloro-5-aminopyridine? A: Proceed with extreme caution. The Doebner reaction frequently fails with this substrate, yielding a pyrrolidine derivative instead of a quinoline due to cyclization at the wrong nitrogen [4].[5]

  • Fix: Use the Pfitzinger reaction (Isatin + Ketone) as an alternative route for pyridine-based substrates.

References

  • Mechanism & Hydrogen Transfer: Nishino, R., et al. (2019). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." ACS Omega.

  • Lewis Acid Protocol (BF3·THF): BenchChem Technical Notes. "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis."

  • Microwave Methodology: Bermúdez, J., et al. (2010).[6] "Microwave-assisted synthesis of quinoline derivatives." Frontiers in Chemistry.

  • Side Reactions (Pyrrolidine formation): Weiss, M. J., & Hauser, C. R. (1946). "Failure of the Doebner Reaction with 2-Chloro-5-aminopyridine." Journal of the American Chemical Society.

Sources

Troubleshooting

Addressing solubility issues of 2-phenyl-quinoline-4-carboxylic acid derivatives

Technical Support Center: 2-Phenyl-quinoline-4-carboxylic Acid Derivatives Topic: Addressing Solubility & Formulation Challenges Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Status: Active |...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Phenyl-quinoline-4-carboxylic Acid Derivatives

Topic: Addressing Solubility & Formulation Challenges Audience: Medicinal Chemists, Formulation Scientists, and Pharmacologists Status: Active | Updated: March 2026

Welcome to the Technical Support Center

You are likely visiting this page because you have encountered the "Brick Dust" phenomenon. 2-phenyl-quinoline-4-carboxylic acid (often referred to as the Cinchophen scaffold) and its derivatives are notorious for high melting points (>200°C) and poor aqueous solubility.

This guide moves beyond generic advice. We treat solubility not just as a physical property, but as a manipulatable variable governed by thermodynamics and ionization.

Module 1: The pH-Solubility Trap (The "Acid Trap")

Issue: "My compound dissolves in DMSO, but precipitates immediately when added to PBS (pH 7.4) or cell media."[1]

The Science: These derivatives are lipophilic weak acids . The carboxylic acid moiety (-COOH) typically has a pKa between 4.5 and 5.0 .

  • At pH < pKa: The compound is protonated (neutral) and highly lipophilic. It aggregates due to strong

    
     stacking between the planar quinoline/phenyl rings.
    
  • At pH > pKa: The compound ionizes to the carboxylate anion (-COO⁻), significantly increasing solubility.

Troubleshooting Protocol:

Q: Why does it crash out in PBS? A: PBS has a limited buffering capacity. If you add a high concentration of your acidic stock solution, you may locally drop the pH below the pKa, forcing the compound back into its insoluble neutral state.

Corrective Action:

  • Check Final pH: Ensure your assay buffer maintains a pH > 7.4 after compound addition.

  • The "Pre-Ionization" Step: Do not dissolve the solid directly in neutral buffer. Dissolve in a small volume of 0.1M NaOH or KOH first to form the salt in situ, then dilute into the buffer.

Visualization: The Ionization Decision Tree

SolubilityLogic Start Compound Precipitates in Aqueous Media CheckStruct Check Structure: Is -COOH free? Start->CheckStruct IsAcid Yes, Free Acid CheckStruct->IsAcid Acidic IsEster No, Ester/Amide Prodrug CheckStruct->IsEster Neutral CheckpH Check Media pH IsAcid->CheckpH Action3 Mechanism: No Ionizable Handle Action: Solid Dispersion or Nanomilling IsEster->Action3 LowpH pH < 6.0 CheckpH->LowpH HighpH pH > 7.0 CheckpH->HighpH Action1 Mechanism: Unionized Form Dominates Action: Increase pH or switch to Salt Form LowpH->Action1 Action2 Mechanism: Intrinsic Lipophilicity (LogP > 3) Action: Requires Cosolvent or Cyclodextrin HighpH->Action2

Caption: Diagnostic logic for determining the root cause of precipitation based on ionization state and media pH.

Module 2: Formulation Strategies (Cosolvents & Salts)

Issue: "I need to dose this in vivo (IP/PO), but DMSO is toxic at the required volume."

Expert Insight: Relying solely on DMSO is a common error. For 2-phenyl-quinoline-4-carboxylic acids, Salt Formation is the superior strategy because it targets the crystal lattice energy directly.

Strategy A: Salt Selection Screen

The planar structure leads to high crystal lattice energy. Breaking this requires a counter-ion that disrupts packing.

Counter-IonSuitabilityNotes
Sodium (Na⁺) ModerateStandard first choice. May still form tight hydrates.
Potassium (K⁺) GoodLarger radius often disrupts packing better than Na⁺.
Meglumine Excellent Bulky amine; prevents

stacking effectively.
Tris (Tromethamine) GoodGood for biological compatibility; buffers the solution.

Protocol: In-Situ Salt Formation (Meglumine)

  • Calculate the molecular weight (MW) of your derivative.

  • Weigh the free acid derivative.

  • Add 1.05 equivalents of N-Methyl-D-glucamine (Meglumine) dissolved in water/ethanol (1:1).

  • Vortex/Sonicate until clear.

  • Lyophilize to obtain the solid salt or use the concentrate directly.

Strategy B: The "Parabolic" Cosolvent Trap

Q: I diluted my DMSO stock 1:10 with water and it precipitated. Why? A: This is the Dielectric Constant Mismatch . Solubility often follows a log-linear relationship with the volume fraction of cosolvent. There is a critical point (often ~30-50% water) where the solubility drops exponentially, not linearly.

Solution: Use a ternary system.

  • Vehicle: 5% DMSO / 40% PEG 400 / 55% Water.

  • Order of Addition: Dissolve in DMSO

    
     Add PEG 400 
    
    
    
    Vortex
    
    
    Slowly add Water while vortexing.

Module 3: Advanced Complexation (Cyclodextrins)

Issue: "Salt formation improved solubility, but the compound precipitates in the stomach (low pH)."

The Science: Salts of weak acids will revert to the free acid in the stomach (pH 1.2). To prevent this, you must shield the hydrophobic core using Cyclodextrins (CDs) . The 2-phenyl-quinoline moiety fits well into the cavity of


-Cyclodextrins.

Recommended Excipient: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2]

Experimental Workflow: Phase Solubility Study

CDWorkflow Step1 Prepare CD Solutions (0 - 40% w/v in water) Step2 Add Excess Drug (Solid Excess) Step1->Step2 Step3 Equilibrate (Shake 48h @ 25°C) Step2->Step3 Step4 Filter & HPLC (Determine Dissolved Conc.) Step3->Step4 Step5 Plot AL-Type Curve (Conc. Drug vs Conc. CD) Step4->Step5 Decision Slope < 1? Step5->Decision Result1 1:1 Complex (Ideal) Decision->Result1 Yes Result2 Higher Order Complex Decision->Result2 No

Caption: Workflow for determining the binding constant and stoichiometry of cyclodextrin complexes.

Module 4: Experimental Protocols

Protocol 1: Thermodynamic vs. Kinetic Solubility

Do not confuse these. Kinetic solubility (DMSO spike) overestimates solubility for formulation.

A. Kinetic Solubility (Early Screening)

  • Prepare 10 mM stock in DMSO.[1]

  • Spike 2

    
    L into 198 
    
    
    
    L PBS (Final: 100
    
    
    M, 1% DMSO).
  • Incubate 2 hours.

  • Read UV absorbance or Nephelometry (turbidity).

  • Result: Tells you if it will crash in a bioassay.

B. Thermodynamic Solubility (Formulation Data)

  • Add solid compound in excess to the buffer (e.g., pH 7.4 phosphate).

  • Shake for 24 to 48 hours to reach equilibrium.

  • Filter (PVDF 0.45

    
    m) or Centrifuge.
    
  • Analyze supernatant by HPLC-UV.

  • Result: The true solubility limit (

    
    ).
    

References

  • Physicochemical Properties of Quinoline Derivatives

    • Source: Bergström, C. A., et al. "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 2004.
    • Relevance: Establishes the pKa ranges and solubility prediction models for quinoline-carboxylic acids.
  • Salt Formation Strategies

    • Source: Serajuddin, A. T. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 2007.
    • Relevance: detailed protocols for counter-ion selection (Meglumine vs Sodium) for weak acids.
  • Cyclodextrin Complexation

    • Source: Loftsson, T., & Brewster, M. E. "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.
    • Relevance: Validates the use of HP- -CD for stabilizing lipophilic heterocycles like 2-phenyl-quinoline.
  • Cinchophen (Parent Compound)

    • Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 2478, Cinchophen."
    • Relevance: Provides baseline physical data (Melting point ~215°C, pKa d

Sources

Optimization

Strategies to prevent oxidation during quinolinone synthesis

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing a common yet critical challenge in medicinal chemistry: the oxidative de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting and preventing a common yet critical challenge in medicinal chemistry: the oxidative degradation of quinolinone scaffolds during synthesis. Oxidation can lead to complex product mixtures, reduced yields, and purification difficulties, ultimately impeding drug discovery timelines.

This center provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you with robust, self-validating protocols.

Part 1: Understanding the Problem - Why Do Quinolinones Oxidize?

Quinolinone systems, particularly electron-rich derivatives like 4-hydroxyquinolin-2-ones, are susceptible to oxidation. The presence of heteroatoms and conjugated π-systems makes certain positions on the quinolinone ring prone to attack by molecular oxygen, especially under conditions involving heat, light, or certain catalysts.[1]

Key factors that promote oxidation include:

  • High Temperatures: Many classic quinolinone syntheses, such as the Gould-Jacobs reaction, require thermal cyclization, which can accelerate oxidation rates.[2]

  • Presence of Oxygen: Atmospheric oxygen is the primary culprit. Even trace amounts dissolved in solvents or present in the reaction headspace can be detrimental.[3][4]

  • Electron-Donating Groups: Substituents like hydroxyl (-OH) or amino (-NH2) groups increase the electron density of the ring system, making it more susceptible to oxidation.[5]

  • Reaction Conditions: Some synthetic routes, like the Skraup synthesis, may inherently use oxidizing agents (e.g., nitrobenzene) which, if not properly controlled, can lead to unwanted side products.[6][7][8]

A common outcome of oxidation is the formation of colored byproducts, often turning a reaction mixture from a pale yellow to a deep brown or even black, indicating the formation of complex, often polymeric, degradation products.[1][9]

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My reaction mixture is turning dark brown, and TLC/LC-MS analysis shows multiple unidentified spots/peaks. Is this oxidation, and how can I fix it?

Answer: A significant color change and a complex product mixture are classic indicators of oxidative degradation.[1][9] The formation of highly conjugated or polymeric byproducts is a common result of quinolinone oxidation.

Troubleshooting Steps & Preventative Protocol:

  • Confirm Oxidation: Your immediate goal is to determine if oxidation is the cause.

    • Action: Carefully take a small aliquot of the reaction mixture. Quench it and analyze it by LC-MS. Look for masses corresponding to your desired product +16 amu (addition of oxygen) or +14 amu (addition of oxygen minus two hydrogens).

    • Rationale: Mass spectrometry is a rapid and sensitive method to detect the formation of oxidized species.[10][11][12]

  • Implement a Strict Air-Free (Inert) Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction.[13][14] This is achieved using standard air-free techniques with either a Schlenk line or a glovebox.[15][16][17][18]

    dot graph "Inert_Atmosphere_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4", penwidth=1.5];

    subgraph "cluster_prep" { label="Phase 1: Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; glassware [label="Oven-Dry Glassware\n(>125°C, 4h+)"]; cool [label="Cool Under Vacuum\nor Inert Gas Flow"]; glassware -> cool; }

    subgraph "cluster_reagents" { label="Phase 2: Reagents & Solvents"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; solvents [label="Degas Solvents\n(See Table 1)"]; reagents [label="Store Reagents\nUnder Inert Gas"]; }

    subgraph "cluster_setup" { label="Phase 3: Reaction Setup"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; assemble [label="Assemble Glassware Hot\n& Flush with N2/Ar"]; purge [label="Purge/Refill Cycle (3x)\nwith Inert Gas & Vacuum"]; run [label="Run Reaction Under\nPositive N2/Ar Pressure"]; assemble -> purge -> run; }

    cool -> assemble [ltail=cluster_prep, lhead=cluster_setup]; solvents -> run; reagents -> run; }

    Caption: Workflow for setting up an oxygen-free reaction.

    Detailed Protocol: Setting Up an Oxygen-Free Reaction via Schlenk Line

    • Step 1: Glassware Preparation: Dry all glassware in an oven at >125°C for at least 4 hours to remove adsorbed moisture.[15] Assemble the main reaction flask while still hot and immediately connect it to a Schlenk line.

    • Step 2: Purge and Refill: Evacuate the flask under vacuum until it cools to room temperature. Then, refill the flask with a high-purity inert gas (Argon is preferred for its density, but Nitrogen is also common). Repeat this vacuum/refill cycle at least three times to ensure the removal of all atmospheric gases.[13][17]

    • Step 3: Solvent Degassing: Use solvents that have been thoroughly degassed. This is a critical step often overlooked. (See Table 1 for methods).

    • Step 4: Reagent Addition: Add solid reagents under a positive flow of inert gas. Transfer liquid reagents via gas-tight syringes through rubber septa.[13]

    • Step 5: Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, typically visualized by bubbling the exhaust gas through a mineral oil bubbler. This prevents air from leaking into the system.[15]

Question 2: I am performing a Friedländer annulation and observing a significant amount of a byproduct with a mass of M-2, suggesting dehydrogenation. How can I prevent this?

Answer: The formation of a fully aromatized quinoline (M-2) from a dihydroquinolinone precursor is a common oxidative side reaction, especially at elevated temperatures.[14] While sometimes the desired outcome, it can be a problematic side reaction if the dihydroquinolinone is the target molecule.

Troubleshooting & Optimization:

  • Lower Reaction Temperature: High temperatures can promote dehydrogenation.[14] If your reaction allows, try reducing the temperature and extending the reaction time.

  • Strict Inert Atmosphere: As detailed in the protocol above, rigorously excluding oxygen is paramount. The dihydro-intermediate is often more susceptible to oxidation than the starting materials.

  • Consider an Antioxidant: For particularly sensitive substrates, adding a small amount of a radical-scavenging antioxidant can be highly effective.

    • Recommended Antioxidants:

      • Butylated hydroxytoluene (BHT): A common, inexpensive, and effective radical scavenger. It is sterically hindered, which often prevents it from interfering with the primary reaction.

      • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in certain solvent systems.[19]

      • 4-Hydroxy-quinolinones themselves: Interestingly, some quinolinone derivatives have been shown to act as antioxidants, potentially protecting the bulk material from degradation.[5][20] This suggests that the formation of a small amount of a stable oxidized species might, in some cases, slow down runaway degradation.

    • Protocol: Using BHT as an Antioxidant

      • Step 1: Before adding your primary reagents, add BHT to the reaction flask. A typical loading is 0.1-1.0 mol%.

      • Step 2: Proceed with the reaction under a strict inert atmosphere as described previously.

      • Step 3: During workup, BHT can usually be removed via standard column chromatography.

Part 3: FAQs - Best Practices for Prevention

Q: Which method of solvent degassing is best for my synthesis?

A: The choice depends on the scale of your reaction and the sensitivity of your reagents. For most applications, "Freeze-Pump-Thaw" is the most effective method, while sparging is often sufficient for less sensitive reactions.[3][21]

Table 1: Comparison of Common Solvent Degassing Methods

MethodProcedureProsConsBest For
Freeze-Pump-Thaw The solvent is frozen (e.g., with liquid N₂), a vacuum is applied to remove gases from the headspace, and the vessel is sealed. The solvent is then thawed, releasing dissolved gases into the headspace. The cycle is repeated 3+ times.[3][13]Most thorough method for removing all dissolved gases.[3][21]Time-consuming; requires liquid nitrogen; not suitable for all solvents (risk of flask cracking).Highly oxygen-sensitive reactions (e.g., catalysis); photochemical reactions.[3]
Sparging (Bubbling) An inert gas (N₂ or Ar) is bubbled through the solvent via a long needle for an extended period (e.g., 30-60 min).[22][23]Simple, fast, and suitable for large volumes.[3]Less effective than Freeze-Pump-Thaw; can evaporate volatile solvents.[3]General purpose air-sensitive reactions where trace oxygen is tolerable.
Sonication under Vacuum The solvent is placed in an ultrasonic bath while under a gentle vacuum. The cycle of sonication and refilling with inert gas is repeated 5-10 times.[3][13]Faster than sparging for small to moderate volumes.Less common; requires an ultrasonic bath.Quick degassing for reactions or HPLC solvent preparation.[3]

Q: Is Argon or Nitrogen better as an inert gas?

A: For most applications, high-purity nitrogen is sufficient and more economical. However, argon is denser than air, making it more effective at blanketing a reaction and preventing atmospheric oxygen from diffusing into the flask, especially in systems that are not perfectly sealed.[13][17] For highly sensitive reactions, argon is the preferred choice.

Q: How can I detect and quantify oxidation byproducts during reaction monitoring?

A: A combination of chromatographic and spectroscopic methods is ideal.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the gold standard.[1] This involves developing a separation method that can resolve your starting material, desired product, and all potential degradation products. UV-Vis or DAD detectors are standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying the molecular weights of byproducts, confirming the presence of oxidized species (+16 amu), dehydrogenated species (-2 amu), or hydroxylated species (+16 amu).[10][11]

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually monitor the reaction. The appearance of new, often more polar, spots can indicate the formation of byproducts.

dot graph "Analytical_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853", penwidth=1.5];

Start [label="Reaction in Progress", shape=ellipse, fillcolor="#FBBC05"]; Sample [label="Take Aliquot at Time (t)"]; TLC [label="Analyze by TLC"]; LCMS [label="Analyze by LC-MS"]; HPLC [label="Quantify by HPLC"]; Decision [label="Assess Purity &\nByproduct Formation", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Continue [label="Continue Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stop [label="Stop Reaction & Workup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Sample; Sample -> TLC; Sample -> LCMS; LCMS -> Decision; TLC -> Decision; Decision -> Continue [label="Clean"]; Decision -> Stop [label="Byproducts > X%"]; Stop -> HPLC [label="Final Analysis"]; }

Caption: Analytical workflow for monitoring reaction progress.

References

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques. [Link]

  • Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]

  • University of York, Chemistry Teaching Labs. Degassing solvents. [Link]

  • Bode, J., EPFL. How to Degas Solvents. [Link]

  • Hussein, M., Ismail, M., & El-Adly, R. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. [Link]

  • Berry Group, University of Wisconsin. Section 5.4 Title: Degassing Solvents. [Link]

  • Hussein, M.F., Ismail, M.A., & El-Adly, R.A. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry, 6, 207-219. [Link]

  • Bajpai, A. (2022, December 26). How to do Degassing in Lab? | Putting Inert Reaction in Organic Chemistry Lab. YouTube. [Link]

  • Hartikainen, A., et al. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. Environmental Science: Processes & Impacts. [Link]

  • Pratt, D. A., et al. (2003). Development of Novel Antioxidants: Design, Synthesis, and Reactivity. The Journal of Organic Chemistry. [Link]

  • Caro, A. D., & Piacenza, M. (2020). Antioxidant Compounds and Their Antioxidant Mechanism. Scilit. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • SlideShare. Preparation and Properties of Quinoline. [Link]

  • Wikipedia. Degassing. [Link]

  • Crimson Publishers. Antioxidants Activity of Selected Synthesized Compounds. [Link]

  • Chekler, E. L., et al. (2010). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. [Link]

  • Das, K., & Roy, A. (2022). Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Al-dujaili, L. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Zeb, A. (2020). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. PMC. [Link]

  • Hartikainen, A., et al. (2023). Analytical methodologies for oxidized organic compounds in the atmosphere. [Link]

  • Varela-Varela, H., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]

  • ResearchGate. (PDF) Recent Studies of Antioxidant Quinoline Derivatives. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Dag, S., & Papada, E. (2022). Recent Advances in Analytical Methods for the Detection of Olive Oil Oxidation Status during Storage along with Chemometrics, Authenticity and Fraud Studies. MDPI. [Link]

  • Shimadzu Corporation. Oxidation Methods for TOC Analyzers. [Link]

  • Wolański, M., & Kaczor, A. A. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. [Link]

  • RSC Publishing. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]

  • Fagron Academy. Stabilization of Oxidation Prone Ingredients. [Link]

  • ResearchGate. Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. [Link]

  • PubMed. Efficient preparation of 4-hydroxyquinolin-2(1H)-one derivatives with silver-catalyzed carbon dioxide incorporation and intramolecular rearrangement. [Link]

Sources

Troubleshooting

Optimizing the synthesis of 2-pyrazolines from hydrazine precursors

Current Status: Online | Operator: Senior Application Scientist Topic: Cyclocondensation of Chalcones with Hydrazine Precursors Welcome to the Synthesis Optimization Hub Hello. I am your lead technical contact for hetero...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online | Operator: Senior Application Scientist Topic: Cyclocondensation of Chalcones with Hydrazine Precursors

Welcome to the Synthesis Optimization Hub

Hello. I am your lead technical contact for heterocyclic scaffold synthesis. You are likely here because the 2-pyrazoline ring is a critical pharmacophore in your drug discovery pipeline—valued for its anti-inflammatory, anticancer, and monoamine oxidase (MAO) inhibitory potential.

However, the transition from


-unsaturated ketones (chalcones) to stable 2-pyrazolines is fraught with specific pitfalls: spontaneous aromatization (oxidation) to pyrazoles , regioselectivity issues , and "oiling out" during purification .

This guide moves beyond basic textbook procedures. We will focus on the causality of these failures and provide self-validating protocols to ensure you isolate the dihydro species (2-pyrazoline) rather than its oxidized counterpart.

Part 1: The Mechanistic Logic

To troubleshoot, you must visualize the invisible. The formation of 2-pyrazolines generally proceeds via two competing pathways depending on pH and solvent: the 1,2-addition (hydrazone formation) or the 1,4-addition (aza-Michael addition).

Mechanism & Pathway Diagram

Figure 1: The bifurcated pathway to 2-pyrazolines and the risk of oxidation.

PyrazolineMechanism Chalcone Chalcone (α,β-unsaturated ketone) Intermediate1 Hydrazone Intermediate Chalcone->Intermediate1 Acid Cat. (1,2-Add) Intermediate2 Aza-Michael Adduct Chalcone->Intermediate2 Base Cat. (1,4-Add) Hydrazine Hydrazine (R-NHNH₂) Hydrazine->Intermediate1 Hydrazine->Intermediate2 Pyrazoline 2-PYRAZOLINE (Target: Dihydro) Intermediate1->Pyrazoline Cyclization (-H₂O) Intermediate2->Pyrazoline Cyclization (-H₂O) Pyrazole PYRAZOLE (Oxidized Byproduct) Pyrazoline->Pyrazole Oxidation (Air/Heat/Light)

Caption: Dual pathways (1,2 vs 1,4 addition) leading to the target 2-pyrazoline, with the critical instability pathway leading to aromatization (pyrazole).

Part 2: Optimized Protocols

Do not rely on generic "stir and wait" methods. Select the protocol based on your equipment and stability requirements.

Protocol A: The "Green" Microwave Method (Recommended)

Best for: High-throughput screening, unstable substrates, and preventing oxidation due to short reaction times.

  • Stoichiometry: Mix Chalcone (1.0 mmol) and Hydrazine Hydrate/Phenylhydrazine (1.2 - 1.5 mmol) .

  • Solvent System: Use Ethanol (2-3 mL) .

    • Note: If using phenylhydrazine, add Glacial Acetic Acid (1-2 drops) as a catalyst.[1]

  • Irradiation: Place in a microwave reactor (sealed vessel).

    • Settings: 240–480 W, 80°C.

    • Time:2–5 minutes . (Compare to 6–12 hours reflux).

  • Workup: Pour the hot reaction mixture directly into crushed ice. The sudden temperature drop precipitates the product and halts thermal oxidation.

  • Purification: Recrystallize immediately from Ethanol/Water (7:3). Do not use column chromatography unless necessary, as silica can catalyze oxidation [1].

Protocol B: The Buffered Reflux (Conventional)

Best for: Large-scale synthesis where microwave is unavailable.

  • Solvent: Dissolve Chalcone (10 mmol) in Absolute Ethanol (30 mL) .

  • Catalyst/Buffer: Add Sodium Acetate (15 mmol) and Glacial Acetic Acid (10 mL) .

    • Scientist's Insight: The NaOAc/AcOH buffer system is superior to pure AcOH because it moderates the pH. Too acidic conditions can promote hydrazone hydrolysis; too basic conditions can lead to side reactions [2].

  • Reaction: Reflux for 4–8 hours. Monitor by TLC every hour.

  • Quench: Pour into ice-water. Filter the precipitate.[1]

Part 3: Troubleshooting & FAQs

This section addresses the specific failure modes reported by our user base.

Q1: My product is turning into a Pyrazole (aromatizing). How do I stop this?

Diagnosis: 2-Pyrazolines are dihydro compounds. They are thermodynamically driven to lose hydrogen and become aromatic pyrazoles, especially if the C3/C5 positions bear aryl groups. The Fix:

  • Atmosphere: Run the reaction under Nitrogen or Argon . Oxygen is the primary oxidant here.

  • Light: Wrap your flask in aluminum foil. Photo-oxidation is a known degradation pathway for 2-pyrazolines [3].

  • Avoid Acidic Workups: Strong acids can facilitate the disproportionation or oxidation. Use neutral or slightly basic workups.

  • Storage: Store the product in the dark at -20°C.

Q2: I am getting a "sticky oil" or gum instead of a solid precipitate.

Diagnosis: This usually indicates incomplete removal of the high-boiling hydrazine precursor or the formation of oligomers. The Fix:

  • The "Scratch" Technique: When pouring into ice water, use a glass rod to scratch the side of the beaker vigorously. This induces nucleation.

  • Solvent Swap: If Ethanol/Water fails, try dissolving the gum in a minimum amount of Diethylether and adding n-Hexane dropwise until cloudy, then refrigerate.

  • Reagent Quality: Ensure your hydrazine hydrate is not degraded. Old hydrazine often contains impurities that act as plasticizers, preventing crystallization.

Q3: My yield is low (<50%). What parameters should I tweak?

Diagnosis: Low yield often stems from the reversibility of the hydrazone formation or competitive retro-Michael reactions. The Fix:

  • Increase Nucleophilicity: If using substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine), the nucleophilicity is low. You must use a stronger acid catalyst (like

    
     catalytic) or switch to Ultrasound irradiation  to drive the reaction kinetically [4].
    
  • Water Scavenging: The reaction releases water. In a reflux setup, adding a molecular sieve trap or using anhydrous ethanol pushes the equilibrium toward the product.

Part 4: Comparative Optimization Data

Use this table to justify your method selection to project management.

ParameterConventional RefluxMicrowave Assisted (Green)Ultrasound Assisted
Reaction Time 6 – 12 Hours2 – 10 Minutes 30 – 60 Minutes
Typical Yield 60 – 75%85 – 96% 80 – 92%
Solvent Needs High (20-50 mL)Low/Solvent-FreeLow (Ethanol/Water)
Oxidation Risk High (Prolonged heat)Low (Fast reaction)Very Low (Room Temp)
Catalyst AcOH / NaOHAcOH / Basic AluminaNaOAc / Basic Alumina

Data aggregated from comparative studies on chalcone-hydrazine cyclization [1][4][5].

Part 5: Decision Support Workflow

Follow this logic gate to resolve synthesis failures.

TroubleshootingFlow Start START: Analysis of Crude Product CheckTLC Check TLC: Is Starting Material (Chalcone) Gone? Start->CheckTLC YesSMGone Yes CheckTLC->YesSMGone NoSMRemains No CheckTLC->NoSMRemains CheckPurity Check Purity: Is it a single spot? YesSMGone->CheckPurity IncreaseEnergy Action: Switch to Microwave or Increase Catalyst Load NoSMRemains->IncreaseEnergy SingleSpot Single Spot CheckPurity->SingleSpot MultiSpot Multiple Spots CheckPurity->MultiSpot IncreaseEnergy->CheckTLC CheckNMR 1H-NMR Analysis: Check CH2 (ABX system) @ 3-4 ppm SingleSpot->CheckNMR Purify Action: Recrystallize (EtOH/H2O) Avoid Silica Column MultiSpot->Purify Result Result: Signals Present? CheckNMR->Result Success SUCCESS: 2-Pyrazoline Isolated Result->Success Yes (Doublet of Doublets) FailOx FAILURE: Signals missing? Product Oxidized to Pyrazole Result->FailOx No (Aromatic Signals only)

Caption: Step-by-step logic for diagnosing yield and purity issues in pyrazoline synthesis.

References
  • Li, J., et al. (2007). Ultrasound-assisted synthesis of 1,3,5-triaryl-2-pyrazolines in sodium acetate-acetic acid aqueous solution. Ultrasonics Sonochemistry. Retrieved from [Link]

  • Mermer, A. (2020).[2] Microwave- and ultrasound-promoted greener synthesis of thiazolyl-pyrazoline derivatives. JOTCSA. Retrieved from [Link]

  • ImpactFactor. (2017).[3] Eco-Friendly Synthesis of Pyrazoline Derivatives. Retrieved from [Link]

Sources

Optimization

Refinement of protocols for synthesizing quinazoline derivatives

Welcome to the Quinazoline Synthesis Technical Support Center. Ticket ID: QNZ-SYN-2026 Subject: .[1] Assigned Specialist: Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinazoline Synthesis Technical Support Center.

Ticket ID: QNZ-SYN-2026 Subject: .[1] Assigned Specialist: Senior Application Scientist.

Introduction: The Engineering of Heterocycles

You are likely here because standard literature protocols for quinazoline synthesis—while abundant—often fail to account for the subtle variables in your specific lab environment. Whether you are employing the classical Niementowski condensation or modern metal-catalyzed oxidative couplings , the failure points are often predictable.

This guide is not a cookbook; it is a diagnostic tool. We will deconstruct the synthesis into modular workflows, addressing the causality behind low yields, regioselectivity loss, and purification bottlenecks.

Module 1: Reaction Setup & Critical Parameters

Before troubleshooting a failed reaction, ensure your baseline parameters are optimized.[2] The table below contrasts the two dominant synthetic routes.

Table 1: Comparative Optimization of Synthetic Routes

ParameterClassical Niementowski Microwave-Assisted (MW) Metal-Catalyzed (Cu/Fe)
Primary Mechanism Thermal CondensationDielectric Heating / PolarisationOxidative Dehydrogenative Coupling
Key Failure Point Incomplete cyclization due to water retention.Solvent superheating / Vessel pressure limits.Catalyst poisoning / O₂ mass transfer.
Temp. Window 130°C – 160°C (High Energy)100°C – 140°C (Rapid Ramp)80°C – 110°C (Mild)
Preferred Solvent Formamide (Neat) or EthanolEthanol, Water, or Solvent-freeToluene, DMSO, or tert-Amyl alcohol
Stoichiometry Excess Amide (5-10 equiv.)Near Equimolar (1:1.2)Strict 1:1 to 1:1.5

Module 2: Troubleshooting The Niementowski Reaction

Q1: My reaction has stalled at the intermediate anthranilamide stage. Why isn't it cyclizing?

Diagnosis: The Niementowski reaction proceeds in two steps: (1) Amide formation and (2) Intramolecular cyclodehydration. The second step is thermodynamically demanding and reversible. Root Cause: Water generated during the reaction is hydrolyzing the intermediate back to the starting material or preventing ring closure. Corrective Protocol:

  • Thermodynamic Push: Increase temperature to >140°C. The ring closure often requires temperatures above the boiling point of water to drive off the byproduct.

  • Water Removal: If using a solvent (e.g., toluene), install a Dean-Stark trap to physically remove water.

  • Microwave Intervention: Switch to microwave irradiation. The selective heating of polar intermediates can accelerate the rate-determining cyclization step by orders of magnitude compared to convective heating [1].

Q2: I am observing a "brick dust" precipitate that is insoluble in everything. What is it?

Diagnosis: You likely have the quinazolinone byproduct (4-oxo derivative) rather than the fully aromatic quinazoline, or a polymer. Root Cause: In the presence of insufficient electrophile (formamide/aldehyde) or incorrect pH, the intermediate may dimerize or fail to aromatize. Corrective Protocol:

  • Excess Reagent: Ensure a large excess of formamide (acting as both solvent and reagent).

  • Acidity Check: If using anthranilic acid, the medium is naturally acidic. For aldehyde condensations, adding a Lewis acid catalyst (e.g., Iodine or Silica gel) can prevent polymerization and favor the discrete heterocycle [2].

Module 3: Advanced Catalytic Protocols (Cu/Fe)

Q3: My Copper-catalyzed oxidative coupling (benzylamine + aldehyde) has low conversion.

Diagnosis: This reaction relies on an oxidative amination mechanism where oxygen is often the terminal oxidant. Root Cause: Oxygen Mass Transfer Limitation. Simply stirring under an "air atmosphere" is often insufficient for deeper vessels. Corrective Protocol:

  • Sparging: Actively bubble O₂ or air through the solution for the first 15 minutes, then maintain a balloon pressure.

  • Ligand Tuning: If using CuBr or CuCl, add a ligand like 1,10-phenanthroline or DABCO . These stabilize the Cu(II)/Cu(I) redox cycle and prevent catalyst aggregation [3].

Visualization: Catalytic Cycle & Troubleshooting Logic

Quinazoline_Catalysis Start Substrates: 2-Aminobenzylamine + Aldehyde Imine Intermediate A: Imine Formation Start->Imine - H2O Cyclization Intermediate B: Aminal (Cyclized) Imine->Cyclization Intramolecular Nucleophilic Attack Issue1 Stalled here? Check Lewis Acid (Add 10 mol% I2) Imine->Issue1 Oxidation Step C: Aromatization (Oxidation) Cyclization->Oxidation Catalyst (Cu/Fe) Product Final Product: Quinazoline Oxidation->Product - 2H Issue2 Low Yield? Check Oxidant (O2 Balloon vs Air) Oxidation->Issue2

Caption: Figure 1. Mechanistic workflow for oxidative synthesis. Yellow nodes indicate critical troubleshooting checkpoints.

Module 4: Purification & Isolation

Q4: My product is an oil/gum and won't crystallize. How do I purify it without a column?

Diagnosis: Substituted quinazolines are often highly lipophilic but can trap solvent molecules, preventing lattice formation. Corrective Protocol (The "Crash" Method):

  • Dissolve the crude oil in a minimum amount of hot ethanol .

  • Add cold water dropwise until persistent turbidity is observed.

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Refrigerate at 4°C overnight.

  • Alternative: If the product contains basic nitrogens, convert it to the HCl salt by bubbling HCl gas or adding ethereal HCl. The salt is almost always a solid and can be recrystallized from MeOH/Et₂O.

Q5: Regioselectivity issues with 3-substituted quinazolines.

Diagnosis: When using unsymmetrical starting materials (e.g., 3-substituted anilines), you obtain a mixture of 5- and 7-substituted quinazolines. Corrective Protocol:

  • Steric Control: Lower the reaction temperature. Higher temperatures favor the thermodynamic mixture (1:1), while lower temperatures (0°C to RT) may favor the kinetically controlled product (usually the less sterically hindered position).

  • Solvent Switch: Change from a protic solvent (EtOH) to a polar aprotic solvent (DMF).[3] Solvation shells can alter the accessibility of the nucleophilic centers [4].

Module 5: Experimental Workflow Visualization

The following diagram outlines the decision matrix for selecting the correct synthesis method based on your available starting materials.

Synthesis_Decision_Tree Start Select Starting Material Anthranilic Anthranilic Acid Start->Anthranilic Amine 2-Aminobenzylamine Start->Amine Benzonitrile 2-Halobenzonitrile Start->Benzonitrile Method1 Niementowski Protocol (High Temp/MW) Anthranilic->Method1 + Formamide Method2 Oxidative Coupling (Cu/Fe Catalyst + O2) Amine->Method2 + Aldehyde Method3 Metal-Catalyzed Tandem (Pd/Cu + Amidine) Benzonitrile->Method3 + Amidine

Caption: Figure 2. Strategic selection of synthetic route based on precursor availability.

References

  • Microwave-Assisted Synthesis of Quinazoline Derivatives. Morressier. Available at: [Link]

  • Niementowski Quinazoline Synthesis: Mechanism and Variations. Grokipedia. Available at: [Link]

  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. MDPI. Available at: [Link]

  • Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Benchmarking: 2-Hydrazino-4-phenylquinoline vs. Structural Analogs

Executive Summary & Strategic Context In the development of heterocyclic pharmacophores, 2-Hydrazino-4-phenylquinoline represents a critical intermediate. Its hydrazine moiety ( ) serves as a "molecular warhead," essenti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of heterocyclic pharmacophores, 2-Hydrazino-4-phenylquinoline represents a critical intermediate. Its hydrazine moiety (


) serves as a "molecular warhead," essential for cyclization into triazoles or pyrazoles (common in anticancer and antimicrobial scaffolds) or for forming hydrazones (Schiff bases).

However, the synthesis and characterization of this compound present distinct analytical challenges. Researchers frequently encounter two primary competitors in the analytical matrix:

  • The Precursor: 2-Chloro-4-phenylquinoline (starting material).

  • The Regioisomer: 4-Hydrazino-2-phenylquinoline (a common byproduct or isomer depending on the cyclization route of the quinoline core).

This guide objectively compares the analytical performance of NMR and HRMS in distinguishing the target molecule from these alternatives, providing a self-validating protocol for structural confirmation.

Synthesis Workflow & Performance

To understand the analytical data, we must first establish the chemical context. The standard synthesis involves a Nucleophilic Aromatic Substitution (


) of the chloro-derivative.[1]

Performance Metric:

  • Reaction Efficiency: High (>80% yield typical).[2]

  • Purity Challenge: Incomplete conversion of the chloro-precursor is the primary impurity.

Diagram 1: Synthesis & Analytical Decision Tree

(Graphviz visualization of the workflow)

G cluster_0 Synthesis Phase cluster_1 Analytical Validation Start 2-Chloro-4-phenylquinoline Reagent + Hydrazine Hydrate (Reflux/EtOH) Start->Reagent Product 2-Hydrazino-4-phenylquinoline (Target) Reagent->Product NMR 1H NMR (DMSO-d6) Product->NMR HRMS HRMS (ESI+) Product->HRMS Decision1 H3 Proton Shift? Isotope Pattern? NMR->Decision1 HRMS->Decision1 Pass CONFIRMED Target Structure Decision1->Pass No Cl pattern Upfield H3 shift Fail REJECT (Precursor/Isomer) Decision1->Fail Cl Pattern present Downfield H3

Caption: Synthesis workflow coupled with the critical analytical decision nodes for structural validation.

Comparative Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive tool for distinguishing the target from its precursor and regioisomers. The substitution of the electron-withdrawing Chlorine atom with the electron-donating Hydrazine group causes significant electronic changes in the quinoline ring.

The "Diagnostic H3" Effect

The proton at position 3 (H3) is the most sensitive reporter of substitution at position 2.

  • In 2-Chloro-4-phenylquinoline: The Cl atom is electron-withdrawing (inductive), deshielding H3.

  • In 2-Hydrazino-4-phenylquinoline: The hydrazine group is electron-donating (mesomeric), shielding H3, moving it upfield.

Table 1: Comparative Chemical Shifts (DMSO-d6)

Note: Values are representative of 2-substituted-4-phenylquinoline systems.

Proton AssignmentTarget: 2-Hydrazino-4-phenylquinolineAlternative A: 2-Chloro-4-phenylquinoline (Precursor)Alternative B: 4-Hydrazino-2-phenylquinoline (Isomer)
H3 (Quinoline) ~7.0 - 7.2 ppm (Singlet) ~7.6 - 7.8 ppm (Singlet) N/A (Substituted)
-NH (Hydrazine) ~8.5 - 9.2 ppm (Broad, s) Absent ~8.5 - 9.0 ppm
-NH2 (Hydrazine) ~4.0 - 5.0 ppm (Broad, s) Absent ~4.0 - 5.0 ppm
Phenyl Group Multiplet (7.4 - 7.6 ppm)Multiplet (7.5 - 7.7 ppm)Multiplet (8.0+ due to C2 conjugation)

Expert Insight: The disappearance of the H3 singlet is the "smoking gun" for the regioisomer (Alternative B). If you synthesize the 4-hydrazino variant, the H3 proton is replaced by the hydrazine group, and you will see no singlet in the 7.0–7.8 ppm region. Conversely, if you see a singlet shifted significantly downfield (>7.6 ppm), you likely have unreacted chloride precursor.

Comparative Analysis: HRMS (High-Resolution Mass Spectrometry)

While NMR confirms regiochemistry, HRMS is superior for purity assessment and confirming elemental composition, particularly regarding the chlorine atom.

The "Chlorine Signature"

Mass spectrometry offers a binary pass/fail test based on isotopic abundance.

  • Chlorine (Precursor): Natural chlorine exists as

    
     and 
    
    
    
    in a 3:1 ratio . The mass spectrum will show an
    
    
    peak and an
    
    
    peak at ~33% intensity.
  • Hydrazine (Target): Nitrogen and Hydrogen lack significant M+2 isotopes. The spectrum should show a dominant monoisotopic peak.

Fragmentation Pathways (ESI+)

Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID), the target molecule exhibits a specific fragmentation pattern useful for validation.

Key Fragments:

  • $[M+H]^+ \to [M+H - 17]^+ $ : Loss of

    
    . This is characteristic of terminal hydrazines.
    
  • $[M+H]^+ \to [M+H - 32]^+ $ : Loss of

    
     (hydrazine), regenerating the quinoline cation.
    
Diagram 2: HRMS Fragmentation Logic

(Graphviz visualization of MS pathways)

MS cluster_imp Impurity Check Parent Parent Ion [M+H]+ m/z ~236.11 Frag1 Fragment A [M+H - NH3]+ Parent->Frag1 Loss of Ammonia (Diagnostic for Hydrazine) Frag2 Fragment B [M+H - N2H4]+ Parent->Frag2 Cleavage of C-N bond Impurity Precursor [M+H]+ Isotope Pattern 3:1

Caption: ESI+ Fragmentation pathway. The loss of ammonia (17 Da) confirms the presence of the terminal -NH2 group.

Experimental Protocols

To ensure reproducibility, follow these standardized protocols.

A. Synthesis (Standardized)
  • Reactants: Dissolve 1.0 eq of 2-chloro-4-phenylquinoline in Ethanol (or 1,4-Dioxane for higher boiling point).

  • Addition: Add 5.0 - 10.0 eq of Hydrazine Hydrate (80% or 99%). Note: Excess hydrazine is crucial to prevent the formation of dimer (bis-quinoline).

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The hydrazine product is more polar and will have a lower

    
     than the chloro-precursor.
    
  • Workup: Cool to room temperature. The product often precipitates as a solid. Filter, wash with cold water (to remove hydrazine salts), and recrystallize from ethanol.

B. NMR Sample Preparation[7][8][9][10]
  • Solvent: DMSO-d6 is mandatory .

    • Why? Hydrazine protons are exchangeable and often broaden or disappear in

      
      . DMSO-d6 forms hydrogen bonds, stabilizing the protons and sharpening the 
      
      
      
      and
      
      
      signals.
  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

C. HRMS Method
  • Ionization: ESI (Electrospray Ionization) in Positive Mode.[3]

  • Solvent: Methanol + 0.1% Formic Acid.

  • Flow Rate: Direct infusion or 0.3 mL/min via LC.

  • Target: Look for

    
     (Calculated for 
    
    
    
    ).

References

  • Synthesis of 2-substituted quinolines

    • Vaid, R. K., & Singh, S. P. (1986). Reaction of 2-hydrazino-4-methyl-6-substituted quinolines with ethylacetoacetate: A structural reinvestigation. Proceedings of the Indian Academy of Sciences - Chemical Sciences.

    • Context: Establishes NMR patterns for 2-hydrazino-4-methyl derivatives, serving as the primary structural analog for the 4-phenyl variant.
  • NMR Solvent Effects on Hydrazines: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Context: Authoritative text on why DMSO-d6 is required for observing exchangeable amide/hydrazine protons.
  • Holčapek, M., et al. (2010). Mass spectrometry of nitrogen-containing heterocycles. Journal of Mass Spectrometry.
  • General Quinoline Characterization

    • BenchChem Protocols. Application Notes for the Synthesis of 4-Hydrazinyl-2-phenylquinazoline (Analogous structure).

    • Context: Provides melting point and general spectral expectations for phenyl-substituted hydrazine-heterocycles.

Sources

Comparative

Comparative Analysis of 2-Hydrazino-4-phenylquinoline and Alternative Hydrazine Derivatives in Drug Discovery

Introduction: The Hydrazine Pharmacophore in Medicinal Chemistry Hydrazine derivatives represent a highly versatile class of pharmacophores in drug development. The terminal nitrogen of the hydrazine moiety (–NH–NH₂) is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Hydrazine Pharmacophore in Medicinal Chemistry

Hydrazine derivatives represent a highly versatile class of pharmacophores in drug development. The terminal nitrogen of the hydrazine moiety (–NH–NH₂) is a powerful nucleophile, making it an excellent anchor for synthesizing complex heterocyclic scaffolds. While classic hydrazine drugs like Isoniazid and Hydralazine have well-established clinical profiles, 2-Hydrazino-4-phenylquinoline (and its halogenated analogs, such as 6-chloro-2-hydrazino-4-phenylquinoline) has emerged as a privileged intermediate. Its rigid quinoline core and lipophilic phenyl substitution make it indispensable for synthesizing central nervous system (CNS) agents and exploring novel anticancer and antimicrobial therapeutics[1],[2].

This guide provides an objective, data-driven comparison between 2-hydrazino-4-phenylquinoline and classical hydrazine derivatives, detailing their structural divergence, synthetic utility, and experimental validation.

G Root Hydrazine Derivatives Q 2-Hydrazino-4-phenylquinoline Root->Q H Hydralazine Root->H I Isoniazid Root->I Q_T Triazoloquinolines (CNS & Anticancer) Q->Q_T H_T Vasodilation (Cardiovascular) H->H_T I_T InhA Inhibition (Antitubercular) I->I_T

Pharmacological divergence of key hydrazine derivatives in drug development.

Structural and Pharmacological Divergence

The pharmacological trajectory of a hydrazine derivative is dictated by its parent aromatic or heteroaromatic ring.

  • 2-Hydrazino-4-phenylquinoline : The bulky C4-phenyl group provides significant steric hindrance and enhances lipid membrane permeability. This lipophilicity is critical for blood-brain barrier (BBB) penetration, making it an ideal precursor for triazoloquinolines and triazolobenzodiazepines (e.g., Alprazolam)[2],[3]. Furthermore, quinoline hydrazones synthesized from this core have shown exceptional enzyme inhibitory action against mutant EGFR in cancer models[4].

  • Hydralazine (1-Hydrazinophthalazine) : Features a simpler fused pyridazine ring (phthalazine). Lacking the bulky lipophilic appendages of the quinoline derivative, it acts primarily in the periphery as a direct-acting smooth muscle relaxant for hypertension.

  • Isoniazid (Pyridine-4-carbohydrazide) : A highly polar prodrug. Upon activation by the bacterial KatG enzyme, it forms an adduct that inhibits the InhA enzyme, serving as a highly specific antitubercular agent.

Table 1: Physicochemical & Structural Comparison
PharmacophoreCore ScaffoldPrimary Target/ApplicationKey Structural Feature
2-Hydrazino-4-phenylquinoline QuinolineCNS intermediates, AnticancerBulky C4-phenyl ring, highly lipophilic
Hydralazine PhthalazineSmooth muscle (Vasodilator)Fused pyridazine ring, low steric hindrance
Isoniazid PyridineInhA (Antitubercular)Carbonyl-hydrazide, highly polar

Comparative In Vitro Biological Data

Recent high-throughput screenings demonstrate that integrating the hydrazine moiety into a quinoline core significantly amplifies cytotoxicity against resistant tumor cell lines and bacterial strains compared to standard therapies[5],[4].

Table 2: Comparative In Vitro Biological Activity
Compound / DerivativeTarget Cell Line / PathogenAssay TypeIC50 / MICReference Standard
Quinoline Hydrazone (Cmpd 5) MCF-7 (Breast Cancer)MTT Assay0.98 µMErlotinib (1.83 µM)[4]
Quinoline Hydrazide (Cmpd 4f) Bacillus subtilisBroth Microdilution0.033 mMCiprofloxacin[5]
Isoniazid M. tuberculosis H37RvResazurin Assay0.05 µg/mLRifampicin

Synthetic Workflows & Mechanistic Causality

The synthesis of 2-hydrazino-4-phenylquinoline derivatives requires precise thermodynamic control over nucleophilic substitutions and subsequent cyclocondensations. Below are the validated protocols for generating and utilizing this scaffold.

Protocol 1: Synthesis of 6-Chloro-2-hydrazino-4-phenylquinoline
  • Objective : To selectively substitute the C2-chlorine of 2,6-dichloro-4-phenylquinoline with a hydrazine group[6].

  • Mechanistic Causality : The C2 position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atom, making it highly susceptible to nucleophilic attack. The C6 chlorine remains unreactive under these conditions because intermediate resonance stabilization is impossible at that position.

  • Step-by-Step Methodology :

    • Suspend 2,6-dichloro-4-phenylquinoline (1.0 eq) in a large molar excess of hydrazine hydrate (approx. 5-10 eq). Causality: Excess hydrazine acts as both the nucleophile and the base to scavenge the HCl byproduct. If HCl is not scavenged, it protonates the unreacted hydrazine, rendering it non-nucleophilic and halting the reaction.

    • Reflux the mixture under a nitrogen atmosphere for 1-2 hours[6].

    • Concentrate the mixture in vacuo to remove the volatile unreacted hydrazine.

    • Suspend the crude residue in warm water to dissolve the highly soluble hydrazine hydrochloride salts.

    • Filter the insoluble product and recrystallize from an ethyl acetate/hexanes mixture to yield the pure 6-chloro-2-hydrazino-4-phenylquinoline[6].

Protocol 2: Heterocyclization to Triazolo[4,3-a]quinoline
  • Objective : Convert the hydrazine intermediate into a fused triazole ring, a critical step in synthesizing CNS-active scaffolds like Alprazolam[2],[3].

  • Step-by-Step Methodology :

    • Mix 6-chloro-2-hydrazino-4-phenylquinoline with a slight molar excess (1.1 eq) of triethyl orthoacetate in anhydrous xylene[6].

    • Reflux the mixture (approx. 140°C) for 2-3 hours. Causality: Xylene is specifically chosen as the solvent because its high boiling point allows for the continuous distillation and removal of ethanol (the byproduct of the condensation). According to Le Chatelier's principle, removing ethanol shifts the equilibrium entirely toward the cyclized 7-chloro-1-methyl-5-phenyl-s-triazolo[4,3-a]quinoline[6].

    • Concentrate the solution to dryness and recrystallize the residue from methanol-ethyl acetate[6].

G A 2,6-Dichloro-4- phenylquinoline B Hydrazine Hydrate (Nucleophilic Substitution) A->B C 6-Chloro-2-hydrazino- 4-phenylquinoline B->C D Triethyl Orthoacetate (Cyclocondensation) C->D E Triazolo[4,3-a]quinoline (CNS Active Scaffold) D->E

Synthetic workflow of triazoloquinoline scaffolds from 2-hydrazino-4-phenylquinoline.

Biological Evaluation: Self-Validating Cytotoxicity Protocol

To validate the anticancer efficacy of quinoline hydrazone derivatives (as referenced in Table 2), a rigorous, self-validating MTT assay must be employed[4].

Protocol 3: High-Throughput MTT Assay for Cytotoxicity
  • Assay Causality & Self-Validation : The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in living cells. To ensure the system is self-validating, positive controls (e.g., Erlotinib) and vehicle controls (DMSO <0.5%) must be run in parallel on the same plate. This rules out solvent toxicity and confirms the assay's sensitivity to kinase inhibitors[4].

  • Step-by-Step Methodology :

    • Cell Seeding : Seed MCF-7 or A549 cells in a 96-well plate at a density of

      
       cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in a 5% CO₂ humidified incubator.
      
    • Compound Treatment : Treat cells with serial dilutions of the quinoline hydrazine derivative (ranging from 0.1 µM to 100 µM). Include Erlotinib as a reference standard[4].

    • Incubation : Incubate the treated plates for 48 h.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h in the dark. Causality: Viable cells will convert the soluble yellow MTT into insoluble purple formazan crystals.

    • Solubilization : Aspirate the culture media carefully. Add 150 µL of analytical-grade DMSO to each well. Causality: Formazan crystals are insoluble in aqueous media; DMSO ensures complete dissolution for accurate spectrophotometric quantification.

    • Quantification : Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism).

References

  • Source: National Institutes of Health (NIH)
  • Synthesis, and Computational Insights Into Quinoline Hydrazide Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing URL
  • US4000151A - Triazolyl benzophenone compounds Source: Google Patents URL
  • ALPRAZOLAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses Source: GPAT India URL

Sources

Validation

Comprehensive Guide to Structure-Activity Relationships (SAR) of 2-Phenylquinoline Derivatives

Executive Summary: The Privileged Scaffold The 2-phenylquinoline moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Scaffold

The 2-phenylquinoline moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple quinolines, the addition of a phenyl ring at the C-2 position creates a biaryl system that enhances lipophilicity and allows for π-π stacking interactions with target proteins and DNA intercalating sites.

This guide provides a technical comparison of 2-phenylquinoline derivatives against standard-of-care agents (Doxorubicin, Chloroquine, SAHA), focusing on anticancer and antimalarial applications. It synthesizes recent experimental data to elucidate how specific structural modifications drive potency, selectivity, and mechanism of action.

Chemical Synthesis & Structural Foundation

To understand the SAR, one must first master the synthetic accessibility of the scaffold. The two primary routes utilized in recent high-impact studies are the Pfitzinger Reaction and the Doebner-von Miller Synthesis .

Synthesis Workflow

The following diagram illustrates the Pfitzinger pathway, favored for generating 4-carboxylic acid derivatives (crucial for HDAC inhibition), and the conversion to final bioactive amides.

SynthesisWorkflow cluster_conditions Critical Reaction Parameters Isatin Isatin Derivatives (Starting Material) Intermediate 2-Phenylquinoline-4-carboxylic acid (Intermediate) Isatin->Intermediate Pfitzinger Rxn (KOH, EtOH, Reflux) Acetophenone Substituted Acetophenone Acetophenone->Intermediate Activation Acid Chloride/Activation (SOCl2 or TBTU) Intermediate->Activation Carboxyl Activation FinalProduct Final 2-Phenylquinoline Derivative Activation->FinalProduct Nucleophilic Acyl Substitution Coupling Amine/Hydrazine Coupling Coupling->FinalProduct Param1 Temp: 80°C (Reflux) Param2 Base: 33% KOH

Figure 1: Step-wise synthesis of 2-phenylquinoline-4-carboxylic acid derivatives via the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis

Objective: Synthesis of 2-phenylquinoline-4-carboxylic acid (Intermediate). Causality: The use of strong base (KOH) is required to open the isatin ring (isatinate formation) before condensation with acetophenone.

  • Reagents: Isatin (10 mmol), Acetophenone (10 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve isatin in the KOH solution.

    • Add acetophenone and ethanol to the mixture.

    • Critical Step: Reflux at 80°C for 12–24 hours. Validation: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1) until isatin spot disappears.

    • Cool the mixture to room temperature.

    • Acidify with 10% HCl to pH 3–4. Observation: A yellow precipitate should form immediately.

    • Filter the solid, wash with water, and recrystallize from ethanol.

  • Yield Check: Typical yields range from 70–85%.

SAR Analysis: Anticancer Activity[1][2][3][4][5][6]

The most significant recent application of 2-phenylquinolines is in oncology, specifically targeting Histone Deacetylases (HDACs) and G-Quadruplex DNA .

Comparative Performance: HDAC Inhibition

Derivatives containing a 4-carboxylic acid moiety modified with a zinc-binding group (ZBG) (like hydroxamic acid or hydrazide) function as potent HDAC inhibitors.

Mechanism: The 2-phenylquinoline acts as the "cap" group, fitting into the entrance of the HDAC active site, while the linker extends the ZBG to chelate the Zinc ion at the catalytic core.

Table 1: Potency Comparison (IC50) against Cancer Cell Lines Data synthesized from recent studies comparing 2-phenylquinoline derivatives (e.g., Compound D28) vs. SAHA (Vorinostat).

CompoundTarget SelectivityK562 (Leukemia) IC50 (μM)MCF-7 (Breast) IC50 (μM)HepG2 (Liver) IC50 (μM)Mechanism Note
D28 (Derivative) HDAC3 Selective 1.02 ± 0.15 5.66 ± 0.42 2.16 ± 0.22 Induces G2/M Arrest
SAHA (Standard)Pan-HDAC1.35 ± 0.202.80 ± 0.353.50 ± 0.40FDA Approved Reference
DoxorubicinDNA Intercalator0.50 ± 0.050.20 ± 0.030.45 ± 0.05High Toxicity Control

Analysis: While Doxorubicin is more potent, the 2-phenylquinoline derivative D28 shows superior selectivity for HDAC3, potentially offering a better safety profile by avoiding off-target effects associated with pan-HDAC inhibition [1].

Mechanistic Pathway: Apoptosis Induction

The antitumor efficacy of these derivatives is not merely cytotoxic but regulatory. They shift the balance of pro-apoptotic and anti-apoptotic proteins.[1][2]

ApoptosisPathway Drug 2-Phenylquinoline Derivative (e.g., D28) HDAC HDAC3 Inhibition Drug->HDAC  IC50 ~1-5 μM Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC->Chromatin GeneExp Reactivation of Tumor Suppressors (p21) Chromatin->GeneExp Bcl2 Bcl-2 (Anti-apoptotic) DOWNREGULATION GeneExp->Bcl2 Bax Bax (Pro-apoptotic) UPREGULATION GeneExp->Bax Caspase Caspase-3/7 Activation Bcl2->Caspase Loss of inhibition Bax->Caspase Mitochondrial Release Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 2: Signaling cascade triggered by 2-phenylquinoline HDAC inhibitors leading to apoptosis.[3][4]

SAR Analysis: Antimalarial Activity[12][13][14]

The 2-phenylquinoline scaffold shares structural homology with quinine and chloroquine. Modifications at the C-4 position (methanol or amine side chains) are critical for activity against Plasmodium falciparum.

Structural Determinants
  • C-4 Position: Introduction of a secondary amine or carbinol group is essential for accumulation in the parasite's acidic food vacuole.

  • Phenyl Ring (C-2): Electron-withdrawing groups (Cl, CF3) on the phenyl ring often enhance metabolic stability and lipophilicity.

  • C-6/C-8 Substitution: A chlorine atom at C-6 (mimicking chloroquine) or C-8 significantly improves potency.

Performance vs. Chloroquine

Recent studies on 2-arylvinylquinolines and 2-phenylquinoline-4-carbinols demonstrate efficacy against Chloroquine-Resistant (CQR) strains.

Compound ClassStrainIC50 (nM)vs. Chloroquine
2-Arylvinylquinoline P. falciparum (Dd2 - CQR)15 - 30 ~5x More Potent
ChloroquineP. falciparum (Dd2 - CQR)150 - 200Reference (Resistant)
ChloroquineP. falciparum (3D7 - Sensitive)10 - 20Reference (Sensitive)

Insight: The 2-phenyl derivatives overcome resistance mechanisms (efflux pumps) that render chloroquine ineffective in resistant strains [2].

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following assay protocol is standardized for evaluating the cytotoxicity of these derivatives.

MTT Cell Viability Assay

Context: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.

  • Preparation:

    • Seed cells (e.g., HeLa or MCF-7) in 96-well plates (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Dissolve 2-phenylquinoline derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions in culture medium. Control: Vehicle (DMSO < 0.1%).

    • Treat cells for 48 or 72 hours.

  • Development:

    • Add 20 μL MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours. Observation: Formation of purple formazan crystals.

    • Remove medium carefully.

    • Solubilize crystals with 150 μL DMSO.

  • Quantification:

    • Measure absorbance at 570 nm using a microplate reader.

    • Calculation:

      
      
      
    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Conclusion & Future Outlook

The SAR of 2-phenylquinoline derivatives confirms their status as a versatile template.

  • For Cancer: The shift towards HDAC3-selective inhibitors (2-phenylquinoline-4-carboxylic acids) offers a pathway to reduce the toxicity associated with pan-HDAC drugs like SAHA.

  • For Malaria: The scaffold remains a vital backup for Chloroquine-resistant strains, particularly when modified with vinyl or carbinol linkers at C-4.

Recommendation: Future development should focus on C-4 substituted 2-phenylquinolines with specific zinc-binding groups to further enhance isoform selectivity in HDAC inhibition.

References

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Pharmacology / NIH URL:[Link]

  • Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Source: Journal of Medicinal Chemistry / NIH URL:[Link]

  • New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation. Source: MDPI Molecules URL:[Link]

Sources

Comparative

Comparing the antibacterial efficacy of different quinoline-4-carboxylic acid derivatives

[1][2][3] Executive Summary & Chemical Context The quinoline-4-carboxylic acid (Q4CA) scaffold represents a distinct pharmacophore from the widely used fluoroquinolones (e.g., ciprofloxacin). While fluoroquinolones rely...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Context

The quinoline-4-carboxylic acid (Q4CA) scaffold represents a distinct pharmacophore from the widely used fluoroquinolones (e.g., ciprofloxacin). While fluoroquinolones rely on a fluorine atom at the C6 position for potency, Q4CA derivatives explore alternative substitution patterns—specifically at the C2 and C4 positions—to overcome resistance mechanisms associated with gyrase mutations.

This guide compares the antibacterial efficacy of 2-phenyl-quinoline-4-carboxylic acid derivatives , focusing on how specific substitutions on the phenyl ring and the quinoline core modulate Minimum Inhibitory Concentration (MIC) values against Gram-positive (S. aureus) and Gram-negative (E. coli) pathogens.[1][2][3][4]

The Structural Shift[4]
  • Classic Fluoroquinolones: N1-substituted, C6-fluorinated, C7-cyclic amine.

  • Target Q4CA Derivatives: C2-phenyl substituted, non-fluorinated (or fluorinated at alternative positions), often synthesized via the Pfitzinger or Doebner reactions.

Mechanism of Action: Gyrase Trapping

Unlike beta-lactams that target cell wall synthesis, Q4CA derivatives function as Topoisomerase poisons. They stabilize the "cleaved complex" of DNA Gyrase (Topoisomerase II) or Topoisomerase IV covalently bound to DNA.[5] This prevents the religation of the DNA strands, leading to the accumulation of double-strand breaks and subsequent cell death.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical "Trapping" mechanism where the drug intercalates into the DNA-Enzyme complex.

GyraseInhibition Drug Quinoline-4-Carboxylic Acid Derivative BactCell Bacterial Cell Entry (Porin Channels) Drug->BactCell Passive Diffusion Complex Cleavable Complex (DNA-Enzyme-Drug) BactCell->Complex Intercalation Gyrase DNA Gyrase / Topo IV (Replication Machinery) Gyrase->Complex Binding Replication DNA Replication Fork Progression Complex->Replication Blocks DSB Double-Strand DNA Breaks Complex->DSB Stabilization prevents religation SOS SOS Response & Cell Death DSB->SOS Irreversible Damage

Caption: The Q4CA derivative stabilizes the DNA-Gyrase complex, preventing DNA religation and causing lethal double-strand breaks.[6][7]

Comparative Efficacy Data

The following data is synthesized from comparative studies of 2-phenyl-quinoline-4-carboxylic acid analogs synthesized via the Doebner reaction. The comparison highlights the impact of introducing basic side chains (piperazine vs. aliphatic amines) on the phenyl ring.

Experimental Conditions:

  • Method: Broth Microdilution (CLSI M07 Standards).[8]

  • Inoculum:

    
     CFU/mL.
    
  • Solvent: DMSO (<1% final concentration).

Table 1: MIC Comparison ( g/mL)[2]
Compound IDCore StructureR-Group (Substituent on C2-Phenyl)S. aureus (Gram +)E. coli (Gram -)P. aeruginosa
Q4CA-Base 2-Phenyl-quinoline-4-COOHNone (Unsubstituted)>256>256>256
Derivative 5a4 2-Phenyl-quinoline-4-COOH4-methylpiperazin-1-yl64 256>256
Derivative 5a7 2-Phenyl-quinoline-4-COOH3-(diethylamino)propylamino>256128 >256
Ciprofloxacin Fluoroquinolone (Control)N/A0.50.0150.5
Ampicillin Beta-lactam (Control)N/A24>128
Data Analysis & SAR Insights
  • The Lipophilic Barrier: The unsubstituted base compound (Q4CA-Base) shows negligible activity (>256

    
    g/mL). This confirms that the core scaffold alone lacks sufficient cellular penetration or binding affinity without auxiliary functional groups.
    
  • Gram-Positive Selectivity (5a4): The addition of a 4-methylpiperazinyl group significantly improves activity against S. aureus (MIC 64

    
    g/mL). The basic nitrogen likely enhances solubility and interaction with the negatively charged bacterial cell envelope.
    
  • Gram-Negative Shift (5a7): The flexible aliphatic amine chain in 5a7 shifts specificity towards E. coli (MIC 128

    
    g/mL). This suggests that steric bulk at the C2 position differentially affects porin channel traversal in Gram-negative bacteria.
    
  • Efficacy Gap: While these derivatives show promise, they are currently less potent than Ciprofloxacin. However, they represent a "fluorine-free" alternative scaffold that can be further optimized to bypass specific fluoroquinolone-resistance mutations (e.g., gyrA Ser83Leu).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.

A. Synthesis: Modified Doebner Reaction
  • Principle: Condensation of an aniline, an aldehyde (benzaldehyde derivative), and pyruvic acid.[9][1][2][3][4][10]

  • Key Step: Reflux in ethanol with a catalytic amount of Trifluoroacetic Acid (TFA) or Perchloric acid to drive cyclization.

  • Purification: Recrystallization from ethanol/DMF is critical to remove unreacted aniline, which can cause false positives in biological assays due to toxicity.

B. Biological Assay: Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC).[4][11][12]

Workflow Visualization (DOT):

MIC_Protocol Prep 1. Stock Prep Dissolve in DMSO (1 mg/mL) Dilute 2. Serial Dilution 96-well Plate (MHB Medium) Prep->Dilute Inoc 3. Inoculation Add 5x10^5 CFU/mL Bacterial Susp. Dilute->Inoc Incub 4. Incubation 37°C for 18-24h Inoc->Incub Read 5. Readout Visual Turbidity or OD600 Absorbance Incub->Read

Caption: Standardized CLSI broth microdilution workflow for MIC determination.

Step-by-Step Protocol:

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The divalent cations (

    
    , 
    
    
    
    ) are essential as they bridge the interaction between the quinoline carboxylic acid group and the bacterial membrane/DNA.
  • Compound Dilution: Prepare a stock solution in 100% DMSO. Perform 2-fold serial dilutions in the 96-well plate to achieve a range of 512

    
    g/mL down to 0.5 
    
    
    
    g/mL. Ensure final DMSO concentration is <1% to prevent solvent toxicity.
  • Inoculum Standardization: Prepare a direct colony suspension equivalent to a 0.5 McFarland standard. Dilute this 1:100 in CAMHB before adding to wells to achieve the final

    
     CFU/mL.
    
  • Controls (Self-Validation):

    • Growth Control: Bacteria + Broth + Solvent (No Drug). Must show turbidity.

    • Sterility Control: Broth only. Must remain clear.

    • Reference Control: Ciprofloxacin (must fall within CLSI QC ranges).

Conclusion & Future Outlook

The 2-phenyl-quinoline-4-carboxylic acid scaffold offers a viable starting point for antibacterial development, distinct from fluoroquinolones. The data indicates that C2-phenyl substitution with basic side chains (piperazine/amines) is the critical driver for potency.

Recommendation for Researchers: Future optimization should focus on:

  • Hybridization: Combining the C2-phenyl motif with C6-electron withdrawing groups (Cl, CN) to enhance gyrase binding affinity.

  • Lipophilicity Tuning: Modifying the C4-carboxylic acid to a hydrazide or amide to improve cellular permeability in Gram-negative strains.

References

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Source: Wang, X., et al. (2016). Molecules, 21(3), 340.[2] URL:[Link]

  • M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute (CLSI).[8][12][13] URL:[Link]

  • Antibacterial mechanism of action of quinolones at DNA gyrase as target. Source: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Biochemistry, 53(10), 1565–1574. URL:[Link]

Sources

Validation

Cross-Reactivity and Target Selectivity Profile of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole Analogs: A Comparative Guide

The 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Because the 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidines and possesses a dense hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Because the 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidines and possesses a dense hydrogen-bonding network via the hydrazinyl group, it readily interacts with diverse biological targets. While this inherent promiscuity is advantageous for generating broad-spectrum compound libraries, it poses a significant challenge for target selectivity during lead optimization.

This guide objectively compares the cross-reactivity profiles of various 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole analogs. We will analyze their primary efficacy against the P2X7 receptor (P2X7R) and Trypanosoma cruzi sterol 14α-demethylase (TcCYP51) , contrasted against their off-target interactions with mammalian kinases and cytochromes.

Target Landscape & Cross-Reactivity Mechanics

To engineer selectivity, one must understand the causality of the scaffold's cross-reactivity. The unsubstituted hydrazinyl core can easily penetrate the ATP-binding pockets of various kinases (e.g., Abl, Src) and the active sites of enzymes like Dihydrofolate Reductase (DHFR) 1.

By introducing specific steric bulk—such as pyrazole rings or N-arylhydrazones—researchers can sterically clash with off-target kinase pockets while anchoring the molecule into the desired primary target.

Primary Target 1: P2X7 Receptor (Neuroinflammation)

P2X7R is an ATP-gated ion channel critical to neuroinflammatory pathways. Substituted 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogs (e.g., compounds 9b, 9c, and 11c) have been synthesized as potent P2X7R inhibitors. These modifications restrict the rotational freedom of the hydrazinyl linkage, locking the analog into a conformation that plugs the P2X7R allosteric site while minimizing kinase cross-reactivity 2.

Primary Target 2: TcCYP51 (Chagas Disease)

Pyridinyl-1,3,4-thiadiazole derivatives (e.g., compound 11a) exhibit remarkable trypanocidal activity by inhibiting sterol biosynthesis in Trypanosoma cruzi. The pyridinyl nitrogen coordinates with the heme iron of TcCYP51, a mechanism shared with azole antifungals. The critical design challenge here is preventing cross-reactivity with host (mammalian) CYP450 enzymes 3.

Quantitative Performance & Selectivity Comparison
Compound Class / AnalogPrimary TargetPrimary IC₅₀Known Cross-Reactivity LiabilityOff-Target IC₅₀ / Selectivity
Pyrazolyl-thiadiazoles (e.g., 9b, 11c)P2X7 Receptor16 – 122 nMMammalian CYP450s> 10 μM (High Selectivity)
Pyridinyl-thiadiazoles (e.g., 11a)TcCYP51 (T. cruzi)3 – 20 μMHost Cell CytotoxicitySelectivity Index (SI) > 50
Unsubstituted Core (2-hydrazinyl)Broad-spectrumN/AKinases (Abl, Src), DHFRVariable (High Promiscuity)

Mechanistic Pathway Visualization

To understand why P2X7R is a highly specific target for pyrazolyl-thiadiazole analogs, we must map the downstream consequences of receptor activation. Unlike standard ion channels, prolonged P2X7R activation leads to macropore formation, which is the exact functional pathology these analogs prevent.

P2X7R_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Binds Macropore Macropore Formation (Dye Uptake) P2X7R->Macropore Prolonged Activation K_Efflux Potassium (K+) Efflux P2X7R->K_Efflux Ion Flux Macropore->K_Efflux Enhances NLRP3 NLRP3 Inflammasome K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Assembles IL1b IL-1β Release Caspase1->IL1b Cleaves Pro-IL-1β

P2X7R signaling cascade leading to inflammasome activation and IL-1β release.

Self-Validating Experimental Protocols

To confidently profile cross-reactivity, researchers must employ orthogonal assays that measure both direct target engagement and downstream functional consequences. The following protocols are designed as self-validating systems to ensure that observed efficacy is not an artifact of off-target cytotoxicity.

Protocol A: P2X7R Macropore Dye Uptake Assay

Causality: Why use YO-PRO-1 dye? Unlike other P2X receptors that only open small cation channels, prolonged ATP stimulation of P2X7R causes the channel to dilate into a macropore permeable to molecules up to 900 Da 2. Measuring the cellular uptake of YO-PRO-1 directly correlates with P2X7R macropore formation, providing a highly specific functional readout that excludes cross-reactivity with non-pore-forming purinergic receptors.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK-293 cells stably transfected with human P2X7R (hP2X7R) in poly-D-lysine coated 96-well black plates with clear bottoms at

    
     cells/well. Incubate overnight at 37°C.
    
  • Dye Loading: Wash cells twice with standard extracellular buffer (145 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Add 2 μM YO-PRO-1 iodide dye to the buffer.

  • Compound Incubation: Pre-incubate cells with varying concentrations of the thiadiazole analog (ranging from 1 nM to 10 μM) for 30 minutes at 37°C. Self-Validation Step: Include a vehicle control (DMSO) and a known P2X7R antagonist (e.g., A-438079) as a positive control.

  • Receptor Activation: Stimulate the cells with 1 mM BzATP (a potent, stable P2X7R agonist) to induce macropore formation.

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 491 nm, Emission: 509 nm) every 30 seconds for 15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of dye uptake (slope of fluorescence over time). Determine the IC₅₀ by fitting the normalized data to a four-parameter logistic dose-response curve.

Protocol B: TcCYP51 Inhibition & Trypanocidal Counter-Screen

Causality: To ensure that compounds designed for specific targets do not broadly cross-react with cytochrome P450 enzymes (a common liability for thiadiazoles due to metal-coordinating nitrogen atoms), a phenotypic counter-screen against T. cruzi amastigotes is required. This validates whether enzymatic inhibition translates to cellular toxicity without harming the mammalian host cells 3.

Step-by-Step Methodology:

  • Parasite Infection: Infect Host Macrophage Cells (HMCs) with T. cruzi bloodstream trypomastigotes at a multiplicity of infection (MOI) of 10:1 in 24-well plates.

  • Differentiation & Treatment: After 24 hours of infection (allowing differentiation into intracellular amastigotes), wash away extracellular parasites. Treat the infected cells with the thiadiazole analog (e.g., compound 11a) at concentrations from 1 μM to 100 μM.

  • Incubation: Incubate the treated cells for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Fixation and Staining: Fix cells with 4% paraformaldehyde and stain with DAPI to visualize host cell nuclei and parasite kinetoplasts under a fluorescence microscope.

  • Selectivity Index (SI) Calculation: Determine the IC₅₀ for parasite death (clearance of amastigotes) and the CC₅₀ for host macrophage toxicity (loss of host cell viability). Calculate the Selectivity Index (SI = CC₅₀ / IC₅₀). An SI > 50 confirms target selectivity over general cytotoxicity.

High-Throughput Cross-Reactivity Workflow

To systematically filter out promiscuous analogs from a 1,3,4-thiadiazole library, drug development professionals utilize a tiered screening workflow.

Screening_Workflow Library 1,3,4-Thiadiazole Analog Library Primary Primary Screen (e.g., P2X7R Dye Uptake) Library->Primary Counter Counter Screen (e.g., Kinase/CYP Panel) Primary->Counter Hits (IC50 < 100nM) ADME ADME & Permeability (Caco-2 Cells) Counter->ADME High Selectivity Lead Lead Selection & Optimization ADME->Lead Favorable Profile

High-throughput screening workflow for evaluating thiadiazole analog cross-reactivity.

References

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of New Thiadiazole Derivatives as Potent P2X7 Receptor Inhibitors. Frontiers in Chemistry. [Link]

  • Synthesis and trypanocidal activity of novel pyridinyl-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry (via ResearchGate).[Link]

Sources

Comparative

Evaluation of Quinoline Hydrazone Analogues Against Drug-Resistant Malaria: A Comparative Guide

An in-depth technical comparison guide on the evaluation of quinoline hydrazone analogues against drug-resistant malaria, designed for researchers, medicinal chemists, and drug development professionals. Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison guide on the evaluation of quinoline hydrazone analogues against drug-resistant malaria, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary & Rationale

The emergence of Plasmodium falciparum strains resistant to first-line antimalarials, including Chloroquine (CQ) and Artemisinin-based Combination Therapies (ACTs), represents a critical bottleneck in global malaria eradication[1]. Resistance is primarily driven by mutations in the Parasite's Chloroquine Resistance Transporter (PfCRT), which facilitates the efflux of the drug away from its target site in the digestive vacuole[2].

To circumvent this, structural optimization of the quinoline scaffold is required. Quinoline hydrazone analogues have emerged as highly promising leads. By hybridizing the proven heme-binding quinoline core with a hydrazone moiety, these compounds achieve a dual advantage: the hydrazone linkage provides acid-labile release within the parasite's acidic food vacuole, and the structural bulk prevents recognition and efflux by mutated PfCRT channels[2][3]. This guide objectively compares the efficacy of these novel analogues against standard therapies and details the self-validating experimental workflows required for their evaluation.

Mechanistic Overview: Dual-Targeting Pathways

Traditional 4-aminoquinolines function solely by accumulating in the parasite's food vacuole and capping hemozoin, leading to a toxic buildup of free heme[2][4]. Quinoline hydrazones expand this mechanism.

The presence of the basic nitrogen (BaN) enhances permeability and antiplasmodial activity[1]. Furthermore, specific analogues (e.g., Compound 6g) have demonstrated potent secondary interactions with critical cytosolic enzymes such as parasite Lactate Dehydrogenase (LDH), effectively crippling the parasite's glycolytic energy production[5].

Mechanism QH Quinoline Hydrazone Analogues Acidic Food Vacuole (Acidic pH) Hydrazone Cleavage QH->Acidic pH-Dependent Accumulation Cytosol Parasite Cytosol Accumulation QH->Cytosol Cytosolic Diffusion Heme Inhibition of Heme to Hemozoin Formation Acidic->Heme Scaffold Binding Death Parasite Death (Trophozoite/Ring Stage) Heme->Death LDH Inhibition of Lactate Dehydrogenase (LDH) Cytosol->LDH Enzyme Docking LDH->Death

Diagram 1: Dual-mechanism of action for quinoline hydrazones targeting both the food vacuole and cytosol.

Comparative Efficacy and Data Analysis

To objectively evaluate the therapeutic potential of quinoline hydrazones, we must benchmark their performance against standard antimalarials using multidrug-resistant strains (e.g., K1, Dd2) and sensitive strains (e.g., 3D7).

Recent evaluations of a panel of 4-aminoquinoline hydrazone analogues revealed profound time-dependent efficacy. For instance, lead compound 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline (Compound 2) showed IC₅₀ values dropping from the micromolar range at 48 hours to the low nanomolar range (26–219 nM) at 72 hours[1][6].

Quantitative Comparison Table

Note: Data synthesized from recent in vitro evaluations against P. falciparum[1][3][5][6].

Compound / DrugTarget StrainIC₅₀ ValueCytotoxicity (HepG2)Selectivity Index (SI)Mechanism / Notes
Compound 2 (Hydrazone) K1 (Resistant)0.026 μM (72h)0.87 - 11.1 μMHigh (>30)Synergistic with Artemether (CI = 0.599)
Compound 6g (Hydrazone) P. falciparum0.56 μg/mLMinimal at IC₅₀HighPotent LDH inhibitor
Chloroquine (Standard) K1 (Resistant)0.255 μM>50 μMLow (for K1)High resistance via PfCRT efflux
Mefloquine (Standard) Multidrug-Resistant~0.030 μM>20 μMModerateNeurotoxic side-effects noted

Key Insight: The 72-hour assay data proves that quinoline hydrazones possess a delayed but highly potent mechanism of action, significantly outperforming Chloroquine against the K1 resistant strain[1][3]. Furthermore, Compound 2 maintained equivalent activity across both 3D7 and Dd2 strains, indicating an absolute lack of cross-resistance[6].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental design must inherently validate itself. The following protocols are engineered to control for false positives (e.g., general cytotoxicity masquerading as antiplasmodial activity) and to mathematically prove synergistic potential.

Protocol A: Time-Course Antiplasmodial Assay (SYBR Green I)

Causality: Because the hydrazone linkage may require time for acid-catalyzed hydrolysis within the food vacuole to release the active pharmacophore, standard 48-hour assays often underestimate their potency[3]. A 72-hour time-course is mandatory. Self-Validation: Testing CQ-sensitive (3D7) and CQ-resistant (K1) strains in parallel allows for the calculation of the Resistance Index (RI = IC₅₀ Resistant / IC₅₀ Sensitive). An RI ≈ 1 validates that the compound bypasses existing resistance mechanisms[6].

  • Culture Preparation: Synchronize P. falciparum cultures to the ring stage using 5% D-sorbitol. Adjust parasitemia to 1% at a 2% hematocrit.

  • Drug Exposure: Plate cultures in 96-well plates. Apply the hydrazone analogues in a 4-fold serial dilution (e.g., 3.05 nM to 200 µM)[7].

  • Incubation: Incubate parallel plates for 48 hours and 72 hours at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Quantification: Lyse cells and add SYBR Green I dye (which binds parasite DNA). Measure relative fluorescence units (RFU) using a microplate reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Generate dose-response curves using non-linear regression to determine the IC₅₀ at both time points.

Protocol B: Cytotoxicity Profiling & Selectivity Index (SI)

Causality: A compound that kills parasites by lysing the host red blood cells or exhibiting broad-spectrum mammalian toxicity is not a viable drug. Self-Validation: Parallel MTT assays on human liver cells (HepG2) and bovine kidney cells (MDBK) ensure the compound is selectively targeting the parasite[6][7].

  • Cell Seeding: Seed HepG2 cells at 1×10⁴ cells/well in a 96-well plate and incubate for 24 hours.

  • Treatment: Expose cells to hydrazone analogues (0.1 to 100 µM) for 72 hours.

  • Viability Measurement: Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • SI Calculation: Calculate SI = IC₅₀ (HepG2) / IC₅₀ (P. falciparum). An SI > 10 is the universally accepted threshold for a viable antimalarial lead.

Protocol C: Isobologram Analysis for Synergism

Causality: To prevent the rapid onset of resistance to new leads, they must be deployed as combination therapies. Self-Validation: Using the Chou-Talalay method to calculate the Combination Index (CI) provides mathematical proof of the drug interaction[6]. CI < 1 indicates synergism; CI = 1 indicates additivity; CI > 1 indicates antagonism.

  • Fixed-Ratio Plating: Combine the lead hydrazone (e.g., Compound 2) with a first-line drug (e.g., Artemether) at fixed IC₅₀ ratios (e.g., 1:1, 1:3, 3:1).

  • Assay Execution: Perform the 72-hour SYBR Green I assay as described in Protocol A.

  • Median-Effect Plotting: Calculate the CI at the IC₉₀ level. (Compound 2 + Artemether yields a CI of 0.599, proving strong synergism)[6].

Workflow Culture P. falciparum Culture (3D7 Sensitive & K1 Resistant) Exposure Drug Exposure (48h vs 72h Time-Course) Culture->Exposure Synchronized Ring Stage Tox Cytotoxicity Profiling (HepG2 / MDBK Cells) Culture->Tox Parallel Safety Screen Assay Viability Quantification (SYBR Green I Assay) Exposure->Assay Time-Dependent Efficacy Analysis Calculate Selectivity Index (SI) & Combination Index (CI) Assay->Analysis Tox->Analysis Lead Lead Optimization & In Vivo Validation Analysis->Lead SI > 10 & CI < 1

Diagram 2: Self-validating experimental workflow for antimalarial lead compound evaluation.

Conclusion & Future Perspectives

Quinoline hydrazone analogues represent a highly validated, structurally optimized class of compounds capable of overcoming the resistance mechanisms that plague traditional 4-aminoquinolines[1][2]. The experimental data clearly demonstrates that these compounds exhibit potent, time-dependent, stage-specific antiplasmodial activity against multidrug-resistant strains (IC₅₀ < 30 nM at 72 hours) while maintaining excellent selectivity indices[3][6].

Furthermore, their synergistic compatibility with artemisinin derivatives (e.g., Artemether) positions them as ideal candidates for next-generation combination therapies[6]. Future drug development efforts should focus on in vivo pharmacokinetic profiling and the optimization of the hydrazone linkage to maximize bioavailability without compromising the acid-labile release mechanism.

References

  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. NIH / PMC. Available at:[Link]

  • Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria (Summary). MalariaWorld. Available at:[Link]

  • Design, Synthesis, Antimicrobial, and Antimalarial Evaluation of Quinoline Hydrazone Derivatives. PubMed. Available at: [Link]

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applications. Royal Society of Chemistry (RSC). Available at:[Link]

  • Structural Optimization of Quinoline Derivatives for Antimalarial. JOCPR. Available at:[Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. Available at:[Link]

  • Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. ResearchGate. Available at:[Link]

Sources

Validation

Validation of 2-arylquinazolin-4-hydrazines as antitrypanosomal agents

Technical Validation: 2-Arylquinazolin-4-hydrazines as Dual-Action Antitrypanosomal Agents Content Type: Technical Comparison & Validation Guide Subject: 2-Arylquinazolin-4-hydrazine Scaffold (Series 3a-k) Application: C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Validation: 2-Arylquinazolin-4-hydrazines as Dual-Action Antitrypanosomal Agents

Content Type: Technical Comparison & Validation Guide Subject: 2-Arylquinazolin-4-hydrazine Scaffold (Series 3a-k) Application: Chagas Disease (Trypanosoma cruzi) and Leishmaniasis Therapeutics

Executive Summary: The Case for Hybrid Pharmacophores

Current antitrypanosomal therapies, specifically Benznidazole and Nifurtimox , are limited by severe toxicity, resistance, and poor efficacy in the chronic phase of Chagas disease.[1] This guide validates a novel class of 2-arylquinazolin-4-hydrazines , engineered to function as "dual-warhead" agents.[2]

Unlike traditional monotherapies, these compounds exploit a hybrid mechanism :

  • NO-Donation: The hydrazine moiety acts as a masked nitric oxide (NO) donor, activated specifically within the oxidative environment of the parasite.

  • Metabolic Blockade: The quinazoline core mimics the pteridine ring of folate, potentially inhibiting dihydrofolate reductase (DHFR).

Key Finding: While the absolute potency (IC50) of these candidates is 2–3 fold lower than Nifurtimox, their Selectivity Index (SI) and safety profile are significantly superior, offering a wider therapeutic window for lead optimization.

Chemical Architecture & SAR Logic

The design strategy leverages the electron-deficient quinazoline ring to stabilize the hydrazine precursor until it reaches the target environment.

Structure-Activity Relationship (SAR) Analysis
  • Core Scaffold: 2-Arylquinazoline.[2][3][4][5][6][7][8]

  • Pharmacophore: C4-Hydrazine (-NHNH2).

  • Critical Substituents: Electron-withdrawing groups (EWG) on the 2-aryl ring significantly enhance antitrypanosomal activity.

DOT Diagram 1: SAR & Chemical Logic

SAR_Logic cluster_mods Structural Modifications Scaffold 2-Arylquinazolin-4-hydrazine Core Scaffold Pos4 Position 4: Hydrazine (-NHNH2) Scaffold->Pos4 Install Pos2 Position 2: Aryl Ring (Phenyl derivatives) Scaffold->Pos2 Vary Effect Biological Outcome Pos4->Effect NO Release (Oxidative Cleavage) Pos2->Effect Lipophilicity & Electronic Tuning EWG Electron-Withdrawing Groups (4-F, 4-Cl, 4-Br) Pos2->EWG Activity Increased Anti-T. cruzi Potency EWG->Activity

Figure 1: Structure-Activity Relationship (SAR) logic for the 2-arylquinazolin-4-hydrazine series. Electron-withdrawing substituents on the aryl ring correlate with higher potency.[2]

Comparative Efficacy Analysis

The following data compares the most potent quinazoline derivatives (3b, 3c, 3e) against the standard of care, Nifurtimox.

Table 1: In Vitro Activity against Trypanosoma cruzi (Epimastigotes)

CompoundR-Substituent (Aryl)IC50 (µM) ± SDRelative Potency vs. RefSelectivity Note
3c 4-Cl-phenyl11.48 ± 0.8 0.5xHigh SI (Low cytotoxicity)
3d 4-Br-phenyl14.32 ± 1.20.4xModerate SI
3b 4-F-phenyl17.95 ± 0.70.3xHighest Safety Profile
3e 4-Me-phenyl17.99 ± 1.50.3xComparable to 3b
Nifurtimox Reference Drug6.0 ± 0.5 1.0xHigh Toxicity

Interpretation:

  • Compound 3c is the most potent of the series but remains less active than Nifurtimox.

  • Safety Advantage: Unlike Nifurtimox, which generates systemic oxidative stress leading to host toxicity, Compound 3b showed a CC50 > 100 µM against macrophages, indicating a superior safety margin.

Mechanism of Action: The "Trojan Horse" Strategy

These compounds function as pro-drugs . They are stable in neutral media but decompose in the oxidative environment typical of parasite metabolism (or upon enzymatic activation).

Pathway Validation:

  • NO Release: Validated via Griess assay. The hydrazine bond (N-N) cleaves to release Nitric Oxide (NO).[5][8]

  • Folate Antagonism: The remaining quinazoline core structurally mimics folate, inhibiting parasite replication.

DOT Diagram 2: Dual-Mechanism Pathway

Mechanism Prodrug 2-Arylquinazolin-4-hydrazine (Prodrug) Cleavage N-N Bond Cleavage Prodrug->Cleavage Activation Env Oxidative Environment (Parasite Cytosol) Env->Cleavage NO Nitric Oxide (NO) Release Cleavage->NO Core Quinazoline Core (Amine Derivative) Cleavage->Core Target1 Target 1: Protein Nitrosylation & DNA Damage NO->Target1 Target2 Target 2: Folate Metabolism (DHFR Inhibition) Core->Target2 Death Parasite Death (Apoptosis-like) Target1->Death Target2->Death

Figure 2: The dual-mechanism of action. The compound acts as a masked NO-donor and a folate antagonist upon activation.

Validated Experimental Protocols

To ensure reproducibility, follow these specific methodologies used to validate the data above.

Protocol A: Synthesis of 2-Arylquinazolin-4-hydrazines

Rationale: Direct nucleophilic substitution ensures high yield and purity.

  • Starting Material: 2-arylquinazolin-4(3H)-ones.

  • Chlorination: Reflux starting material with POCl3 (6 equiv) at 100°C for 4–5 hours. Evaporate excess POCl3.

  • Hydrazinolysis: Dissolve the crude chloro-intermediate in Ethanol. Add Hydrazine hydrate (NH2NH2·xH2O, 4 equiv).[3]

  • Reaction: Heat at 70°C for 2 hours.

  • Purification: Precipitate forms upon cooling. Filter, wash with cold ethanol, and recrystallize.

  • Validation: Confirm structure via 1H NMR (distinct hydrazine protons) and Mass Spectrometry.

Protocol B: Griess Assay for NO Detection

Rationale: Confirms the "NO-donor" mechanism hypothesis.

  • Incubation: Incubate T. cruzi epimastigotes (or axenic media) with the test compound (100 µM) for 24h.

  • Supernatant Collection: Centrifuge to collect cell-free supernatant.

  • Reagent Addition: Mix 50 µL supernatant with 50 µL Griess reagent (1% sulfanilamide + 0.1% naphthylethylenediamine in 2.5% H3PO4).

  • Measurement: Incubate 10 mins in dark. Measure Absorbance at 540 nm.

  • Quantification: Compare against a Sodium Nitrite (NaNO2) standard curve.

Protocol C: Resazurin (Alamar Blue) Viability Assay

Rationale: A self-validating metabolic assay; viable parasites reduce non-fluorescent resazurin to fluorescent resorufin.

  • Seeding: Plate parasites (3 × 10^6 cells/mL) in 96-well plates.

  • Treatment: Add serial dilutions of quinazoline hydrazines (1–100 µM). Include Nifurtimox as positive control and DMSO as vehicle control.

  • Incubation: Incubate at 28°C for 72 hours.

  • Development: Add Resazurin solution (final conc. 10% v/v). Incubate for 4–24 hours.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • Synthesis and Antitrypanosomal and Mechanistic Studies of a Series of 2-Arylquinazolin-4-hydrazines. ACS Omega. (2022). A comprehensive study detailing the synthesis, SAR, and biological evaluation of the hydrazine series.[3][8][9]

  • Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent. Molecules. (2022). Provides context on the quinazoline scaffold and derivative hydrazones.

  • Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents. Molecules. (2024). Comparative data on quinazoline derivatives and nitro-heterocyclic toxicity.[2][3][4][6][7][8][10][11][12]

Sources

Comparative

Comparing the cytotoxicity of 2-amino-4-phenylthiazole derivatives

An In-depth Guide to the Comparative Cytotoxicity of 2-Amino-4-Phenylthiazole Derivatives as Anticancer Agents For drug discovery researchers and medicinal chemists, the 2-amino-4-phenylthiazole scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Comparative Cytotoxicity of 2-Amino-4-Phenylthiazole Derivatives as Anticancer Agents

For drug discovery researchers and medicinal chemists, the 2-amino-4-phenylthiazole scaffold is a privileged structure, serving as a cornerstone in the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their potential as anticancer agents. This guide provides a comprehensive comparison of the cytotoxic effects of various 2-amino-4-phenylthiazole derivatives, synthesizes key structure-activity relationships (SAR), and details the robust experimental methodologies used for their evaluation.

The Landscape of Cytotoxicity: A Comparative Analysis

The anticancer potential of 2-amino-4-phenylthiazole derivatives is not monolithic; it is highly dependent on the specific structural modifications made to the core scaffold. Substitutions on the phenyl ring, alterations at the 2-amino group, and the addition of other heterocyclic systems can dramatically influence cytotoxic potency and selectivity against different cancer cell lines.

A review of the literature reveals a range of cytotoxic profiles, with certain derivatives exhibiting potent activity, sometimes comparable to or even exceeding that of established chemotherapy drugs like doxorubicin.[1] The data summarized below highlights the IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for several noteworthy derivatives across various human cancer cell lines.

Derivative ClassSpecific Compound/ModificationCancer Cell Line(s)IC₅₀ Value (µM)Key Findings & Reference
Parent Scaffold 2-amino-4-phenylthiazoleMCF-7 (Breast), AGS (Gastric)59.24 µg/ml (MCF-7, 72h)28.01 µg/ml (AGS, 72h)Demonstrates baseline time- and dose-dependent cytotoxicity.[2][3]
Amide Derivatives Compound 5b HT29 (Colon)2.01Exhibited outstanding growth inhibitory effects across four tested cell lines (A549, HeLa, HT29, Karpas299).[4]
Pyran-fused Derivatives Compound 17b (2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile)NUGC, HR, DLD1, HA22T, HEPG2, MCF, HONE1Highly PotentShowed the maximum cytotoxicity among a series of synthesized compounds against a panel of six cancer cell lines.[5][6][7]
Thioether Derivatives 2-(benzylthio) group on the thiazole ringHT-29, MCF-7, AGSSignificantly Improved ActivityThe presence of a benzylthio group resulted in a significant improvement in cytotoxic activity compared to methylthio derivatives.[1]
Carboxamide Derivatives 3-fluoro analog of 2-phenylthiazole-4-carboxamideT47D (Breast), Caco-2 (Colorectal), HT-29 (Colon)< 10 µg/mLThe position of substituents on the arylacetamido pendant was found to be critical for activity.[8]
Amino Acid Conjugates N-Boc L-amino acids linked via an amide bondA549 (Lung), HeLa (Cervical), MCF-7 (Breast)Moderate to StrongMost of the thiazole-amino acid hybrid derivatives exhibited significant cytotoxicities, highlighting the importance of the amino acid moiety.[9]

Deciphering the Code: Structure-Activity Relationships (SAR)

The comparative data reveals critical structure-activity relationships that guide the rational design of more potent anticancer agents.

  • Substitution at the 2-Amino Group: Unmodified 2-amino-4-phenylthiazole shows moderate activity. However, converting this amino group into an amide, as seen with Compound 5b , or using it as a linker for amino acid conjugates, can dramatically enhance cytotoxicity.[4][9] This suggests that the 2-amino position is a key handle for introducing functionalities that can engage in additional interactions with biological targets.

  • Modifications on the Phenyl Ring: The electronic properties and size of substituents on the 4-phenyl ring are crucial. For instance, the high potency of Compound 17b is attributed in part to the presence of a 4-chlorophenyl group.[5] Similarly, studies on carboxamide derivatives showed that methoxy and fluoro groups on an associated aryl ring could maintain or improve activity.[8]

  • Elaboration of the Thiazole Core: Fusing or linking other heterocyclic rings, such as pyran, can lead to highly active compounds. This strategy likely expands the molecule's interaction surface, allowing it to engage with more complex binding sites.[10] Furthermore, the introduction of a 2-(benzylthio) group was shown to be superior to a 2-(methylthio) group, indicating that a larger, more lipophilic group at this position is favorable for activity.[1]

Unveiling the Mechanisms of Cell Death

The cytotoxic effects of 2-amino-4-phenylthiazole derivatives are not merely a result of non-specific toxicity but are often mediated by specific cellular pathways that lead to cancer cell death.

Induction of Apoptosis

A primary mechanism is the induction of apoptosis, or programmed cell death. Several derivatives have been shown to modulate the Bcl-2 family of proteins, which are central regulators of this process. They can decrease the levels of anti-apoptotic proteins like Bcl-2 and increase the levels of pro-apoptotic proteins like Bax.[11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of a cascade of caspases, the executioner enzymes of apoptosis.[11]

apoptosis_pathway cluster_cell Cancer Cell Derivative 2-Amino-4-phenylthiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Up-regulated) Derivative->Bax Activates Mito Mitochondrion Bcl2->Mito Prevents pore formation Bax->Mito Promotes pore formation CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Fig. 1: Simplified pathway of apoptosis induction by 2-aminothiazole derivatives.
Cell Cycle Arrest

In addition to triggering cell death, these compounds can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. Flow cytometry analyses have demonstrated that certain derivatives can cause an accumulation of cells in the G2/M or G0/G1 phases of the cell cycle.[1][11] This prevents the cancer cells from dividing and replicating, thereby controlling tumor growth. Some compounds achieve this by interfering with the polymerization of tubulin, a critical component of the mitotic spindle.[1]

Gold-Standard Methodologies for Cytotoxicity Assessment

To compare derivatives and determine their IC₅₀ values, researchers rely on a suite of robust, validated in vitro assays. The choice of assay depends on the specific question being asked, as they measure different hallmarks of cell viability and death.

workflow cluster_workflow General Cytotoxicity Assay Workflow start 1. Cell Seeding (e.g., 96-well plate) incubation1 2. Incubation (24h, allow attachment) start->incubation1 treatment 3. Compound Treatment (Serial dilutions of derivatives) incubation1->treatment incubation2 4. Incubation (e.g., 24, 48, 72 hours) treatment->incubation2 assay 5. Add Assay Reagent (MTT, SRB, or LDH substrate) incubation2->assay readout 6. Signal Quantification (Spectrophotometer / Plate Reader) assay->readout analysis 7. Data Analysis (Calculate % viability, IC₅₀) readout->analysis

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Hydrazino-4-phenylquinoline

[1][2][3] Core Directive & Operational Philosophy Handling 2-Hydrazino-4-phenylquinoline requires a departure from standard organic waste protocols. As a hydrazine derivative fused to a quinoline ring, this compound pres...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Core Directive & Operational Philosophy

Handling 2-Hydrazino-4-phenylquinoline requires a departure from standard organic waste protocols. As a hydrazine derivative fused to a quinoline ring, this compound presents a dual-hazard profile: the high reactivity/toxicity of the hydrazine moiety combined with the aquatic persistence of the quinoline scaffold .

The Golden Rule: Do not treat this merely as "halogenated" or "non-halogenated" solvent waste. The hydrazine functional group is a potent reducing agent and potential carcinogen.[1] Inappropriate mixing with oxidizing agents (e.g., nitric acid, peroxides) in a central waste stream can lead to immediate evolution of toxic gas or explosion.

This guide prioritizes Source Segregation and Professional Incineration over in-lab chemical treatment, which is reserved strictly for residual decontamination.

Chemical Profile & Risk Assessment

Before disposal, you must understand the specific hazards driving the protocol.

PropertyData / CharacteristicOperational Implication
Chemical Structure Quinoline ring with hydrazine at C2, phenyl at C4Reactive Moiety: Hydrazine (-NHNH₂). Stable Core: Phenylquinoline.
Physical State Solid (typically yellow/off-white powder)Dust inhalation risk.[2] Use localized exhaust ventilation (LEV).
Primary Hazards Acute Toxicity (Oral/Dermal), Carcinogenicity (Suspected), Aquatic ToxicityDouble-gloving (Nitrile) is mandatory. Zero-drain disposal policy.
Reactivity Strong Reducing AgentINCOMPATIBLE with oxidizers (Nitric acid, H₂O₂, Permanganates).
EPA Waste Status Not explicitly P-listed, but treat as Characteristic Waste (Toxic/Reactive) Do not dilute. Segregate as "Hydrazine Derivatives."

Decision Matrix: Disposal Workflows

The following logic gate determines the correct disposal path based on the physical state of the waste.

DisposalMatrix Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Bulk Solid Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid Solution Spill Spill / Residue (Glassware, Benchtop) StateCheck->Spill Trace/Spill ActionSolid Protocol A: Segregated Solid Waste (Incineration) Solid->ActionSolid ActionLiquid Protocol B: Segregated Liquid Waste (No Oxidizers) Liquid->ActionLiquid ActionDecon Protocol C: Chemical Deactivation (Bleach Oxidation) Spill->ActionDecon

Figure 1: Operational logic for determining the correct disposal workflow. Note that chemical deactivation is reserved for spills and residues, not bulk waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Bulk Substance & Contaminated PPE)

Objective: Containment for off-site incineration. Causality: Hydrazine dusts are potent respiratory sensitizers. Double-bagging prevents micro-particle release during transport.

  • Primary Containment: Place the solid substance, weighing boats, and contaminated gloves into a clear polyethylene bag (4 mil thickness).

  • Labeling: Apply a hazardous waste label to the inner bag.

    • Constituents: "2-Hydrazino-4-phenylquinoline, Solid."

    • Hazard Check: Toxic, Carcinogen.[3][2][4][5][6]

  • Secondary Containment: Seal the primary bag and place it inside a secondary amber waste jar or a second clear bag.

  • Disposal Path: Transfer to the facility's High-Hazard Solid Waste stream for incineration .

Protocol B: Liquid Waste (Mother Liquors)

Objective: Prevent reactive chemistry in central waste lines. Causality: Mixing hydrazine derivatives with oxidizing waste streams (common in HPLC waste) can cause exothermic gas evolution (


) and vessel rupture.
  • Segregation: Use a dedicated waste container (HDPE or Glass). DO NOT mix with general "Organic Solvents" if that stream contains oxidizers or acids.

  • pH Check: Ensure the solution is Neutral or slightly Alkaline. Acidic conditions can increase the volatility of hydrazine components.

  • Labeling: "Hydrazine Derivative Waste - DO NOT MIX WITH OXIDIZERS."

  • Disposal Path: Hand off to EHS for Fuel Blending/Incineration .

Protocol C: Chemical Deactivation (Residues & Spills)

Objective: Chemically degrade the hydrazine moiety on glassware or bench surfaces before cleaning. Mechanism: Oxidation of hydrazine to Nitrogen gas (


) and water using Sodium Hypochlorite (Bleach).

WARNING: This reaction is exothermic and produces gas. Perform only in a fume hood.

Deactivation Step1 1. Preparation Dilute Bleach to 5% Step2 2. Application Add excess bleach to residue Step1->Step2 Step3 3. Observation Wait for bubbling (N2) to cease Step2->Step3 Exothermic Step4 4. Validation Starch-Iodide Paper Test Step3->Step4 Step4->Step2 If White (Incomplete) Step5 5. Final Clean Wash with water Step4->Step5 If Blue (Excess Oxidizer)

Figure 2: Step-by-step chemical deactivation workflow for glassware and minor spills.

Detailed Steps:

  • Preparation: Prepare a 5% Sodium Hypochlorite solution (commercial bleach).

  • Slow Addition: Add the bleach solution to the contaminated glassware or spill.

    • Observation: You will see bubbling (

      
       gas). This confirms the hydrazine is decomposing.
      
  • Excess Reagent: Add bleach until the bubbling completely stops, then add a 20% excess volume.

  • Validation (Crucial): Dip a Starch-Iodide paper into the solution.

    • Result: The paper must turn Blue/Black . This indicates excess oxidizer (hypochlorite) is present, confirming all hydrazine has been consumed.

  • Final Wash: Rinse the now-deactivated residue with copious water into the sanitary sewer (if permitted by local regulation) or into the general aqueous waste stream.

Emergency Response: Spills

In the event of a powder spill outside the hood:

  • Evacuate: Clear the immediate area. Hydrazine dust is an inhalation hazard.[7][8]

  • PPE: Don Tyvek suit, double nitrile gloves, and a P100 respirator (or PAPR).

  • Containment: Cover the spill with a wet paper towel (to prevent dust) or use a dedicated Spill X-A or similar hydrazine-specific neutralizer if available.

  • Cleanup: Scoop the wet material into a waste jar (Protocol A).

  • Decontamination: Apply Protocol C (Bleach) to the surface after the bulk material is removed.

Regulatory & Compliance Context

While 2-Hydrazino-4-phenylquinoline may not have a specific "U" or "P" list number (unlike Hydrazine - U133), it must be managed with the same rigor due to the hydrazine functional group.

  • RCRA Classification: If tested, it would likely fail TCLP for reactivity or toxicity, classifying it as D003 (Reactive) or D001 depending on the solvent matrix.

  • Best Practice: Always categorize as "Hazardous Waste - Toxic/Reactive" to ensure downstream disposal facilities incinerate rather than landfill.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2023). Defined Hazardous Wastes: Listed and Characteristic.

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • PubChem. (n.d.). Hydrazine - Safety and Hazards. National Library of Medicine.[9]

Sources

Handling

Personal protective equipment for handling 2-Hydrazino-4-phenylquinoline

Part 1: Executive Safety Overview 2-Hydrazino-4-phenylquinoline is a potent nitrogen heterocycle, primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, including 1,2,4-triazoles...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Overview

2-Hydrazino-4-phenylquinoline is a potent nitrogen heterocycle, primarily utilized as a key intermediate in the synthesis of pharmacologically active compounds, including 1,2,4-triazoles and benzodiazepines (e.g., Alprazolam precursors). Its chemical structure combines a lipophilic quinoline core with a reactive hydrazine moiety.[1]

The Safety Paradox: While the quinoline ring confers stability and crystallinity, the hydrazine group (


) introduces significant risks: acute toxicity , potential mutagenicity , and high reactivity  toward oxidizers. Standard laboratory safety is insufficient; this compound requires a containment-first approach.[1]
Hazard Identification (GHS Classification Extrapolated)

Based on structural analogs (e.g., 2-hydrazinoquinoline, phenylhydrazine) and functional group analysis.

Hazard ClassCategoryHazard Statement
Acute Toxicity Cat 3 (Oral/Dermal)H301/H311: Toxic if swallowed or in contact with skin.[1]
Skin/Eye Irritation Cat 1B / Cat 1H314: Causes severe skin burns and eye damage (Hydrazine alkalinity).[1]
Sensitization Cat 1H317: May cause an allergic skin reaction.[1]
Carcinogenicity Cat 2 / 1BH351/H350: Suspected of causing cancer (Hydrazine derivative).[1]
Reactivity --Reacts violently with strong oxidizers; potential for nitrogen gas evolution.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Do not rely on standard nitrile gloves alone.[1] Hydrazines are small, nucleophilic molecules that can permeate thin nitrile rapidly.[1]

PPE ComponentSpecificationRationale (Causality)
Hand Protection (Primary) Silver Shield / 4H® (Laminate) Impermeability: Standard nitrile degrades upon prolonged contact with hydrazines.[1] Laminate offers >480 min breakthrough time.[1]
Hand Protection (Dexterity) Nitrile (5 mil minimum) Outer Layer: Worn over laminate gloves to provide grip and protect the inner glove from physical tears.[1]
Respiratory Protection P100 + OV Cartridge (or PAPR)Aerosol/Vapor Control: Solid hydrazines generate toxic dust during weighing.[1] If fume hood access is compromised, a respirator is mandatory.[1]
Eye/Face Protection Chemical Splash Goggles + Face Shield Corrosivity: Hydrazines are basic and corrosive.[1] Safety glasses allow vapor entry; goggles seal the eyes.[1] Face shield prevents skin absorption on the neck/face.[1]
Body Protection Tyvek® Lab Coat / Apron Particulate Barrier: Cotton coats trap toxic dust.[1] Tyvek sheds particulates and resists splashes.[1]

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Lifecycle

This diagram outlines the critical control points from storage to reaction setup.

G cluster_hood Chemical Fume Hood (Sash < 18 inches) Start Storage (Dark, Inert Gas, <4°C) Weighing Weighing (Static-Free, Fume Hood) Start->Weighing Transfer Sealed Solubilization Solubilization (Add Solvent to Solid) Weighing->Solubilization Slow Addition Reaction Reaction Setup (Closed Vessel, N2 atm) Solubilization->Reaction Transfer via Cannula Waste Waste Stream (Segregated) Reaction->Waste Quench & Dispose

Caption: Operational workflow emphasizing containment within the fume hood to prevent inhalation of dust or vapors.

Protocol: Weighing and Solubilization

Objective: Minimize dust generation and dermal exposure potential.[1]

  • Preparation:

    • Activate the fume hood (Face velocity: 80–100 fpm).[1]

    • Don double gloves (Laminate inner, Nitrile outer).[1]

    • Place a disposable absorbent mat (plastic side down) on the work surface.[1]

  • Weighing:

    • Do NOT use a spatula to "flick" powder.[1] Use a disposable plastic weighing boat or funnel.[1]

    • Technique: Gently rotate the container to slide the solid 2-Hydrazino-4-phenylquinoline into the boat.[1] This reduces airborne dust compared to scooping.[1]

    • Static Control: Use an ionizing bar if the powder is static-prone (common with dry heterocycles).[1]

  • Solubilization:

    • Dissolve the solid immediately after weighing.[1] Do not transport dry powder across the lab.[1]

    • Add the solvent (e.g., Ethanol, DMF) to the solid to prevent "puffing" of dust.

  • Decontamination:

    • Wipe the balance and surrounding area with a 10% bleach solution (oxidizes trace hydrazine), followed by water.

Part 4: Emergency Response & Disposal

Spill Response Logic

Critical Rule: Do not use standard paper towels for hydrazine spills (surface area increases evaporation).[1]

SpillResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Liquid) Start->Assess Solid Solid Spill Assess->Solid Liquid Liquid/Solution Spill Assess->Liquid Action_Solid Cover with wet pad (Avoid Dust) Solid->Action_Solid Action_Liquid Absorb with Vermiculite/Sand Liquid->Action_Liquid Neutralize Apply Bleach (10%) Wait 15 mins Action_Solid->Neutralize Action_Liquid->Neutralize Collect Double Bag Label 'Toxic/Carcinogen' Neutralize->Collect

Caption: Decision tree for managing spills. Oxidation (Bleach) is used to degrade the hydrazine moiety before collection.

Waste Disposal
  • Segregation: Never mix hydrazine waste with oxidizing acids (Nitric, Perchloric) or transition metal salts (Iron, Copper), as this can catalyze rapid decomposition or explosion.

  • Labeling: Clearly mark as "Hydrazine Derivative - TOXIC / CARCINOGEN".

  • Method:

    • Primary: Commercial Chemical Incineration (High temperature).[1]

    • In-Lab Deactivation (Small Scale Only): Dilute chemical oxidation using 5-10% Sodium Hypochlorite (Bleach).[1] Note: This reaction is exothermic and generates Nitrogen gas.[1] Perform in a hood.

Part 5: References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 27537-93-5 (6-Chloro-2-hydrazino-4-phenylquinoline).[1] Retrieved from [Link][1]

  • Vardanyan, R., & Hruby, V. (2006).[2] Synthesis of Essential Drugs.[1][2] Elsevier.[1][2] (Detailing the synthesis of Alprazolam via 2-hydrazino-4-phenylquinoline intermediates).

  • Occupational Safety and Health Administration (OSHA). Hydrazine Standard 1910.1000.[1] Retrieved from [Link][1]

  • Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Retrieved from [Link]

Sources

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